molecular formula C19H18O B1598861 (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one CAS No. 621-98-7

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Cat. No.: B1598861
CAS No.: 621-98-7
M. Wt: 262.3 g/mol
InChI Key: GPAAWNJDOIZWQD-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (: 621-98-7) is a high-purity organic compound supplied for advanced research and development applications. This compound belongs to the 1,4-pentadien-3-one family, analogs of which are extensively investigated for their utility in developing nonlinear optical (NLO) materials . These materials are critical for photonic applications due to their excellent blue-light transmittance, high photosensitivity, and significant second-order nonlinear optical activity, which are desirable properties for use in electro-optical devices . Furthermore, 1,4-pentadien-3-one derivatives have demonstrated remarkable biological activities. Specifically, related compounds have shown excellent inhibitory activity against plant viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), suggesting their potential as lead structures for discovering new antiviral agents . With a molecular formula of C₁₉H₁₈O and a molecular weight of 262.35 g/mol, this compound appears as a yellow solid with a melting point of 176-179 °C . It is recommended to store it sealed in a dry environment. This product is intended for research and further manufacturing use only and is not approved for direct human use. Please refer to the linked Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAAWNJDOIZWQD-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-98-7
Record name 621-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BIS-(4-METHYLSTYRYL) KETONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a diarylpentadienone with significant potential in materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and scientifically grounded protocol.

Introduction

This compound, a member of the 1,4-pentadien-3-one family, is a symmetrical α,β-unsaturated ketone. This class of compounds is the subject of extensive research due to their valuable properties. They are investigated as components in the development of nonlinear optical (NLO) materials, which are crucial for photonic applications owing to their excellent blue-light transmittance and high photosensitivity[1]. Furthermore, derivatives of 1,4-pentadien-3-one have demonstrated notable biological activities, including inhibitory effects against plant viruses such as the Tobacco Mosaic Virus (TMV)[1]. The structural backbone of this compound features a conjugated system that is key to its chemical reactivity and physical properties.

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The most prevalent and direct method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. A key feature of this specific synthesis is the reaction of two equivalents of an aromatic aldehyde, p-tolualdehyde, which lacks α-hydrogens and therefore cannot self-condense, with one equivalent of a ketone, acetone, which possesses enolizable α-hydrogens.

The reaction proceeds in a stepwise manner under basic conditions, typically employing a catalyst such as sodium hydroxide (NaOH)[1]. The mechanism can be elucidated as follows:

  • Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion. This enolate serves as the primary nucleophile in the reaction.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated ketone. The driving force for this step is the formation of a stable conjugated system.

  • Second Condensation: The resulting intermediate still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of p-tolualdehyde.

  • Final Dehydration: A subsequent dehydration step yields the final product, this compound.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Dehydration cluster_step3 Step 4 & 5: Second Condensation & Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate + OH- H2O H2O p-Tolualdehyde_1 p-Tolualdehyde Enolate->p-Tolualdehyde_1 Nucleophilic Attack Enolate->p-Tolualdehyde_1 OH- OH- Intermediate_1 β-Hydroxy Ketone Mono-adduct (E)-4-(p-tolyl)but-3-en-2-one Intermediate_1->Mono-adduct - H2O (Dehydration) Intermediate_1->Mono-adduct Mono-adduct_enolate Enolate of Mono-adduct Mono-adduct->Mono-adduct_enolate + OH- p-Tolualdehyde_2 p-Tolualdehyde Mono-adduct_enolate->p-Tolualdehyde_2 Nucleophilic Attack Mono-adduct_enolate->p-Tolualdehyde_2 Intermediate_2 β-Hydroxy Ketone Adduct Final_Product (1E,4E)-1,5-Di-p-tolylpenta- 1,4-dien-3-one Intermediate_2->Final_Product - H2O (Dehydration) Intermediate_2->Final_Product

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
p-Tolualdehyde120.152.40 g (2.3 mL)0.02
Acetone58.080.58 g (0.73 mL)0.01
Sodium Hydroxide40.001.0 g0.025
Ethanol (95%)-20 mL-
Deionized Water-10 mL-
Procedure

Synthesis_Workflow A 1. Dissolve p-tolualdehyde and acetone in ethanol. C 3. Add NaOH solution dropwise to the aldehyde-ketone mixture with stirring. A->C B 2. Prepare 10% NaOH solution. B->C D 4. Stir at room temperature for 2-3 hours. C->D E 5. Isolate the crude product by vacuum filtration. D->E F 6. Wash the crude product with cold water and then cold ethanol. E->F G 7. Recrystallize the crude product from ethanol. F->G H 8. Dry the purified product. G->H I 9. Characterize the final product (m.p., NMR, IR, MS). H->I

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.40 g (0.02 mol) of p-tolualdehyde and 0.58 g (0.01 mol) of acetone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 10 mL of deionized water.

  • Reaction Initiation: While stirring the ethanolic solution of the aldehyde and ketone, add the 10% NaOH solution dropwise over a period of 10-15 minutes. The reaction mixture will typically turn yellow and a precipitate may begin to form.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining NaOH, followed by a wash with a small amount of cold 95% ethanol (10 mL) to remove unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Characterization of this compound

Physical Properties
PropertyValueSource
Molecular FormulaC₁₉H₁₈O[1]
Molar Mass262.35 g/mol [1]
AppearanceYellow solid[1]
Melting Point176-179 °C[1]
Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the solid-state conformation of this compound. The molecule crystallizes in a monoclinic system with a non-centrosymmetric space group, C2[1]. The central pentadienone backbone is not perfectly planar, with a dihedral angle between the two p-tolyl aromatic rings of approximately 20.27° to 20.43°[1]. This twist is a result of the balance between the stabilizing effect of π-conjugation across the molecule and the steric hindrance between the aromatic rings.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the symmetrical this compound is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The vinylic protons (H-2, H-4, H-1, and H-5) would likely appear as doublets in the downfield region. The aromatic protons of the p-tolyl groups would appear as two doublets, characteristic of a para-substituted benzene ring. The methyl protons would appear as a singlet in the upfield region.

  • ¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display a reduced number of signals. The carbonyl carbon (C-3) will have the most downfield chemical shift, typically in the range of δ 187-190 ppm[1]. The vinylic carbons (C-1, C-5 and C-2, C-4) will appear in the δ 126-144 ppm range[1]. The aromatic carbons will show four distinct signals, and the methyl carbons will appear as a single signal in the upfield region.

  • FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the C=O stretch of the α,β-unsaturated ketone, the C=C stretching of the vinylic and aromatic groups, and the C-H stretching and bending vibrations of the aromatic and methyl groups.

Conclusion

The synthesis of this compound via the Claisen-Schmidt condensation is a robust and efficient method for producing this valuable compound. This guide has provided a detailed protocol, a mechanistic understanding of the reaction, and a comprehensive overview of the expected characterization data. The self-validating nature of this protocol, grounded in established chemical principles and supported by spectroscopic and crystallographic data, ensures a high degree of trustworthiness for researchers in the field.

References

Sources

The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Bioactive Diarylpentanoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Claisen-Schmidt condensation, a cornerstone of synthetic organic chemistry, with a specific focus on its application in the synthesis of diarylpentanoids. These compounds, structurally related to chalcones and often referred to as C5-curcuminoids, have garnered significant attention from the scientific community for their diverse and potent biological activities, including antitumor, anti-infective, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the theoretical underpinnings and practical execution of this vital synthetic transformation.

Introduction: The Significance of Diarylpentanoids and the Claisen-Schmidt Condensation

Diarylpentanoids are a class of natural and synthetic compounds characterized by two aromatic rings linked by a five-carbon bridge.[1] Many of these molecules feature a dienone moiety within this bridge, rendering them structurally analogous to chalcones.[1][3] Their broad spectrum of biological activities makes them promising scaffolds for the development of new therapeutic agents.[1][2]

The Claisen-Schmidt condensation, a variation of the crossed aldol condensation, is a powerful and versatile method for forging the carbon-carbon bonds necessary to construct these molecules.[6][7] The reaction, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, typically involves the condensation of an aromatic aldehyde lacking α-hydrogens with a ketone or another aldehyde possessing α-hydrogens, in the presence of a catalyst.[7][8] This specific choice of reactants is crucial for controlling the reaction's selectivity and preventing a mixture of products that can arise in standard crossed aldol condensations.[8][9]

The Core Mechanism: A Tale of Enolates and Electrophiles

The Claisen-Schmidt condensation can be catalyzed by either a base or an acid, with base-catalyzed pathways being more common.[10] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Base-Catalyzed Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[8][11][12] This enolate serves as the key nucleophile in the reaction. The choice of a ketone with α-hydrogens is therefore a prerequisite for this step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The absence of α-hydrogens on the aromatic aldehyde prevents it from forming an enolate itself, thus ensuring it acts solely as the electrophile and directing the reaction towards the desired product.[9][13]

  • Aldol Addition: The initial nucleophilic attack results in the formation of a β-hydroxy ketone intermediate, the aldol adduct.

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the diarylpentanoid.[8] This dehydration step is often spontaneous and driven by the formation of a highly conjugated system, which lends stability to the final product.[8]

Claisen_Schmidt_Base_Catalyzed cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Protonation & Dehydration Ketone Ketone (with α-H) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Enolate_ref Enolate Aldehyde Aromatic Aldehyde (no α-H, Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack on Carbonyl Carbon Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Product α,β-Unsaturated Ketone (Diarylpentanoid) Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O Alkoxide_ref->Aldol_Adduct Protonation

Caption: Base-Catalyzed Claisen-Schmidt Mechanism

Acid-Catalyzed Mechanism

While less common, acid catalysis offers an alternative pathway for the Claisen-Schmidt condensation.

  • Protonation: An acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.[14]

  • Enol Formation: The protonated ketone then tautomerizes to its enol form.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the aromatic aldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration to form the final α,β-unsaturated ketone.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of diarylpentanoids via the Claisen-Schmidt condensation. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

General Protocol for Base-Catalyzed Synthesis of a Symmetrical Diarylpentanoid (e.g., Dibenzylideneacetone)

This protocol outlines the synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), a classic example of a symmetrical diarylpentanoid.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Ice

Procedure:

  • Reactant Preparation: In a suitable round-bottom flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred solution of the reactants.

  • Reaction Monitoring: A precipitate should begin to form.[8] Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: If the solution is basic, neutralize it with a dilute acid (e.g., HCl).

  • Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any remaining base and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified diarylpentanoid.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

Protocol for the Synthesis of an Unsymmetrical Diarylpentanoid

The synthesis of unsymmetrical diarylpentanoids can be achieved through a stepwise approach.[15]

  • Step 1: Synthesis of a Mono-condensation Product (Chalcone): React an appropriate aromatic aldehyde with a ketone (e.g., acetone or a substituted acetophenone) in a 1:1 molar ratio under base-catalyzed conditions as described in the general protocol. This will yield a chalcone intermediate.

  • Step 2: Second Condensation: The purified chalcone is then reacted with a different aromatic aldehyde under similar Claisen-Schmidt conditions to introduce the second aryl group, forming the unsymmetrical diarylpentanoid.

Catalyst Selection and Optimization: Enhancing Efficiency and Sustainability

The choice of catalyst is a critical factor influencing the yield, reaction time, and environmental impact of the Claisen-Schmidt condensation.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Base NaOH, KOHReadily available, inexpensive, effectiveDifficult to separate from the reaction mixture, can lead to side reactions, generates waste.[10][16]
Homogeneous Acid HCl, H₂SO₄, p-TsOHEffective for certain substratesCorrosive, can cause side reactions, requires neutralization.[14]
Heterogeneous Catalysts Metal oxides (e.g., MgO, ZnO), Layered Double Hydroxides (LDHs), Activated CarbonsEasily separable and recyclable, can offer higher selectivity, environmentally friendly ("green chemistry").[16][17][18][19][20]May have lower activity than homogeneous catalysts, can be more expensive to prepare.

Recent research has focused on the development of "green" and sustainable approaches to the Claisen-Schmidt condensation, including solvent-free reactions and the use of microwave irradiation to accelerate the reaction.[14][21]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants 1. Mix Aromatic Aldehyde and Ketone in Solvent Catalyst 2. Add Catalyst (e.g., Base Solution) Reactants->Catalyst Reaction 3. Stir at Room Temperature and Monitor by TLC Catalyst->Reaction Quench 4. Pour into Ice Water Reaction->Quench Neutralize 5. Neutralize with Acid Quench->Neutralize Filter 6. Collect Precipitate by Filtration Neutralize->Filter Wash 7. Wash with Cold Water Filter->Wash Recrystallize 8. Recrystallize from Suitable Solvent Wash->Recrystallize Dry 9. Dry the Purified Product Recrystallize->Dry Characterize 10. Characterize (MP, IR, NMR, MS) Dry->Characterize

Caption: General Experimental Workflow

Conclusion: A Versatile Tool for Drug Discovery

The Claisen-Schmidt condensation remains an indispensable tool for the synthesis of diarylpentanoids, a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful selection of reactants and catalysts, and optimization of reaction conditions are crucial for achieving high yields and purity. As the demand for novel bioactive molecules continues to grow, the development of more efficient and sustainable methodologies for the Claisen-Schmidt condensation will undoubtedly remain an active area of research in the field of drug discovery and development.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

  • Din, Z. U., dos Santos, A., Trapp, M. A., et al. (2016). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation. MedChemComm, 7(5), 820-831. [Link]

  • All About Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. [Link]

  • Gomes, A. C., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6340. [Link]

  • Gomes, A. C., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed. [Link]

  • Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]

  • Bagna, F., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9899-9909. [Link]

  • MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

  • OUCI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • MDPI. (2020). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • ResearchGate. (2023). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]

  • ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

  • DSpace Repository. (2016). Catalisadores heterogêneos para produção de chalconas: reação de condensação de Claisen-Schmidt. Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

  • ResearchGate. (2021). Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen‐Schmidt condensation between aldehydes 2a–p and acetone 3. Retrieved from [Link]

  • National Institutes of Health. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Claisen-Schmidt condensation'. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 6). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. Retrieved from [Link]

  • PubMed. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Retrieved from [Link]

  • MDPI. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

Sources

Characterization of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a symmetrical diarylpentanoid. We will delve into its synthesis, detailed structural characterization, and explore its potential applications, grounding our discussion in established scientific principles and methodologies. This document is intended for researchers and professionals in materials science and drug development who require a deep understanding of this compound's properties.

Introduction and Significance

This compound, with the chemical formula C₁₉H₁₈O, belongs to a class of compounds known as diarylpentanoids or dibenzylideneacetone analogues.[1][2] These molecules are structurally related to curcumin, a natural product extensively studied for its wide range of biological activities. The core structure features a five-carbon chain with a central ketone and two flanking double bonds, connecting to p-tolyl groups at each end. This extended π-conjugated system is responsible for its characteristic yellow color and is fundamental to its chemical and physical properties.[1]

The scientific interest in this specific compound and its analogues is twofold. Firstly, in materials science, these molecules are investigated for their potential as nonlinear optical (NLO) materials, which are crucial for applications in photonics and electro-optical devices.[1] The non-centrosymmetric crystal packing observed in this molecule is a key prerequisite for second-order NLO activity.[3] Secondly, as analogues of curcumin, diarylpentanoids are explored for a variety of pharmacological applications, including antitumor, anti-inflammatory, and antiviral activities.[1][4][5] The modification of the terminal phenyl rings, in this case with methyl groups, allows for the fine-tuning of these properties.

Synthesis: The Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation. This reaction is a cornerstone of organic synthesis for forming α,β-unsaturated ketones.

Causality of Experimental Design

The choice of the Claisen-Schmidt reaction is logical and efficient. It involves the crossed aldol condensation of an aldehyde that lacks α-hydrogens (p-tolualdehyde) with a ketone that has them (acetone).[1] This setup is strategic: p-tolualdehyde cannot undergo self-condensation, which simplifies the product mixture. Acetone, having α-hydrogens on both sides of the carbonyl, can react with two equivalents of the aldehyde to form the desired symmetrical diarylpentanoid. A 2:1 molar ratio of p-tolualdehyde to acetone is employed to drive the reaction towards the double condensation product.[1] The base, typically sodium hydroxide, serves as a catalyst to deprotonate acetone, forming the nucleophilic enolate required to initiate the reaction.

Reaction Mechanism Workflow

The base-catalyzed mechanism proceeds through a well-defined sequence of steps, as illustrated below. The dehydration of the aldol adduct is the thermodynamic driving force, as it extends the conjugated π-system, leading to a highly stable final product.

Claisen_Schmidt cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First Condensation cluster_step3 Step 3: Second Condensation A Acetone + OH⁻ B Resonance-Stabilized Enolate A->B Deprotonation C Enolate + p-Tolualdehyde B->C D Alkoxide Intermediate C->D Nucleophilic Attack E β-Hydroxy Ketone D->E Protonation F Mono-adduct (Enone) E->F Dehydration (E1cB) G Mono-adduct Enolate + p-Tolualdehyde F->G Deprotonation H Final Product G->H Attack & Dehydration Applications Topic This compound Structure Key Structural Features - Extended π-Conjugation - Non-centrosymmetric Packing Topic->Structure possesses NLO Nonlinear Optical (NLO) Materials Structure->NLO enables Pharma Pharmacological Potential (Curcumin Analogue) Structure->Pharma suggests NLO_App Photonics, Electro-optics NLO->NLO_App leads to Pharma_App Anticancer, Antiviral Research Pharma->Pharma_App leads to

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the symmetric α,β-unsaturated ketone, (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through experimental observations of analogous compounds.

Introduction: The Structural Significance of this compound

This compound belongs to the class of compounds known as diarylpentadienones, which are analogs of curcumin. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in non-linear optics. The defining structural feature is a five-carbon chain with two trans double bonds conjugated to a central ketone. This extended π-system, flanked by two p-tolyl groups, dictates the electronic environment of the constituent atoms and, consequently, their NMR spectral characteristics.

Accurate interpretation of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target molecule, verifying its stereochemistry, and ensuring its purity. The inherent symmetry of this compound simplifies its NMR spectra, as chemically equivalent protons and carbons will have identical chemical shifts.

Theoretical Framework: Understanding the NMR Landscape of a Diarylpentadienone

The chemical shifts observed in the NMR spectra of this compound are governed by several key factors:

  • Hybridization: sp² hybridized carbons of the aromatic rings and the pentadienone backbone will resonate at lower field (higher ppm) in the ¹³C NMR spectrum compared to sp³ hybridized carbons.

  • Electron Density: The electron-withdrawing nature of the carbonyl group (C=O) significantly deshields adjacent protons and carbons. This effect is propagated through the conjugated system, influencing the chemical shifts of the vinylic protons and carbons.

  • Anisotropy: The π-systems of the aromatic rings and the double bonds generate local magnetic fields. Protons situated in the plane of these systems will experience deshielding and appear at a lower field.

  • Symmetry: The C₂ᵥ symmetry of the molecule results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra. For instance, the two p-tolyl groups are chemically equivalent, as are the two vinylic C-H groups on either side of the carbonyl.

Experimental Protocol: Acquiring High-Resolution NMR Data

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and do not interfere with the signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion.

    • For ¹H NMR:

      • A standard pulse program for quantitative ¹H NMR should be used.

      • A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.

      • The spectral width should be set to encompass all expected proton signals (typically 0-10 ppm).

    • For ¹³C NMR:

      • A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

      • The spectral width should cover the full range of expected carbon chemical shifts (typically 0-200 ppm).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Fourier Transform, Phasing, Baseline Correction h1_nmr->process c13_nmr->process analyze Spectral Analysis process->analyze

¹H NMR Spectral Analysis of this compound

Due to the symmetry of the molecule, only five distinct proton signals are expected in the ¹H NMR spectrum.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-α, H-α'~7.0-7.2d~162HVinylic protons adjacent to the carbonyl
H-β, H-β'~7.6-7.8d~162HVinylic protons adjacent to the aromatic rings
H-ortho, H-ortho'~7.4-7.6d~84HAromatic protons ortho to the pentadienone chain
H-meta, H-meta'~7.1-7.3d~84HAromatic protons meta to the pentadienone chain
-CH₃~2.4s-6HMethyl protons on the tolyl groups

Causality behind Assignments:

  • Vinylic Protons (H-α and H-β): The large coupling constant of approximately 16 Hz is characteristic of a trans-alkene. The H-β protons are further downfield due to their proximity to the deshielding aromatic ring and being part of the extended conjugated system. The H-α protons are slightly upfield as they are adjacent to the carbonyl group.

  • Aromatic Protons: The p-disubstituted aromatic rings give rise to two doublets, each integrating to four protons. The protons ortho to the electron-withdrawing pentadienone substituent are expected to be more deshielded than the meta protons.

  • Methyl Protons: The six equivalent protons of the two methyl groups appear as a sharp singlet in the upfield region of the spectrum.

h1_nmr_logic cluster_vinylic Vinylic Protons cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons molecule This compound h_alpha H-α, H-α' (~7.0-7.2 ppm) molecule->h_alpha h_beta H-β, H-β' (~7.6-7.8 ppm) molecule->h_beta h_ortho H-ortho, H-ortho' (~7.4-7.6 ppm) molecule->h_ortho h_meta H-meta, H-meta' (~7.1-7.3 ppm) molecule->h_meta ch3 -CH₃ (~2.4 ppm) molecule->ch3 trans_coupling J ≈ 16 Hz (trans) h_alpha->trans_coupling h_beta->trans_coupling para_coupling J ≈ 8 Hz (para) h_ortho->para_coupling h_meta->para_coupling

¹³C NMR Spectral Analysis of this compound

Due to the molecule's symmetry, a total of seven unique carbon signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

SignalPredicted Chemical Shift (δ, ppm)Assignment
C=O~188-190Carbonyl carbon (C-3)
C-β, C-β'~142-144Vinylic carbons adjacent to the aromatic rings (C-1, C-5)
C-ipso, C-ipso'~140-142Aromatic carbons attached to the pentadienone chain
C-para, C-para'~132-134Aromatic carbons bearing the methyl groups
C-ortho, C-ortho'~129-131Aromatic carbons ortho to the pentadienone chain
C-α, C-α'~127-129Vinylic carbons adjacent to the carbonyl (C-2, C-4)
C-meta, C-meta'~129-130Aromatic carbons meta to the pentadienone chain
-CH₃~21-22Methyl carbons

Note: The predicted chemical shifts are based on computational models and data from analogous compounds. Experimental values may vary slightly.

Rationale for Assignments:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule and appears at the lowest field.

  • Vinylic Carbons: The C-β carbons are more deshielded than the C-α carbons due to their proximity to the aromatic rings and the delocalization of the π-electrons.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the pentadienone system (ipso) and the methyl groups (para) are typically quaternary and may show lower intensity in the spectrum. The ortho and meta carbons will have higher intensities as they are protonated.

  • Methyl Carbon: The sp³ hybridized methyl carbon is the most shielded and appears at the highest field.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when interpreted correctly, provide unambiguous confirmation of its structure. The key features to note are the symmetry of the molecule, which simplifies the spectra, the characteristic large coupling constant of the trans-vinylic protons, and the distinct chemical shifts of the carbonyl, vinylic, aromatic, and methyl groups. This guide provides a comprehensive framework for the analysis of this important class of compounds, enabling researchers to confidently characterize their synthetic products.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413. [Link][1]

Sources

Crystal structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Abstract

This compound, a symmetrical diarylpentanoid analogous to dibenzylideneacetone, is a compound of significant interest due to its potential applications in materials science, particularly in the development of nonlinear optical (NLO) materials.[1][2] This guide provides a comprehensive technical overview of its molecular and crystal structure as determined by single-crystal X-ray diffraction. We delve into the synthesis via Claisen-Schmidt condensation, spectroscopic confirmation, and a detailed analysis of its three-dimensional architecture, including key intramolecular geometric parameters and the supramolecular assembly governed by a network of weak intermolecular interactions. The compound, with the molecular formula C₁₉H₁₈O, crystallizes in a non-centrosymmetric space group, a critical feature for second-order NLO properties.[1][2]

Introduction and Significance

This compound belongs to a class of compounds often referred to as chalcones or curcuminoids, characterized by two aromatic rings linked by a five-carbon α,β-unsaturated ketone backbone. These molecules are renowned for a wide spectrum of biological activities and for their applications in materials science.[1][3] The extended π-conjugation across the molecule is a primary determinant of its chemical and physical properties, including its characteristic yellow color and its potential for nonlinear optical activity.[1]

A key feature of this specific compound is its crystallization in a non-centrosymmetric space group despite the absence of a chiral center in the molecule itself.[2] This arrangement in the solid state is a prerequisite for materials to exhibit second-harmonic generation (SHG), making it a candidate for photonic and electro-optical devices.[1] This guide elucidates the precise structural details that give rise to these properties, providing a foundational understanding for researchers in materials chemistry and drug development.

Synthesis and Crystallization

The primary and most efficient route for preparing this compound is the base-catalyzed Claisen-Schmidt condensation.[1] This classic reaction involves the crossed aldol condensation of an aldehyde (p-tolualdehyde) with a ketone (acetone).

Causality of Experimental Choices
  • Reaction Type : The Claisen-Schmidt condensation is ideal for this synthesis due to the high reactivity of the enolate formed from acetone and the absence of α-hydrogens on the aromatic aldehyde, which prevents self-condensation of the aldehyde.[4]

  • Stoichiometry : A 2:1 molar ratio of p-tolualdehyde to acetone is used to ensure the double condensation reaction proceeds to completion, forming the desired 1,5-diaryl product.

  • Catalyst : Sodium hydroxide is a common and effective base for generating the necessary concentration of enolate ions from acetone to initiate the condensation.

  • Solvent System : An ethanol/water medium is employed. Ethanol solubilizes the organic reactants, while the final product is largely insoluble in the aqueous mixture, facilitating its precipitation and isolation upon reaction completion.[4]

Experimental Protocol: Synthesis
  • Reactant Preparation : Dissolve p-tolualdehyde (2.0 eq) and acetone (1.0 eq) in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition : While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.[5]

  • Reaction Monitoring : A yellow precipitate should form almost immediately. Continue stirring for 2-4 hours at room temperature to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[5]

  • Isolation : Cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove residual NaOH.

  • Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to yield pure, yellow crystals of this compound.

Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

  • Prepare a saturated solution of the purified compound in a high-purity solvent (e.g., chloroform or a mixture of dichloromethane/hexane) at a slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Harvest the resulting high-quality, prism-shaped yellow crystals.[2]

Synthesis_Workflow cluster_reactants Reactants & Solvent p_tolualdehyde p-Tolualdehyde (2 eq) reaction Claisen-Schmidt Condensation (Stirring, RT, 2-4h) p_tolualdehyde->reaction acetone Acetone (1 eq) acetone->reaction solvent Ethanol/Water solvent->reaction catalyst 10% NaOH (aq) catalyst->reaction Dropwise Addition isolation Isolation reaction->isolation Precipitation purification Recrystallization (Ethanol) isolation->purification Crude Product product This compound purification->product Pure Crystals

Fig. 1: Synthesis workflow for this compound.

Spectroscopic and Physicochemical Properties

Before proceeding to X-ray analysis, the compound's identity and purity are confirmed using standard analytical techniques.

  • Appearance : Yellow solid.[1]

  • Molecular Formula : C₁₉H₁₈O.[1]

  • Molecular Weight : 262.35 g/mol .[1]

  • Melting Point : 176-179 °C.[1]

  • Infrared (IR) Spectroscopy : Vibrational spectroscopy confirms the presence of key functional groups. A strong absorption band is expected in the 1620-1650 cm⁻¹ region, corresponding to the C=O stretching vibration of the conjugated ketone.[1] Another strong band around 1570-1610 cm⁻¹ is attributed to the C=C stretching of the pentadienone backbone.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework, showing characteristic signals for the tolyl groups and the vinylic protons, confirming the (E,E) stereochemistry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of the molecule and reveals how molecules are arranged in the crystal lattice.

XRay_Workflow cluster_processing Data Processing & Structure Solution crystal Select Suitable Single Crystal mount Mount on Diffractometer crystal->mount data_collection X-ray Data Collection (Mo Kα, 296 K) mount->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Full-Matrix Least-Squares Refinement solution->refinement analysis Structural Analysis (Geometry, Packing, Interactions) refinement->analysis

Fig. 2: General experimental workflow for single-crystal X-ray diffraction.
Crystallographic Data

The crystallographic data for this compound provides a precise summary of the crystal's fundamental properties.[2]

ParameterValue
Chemical FormulaC₁₉H₁₈O
Formula Weight262.33 g/mol
Crystal SystemMonoclinic
Space GroupC2
a (Å)19.937 (2)
b (Å)5.8637 (5)
c (Å)14.9207 (14)
β (°)121.001 (3)
Volume (ų)1495.1 (2)
Z (Molecules per cell)4
Calculated Density (Mg m⁻³)1.165
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R-factor [I > 2σ(I)]0.048
Table 1: Summary of crystallographic data. Data sourced from Arshad, M. N., et al. (2008).[2]
Molecular Structure Analysis

The molecule adopts a trans,trans (E,E) configuration about the C=C double bonds, as expected from the synthesis. The central pentadienone core is not perfectly planar. The key structural feature is the relative orientation of the two p-tolyl rings, which are not coplanar with the central carbonyl group. The dihedral angle between the planes of the two aromatic rings is 20.43 (13)°.[2] This twist is a common feature in such molecules, arising from steric hindrance between the vinylic hydrogens and the ortho-hydrogens of the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not merely a random aggregation of molecules but a highly ordered three-dimensional architecture stabilized by a network of weak, non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and are responsible for the adoption of the non-centrosymmetric space group. The structure is stabilized by π–π and C—H⋯π interactions.[2]

  • π–π Stacking Interactions : These occur between the aromatic rings of adjacent molecules, contributing significantly to the crystal's cohesion. The analysis reveals four distinct π–π interactions with perpendicular distances between the ring centroids ranging from 1.996 Å to 2.189 Å.[2]

  • C—H⋯π Interactions : In addition to stacking, the electron-rich π systems of the aromatic rings act as acceptors for hydrogen bonds from C-H donors on neighboring molecules. Three such C—H⋯π interactions are observed, further knitting the molecules into a robust supramolecular framework.[2]

These directional interactions guide the molecules to pack in a specific, non-centrosymmetric manner, which is the origin of the bulk NLO properties of the crystal.

Interactions cluster_interactions Key Intermolecular Interactions Molecule_A Molecule A (p-tolyl rings) pi_pi π–π Stacking Molecule_A->pi_pi Molecule_B Molecule B (Adjacent) Molecule_C Molecule C (Neighboring) ch_pi C—H⋯π Interactions Molecule_C->ch_pi C-H Donor pi_pi->Molecule_B Aromatic Overlap ch_pi->Molecule_A π-System Acceptor

Fig. 3: Logical relationship of key intermolecular interactions stabilizing the crystal lattice.

Conclusion

The crystal structure of this compound has been comprehensively elucidated through single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic C2 space group, a non-centrosymmetric arrangement that is critical for its potential application in nonlinear optics.[2] The molecular geometry is characterized by an (E,E) configuration and a significant twist between the two terminal p-tolyl rings.[2] The supramolecular architecture is a testament to the directing influence of weak intermolecular forces, with a network of specific π–π and C—H⋯π interactions dictating the crystal packing.[2] This detailed structural knowledge provides a crucial foundation for establishing structure-property relationships and for the rational design of new organic materials with tailored photonic properties.

References

  • Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413. [Link]

  • Naik, N., et al. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 4(2), 461-467. [Link]

  • Wikipedia. Dibenzylideneacetone. [Link]

  • Chavda, B. R., Gandhi, S. A., Dubey, R. P., Patel, U. H., & Barot, V. M. (2016). A quantitative analysis of weak intermolecular interactions & quantum chemical calculations (DFT) of novel chalcone derivatives. AIP Conference Proceedings, 1728(1), 020581. [Link]

  • Shalini, S., Girija, C. R., Jotani, M. M., Rajashekhar, B., Rao, N., & Tiekink, E. R. T. (2011). (1E,4E)-1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2354. [Link]

Sources

Physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound, a symmetric diarylpentadienone, is a molecule of significant interest in materials science and medicinal chemistry. As an analogue of both curcumin and dibenzylideneacetone, it belongs to a class of compounds renowned for their extensive π-conjugated systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and crystal structure. We delve into the mechanistic underpinnings of its synthesis via the Claisen-Schmidt condensation and explore the structural features that give rise to its potential applications in nonlinear optics and oncology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction and Significance

This compound is a α,β-unsaturated ketone featuring a central carbonyl group flanked by two p-tolyl-substituted vinyl groups. Its rigid, conjugated structure is the primary determinant of its chemical and photophysical properties. The 1,5-diaryl-3-oxo-1,4-pentadienyl moiety is a privileged pharmacophore, recognized for conferring potent biological activities, including antineoplastic, antiviral, and antioxidant effects.[1][2] Furthermore, derivatives of this family are extensively studied for their utility in developing nonlinear optical (NLO) materials, which are critical for applications in photonics and electro-optical devices. This compound's achiral molecular structure crystallizing in a non-centrosymmetric space group makes it a particularly noteworthy candidate for such applications.[1][3]

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The principal and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This reaction is a specific variant of the crossed-aldol condensation.[4]

Rationale of Experimental Design

The Claisen-Schmidt condensation is ideally suited for this synthesis due to the specific reactivity of the chosen precursors: p-tolualdehyde and acetone.[5]

  • Electrophile: p-Tolualdehyde serves as the electrophilic partner. Crucially, it lacks α-hydrogens, meaning it cannot be deprotonated by the base to form an enolate. This structural feature entirely prevents self-condensation, which would otherwise lead to a complex mixture of unwanted byproducts.[6]

  • Nucleophile: Acetone possesses acidic α-hydrogens and is readily deprotonated by a base (e.g., sodium hydroxide) to form a resonance-stabilized enolate ion, which acts as the nucleophile.[7][8]

  • Stoichiometry: The reaction utilizes a 2:1 molar ratio of p-tolualdehyde to acetone. Because acetone is symmetric and has enolizable protons on both sides of the carbonyl, it can react sequentially with two molecules of the aldehyde, leading directly to the desired symmetric product.[7]

Reaction Mechanism

The reaction proceeds via a base-catalyzed, multi-step mechanism:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.

  • Nucleophilic Attack (First Condensation): The enolate attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule, forming a β-hydroxy ketone (aldol) intermediate.

  • Dehydration: This intermediate rapidly dehydrates under the basic conditions to yield an α,β-unsaturated ketone, driven by the formation of a stable, conjugated system.

  • Second Condensation: The resulting mono-substituted ketone still has acidic α-hydrogens on the other side. The process of enolate formation, nucleophilic attack on a second p-tolualdehyde molecule, and subsequent dehydration is repeated to yield the final diarylpentadienone product.[6]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: First Condensation & Dehydration cluster_2 Step 4: Second Condensation A Acetone + OH⁻ B Enolate Ion + H₂O A->B Deprotonation C Enolate + p-Tolualdehyde B->C D Aldol Intermediate C->D Nucleophilic Attack E Mono-adduct (Unsaturated Ketone) D->E - H₂O F Mono-adduct + OH⁻ E->F G New Enolate F->G Deprotonation H Final Product G->H + p-Tolualdehyde - H₂O

Caption: Workflow of the Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methodologies for Claisen-Schmidt reactions.[5]

  • Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve p-tolualdehyde (2.40 g, 20 mmol) and acetone (0.58 g, 10 mmol) in 20 mL of 95% ethanol. Stir the mixture until a homogenous solution is formed.

  • Reaction Initiation: While stirring, slowly add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise to the mixture. The solution will typically turn yellow and a precipitate may begin to form.

  • Reaction Progression: Continue stirring the mixture at room temperature for 30 minutes. The formation of a thick, yellow precipitate should be observed.

  • Isolation: Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with three portions of 10 mL of cold distilled water to remove residual NaOH. Follow with a wash of 5 mL of cold 95% ethanol to remove unreacted starting materials.

  • Drying & Recrystallization: Air-dry the solid. For purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound as a yellow crystalline solid.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₈O[1][9][10]
Molecular Weight 262.35 g/mol [1][11][12]
IUPAC Name (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one[10][13]
Appearance Yellow solid / crystalline prism[1][3]
Melting Point 176-179 °C[1][12]
Density 1.068 g/cm³[9][11]
Boiling Point 430.4 °C (at 760 mmHg, predicted)[9]
Flash Point 188.6 °C (predicted)[9]
Refractive Index 1.629 (predicted)[9]
CAS Number 621-98-7 or 39777-55-4[1][12]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the synthesized compound.

TechniqueCharacteristic Signature
¹H NMR Aromatic Protons: Multiplets expected around δ 7.0-7.6 ppm. The protons on the tolyl rings will show characteristic ortho and meta coupling. Olefinic Protons: Doublets expected around δ 7.0-7.8 ppm, with a large coupling constant (J > 15 Hz) confirming the trans (E) configuration of the double bonds. Methyl Protons: A sharp singlet corresponding to the six protons of the two tolyl methyl groups, expected around δ 2.3-2.4 ppm.[2]
¹³C NMR Carbonyl Carbon: A signal in the downfield region, typically δ 188-192 ppm. Aromatic & Olefinic Carbons: A cluster of signals between δ 120-145 ppm. Methyl Carbons: A signal in the upfield region, around δ 21 ppm.[14]
IR Spectroscopy C=O Stretch (Ketone): A strong, sharp absorption band around 1640-1675 cm⁻¹, shifted to a lower frequency due to conjugation. C=C Stretch (Olefinic & Aromatic): Multiple sharp bands in the 1500-1610 cm⁻¹ region. C-H Bending (trans-alkene): A characteristic band around 980-990 cm⁻¹.[14]
UV-Vis Spectroscopy A strong absorbance (λ_max) in the UV-visible region, typically above 300 nm, corresponding to the π → π* transition of the extensive conjugated system.[7]
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 262.35, corresponding to the molecular weight of the compound.

Crystallography and Molecular Structure

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the molecule and its packing in the crystal lattice.

Crystallographic Data

The compound crystallizes in a non-centrosymmetric system, a key finding with implications for its material properties.[1][3]

ParameterValueSource
Crystal System Monoclinic[3]
Space Group C2[3]
a 19.937 (2) Å[3]
b 5.8637 (5) Å[3]
c 14.9207 (14) Å[3]
β 121.001 (3)°[3]
Volume (V) 1495.1 (2) ų[3]
Z 4[3]
Structural Insights
  • Molecular Geometry: The molecule is not perfectly planar. The two terminal p-tolyl rings are twisted relative to each other, with a dihedral angle of 20.43°.[3] This twist slightly disrupts the overall conjugation.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions, including four distinct π–π stacking interactions and three C—H⋯π interactions between the aromatic rings of adjacent molecules.[3]

  • Significance of Non-Centrosymmetric Packing: The crystallization in the C2 space group is highly significant. Materials that lack a center of inversion are prerequisites for exhibiting second-order nonlinear optical (NLO) activity.[1] Although the molecule itself is achiral, its packing in the crystal lattice breaks the centrosymmetry, making it a promising candidate for NLO applications.[3]

A Achiral Molecule (this compound) B Crystallization Process A->B C Non-Centrosymmetric Crystal Lattice (Space Group: C2) B->C D Prerequisite for Second-Order Nonlinear Optical (NLO) Activity C->D

Caption: Logical relationship leading to potential NLO properties.

Applications and Scientific Context

The unique structural and electronic features of this compound position it as a valuable compound in multiple scientific domains.

  • Materials Science: As discussed, the non-centrosymmetric crystal structure makes this compound a prime target for investigation in the field of nonlinear optics. Such materials can manipulate the frequency of laser light, a property essential for telecommunications, data storage, and optical computing.[1]

  • Medicinal Chemistry and Drug Development: The 1,5-diaryl-3-oxo-1,4-pentadienyl scaffold is a well-documented pharmacophore with potent cytotoxic activity against a wide range of cancer cell lines.[15][16] These compounds are believed to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes, and interaction with cellular thiols.[15] The tolyl-substituted derivative is an important member of this class, and its study contributes to the broader effort of developing novel, highly potent antineoplastic agents.[17][18]

Conclusion

This compound is a readily synthesizable compound with a rich chemical profile. Its well-defined structure, characterized by an extensive π-conjugated system and a non-centrosymmetric crystal packing, makes it a compelling subject for both fundamental and applied research. The straightforward Claisen-Schmidt synthesis provides reliable access to the material, enabling further exploration of its promising nonlinear optical properties and its potential as a lead structure in the design of next-generation anticancer therapeutics. Future investigations will likely focus on optimizing its NLO response and elucidating its precise mechanisms of biological action to fully harness its potential.

References

  • MOLBASE. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
  • Das, U., Sharma, R. K., & Dimmock, J. R. (2011). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Current Medicinal Chemistry, 18(28), 4358-4376.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (2025). Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation: A Technical Guide.
  • Hoffman Fine Chemicals. (n.d.). CAS 39777-55-4 | this compound.
  • LGC Standards. (n.d.). TRC - this compound.
  • Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413.
  • MDPI. (2015). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 20(10), 18876-18901.
  • Benchchem. (n.d.). A Comparative Analysis of the Anticancer Activity of 1,5-Diaryl-3-oxo-1,4-pentadienes.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl- 1, 4- pentadien- 3-one derivatives containin.
  • Google Patents. (2009). CN101475455A - 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof.
  • Nagaraja Naik, et al. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 4(2), 460-465.

Sources

An In-depth Technical Guide to the Solubility of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the 'Why' Behind Solubility

In the realm of scientific research and drug development, the solubility of a compound is a critical physicochemical property that governs its journey from a laboratory curiosity to a potential therapeutic agent or functional material. For (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a curcuminoid-like molecule, understanding its solubility is paramount for a multitude of applications, including formulation development, reaction chemistry, and purification processes. This guide provides a comprehensive framework for elucidating the solubility of this compound in various organic solvents, blending theoretical principles with practical, field-proven methodologies.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior. This compound is a symmetrical diarylpentanoid, a class of compounds that has garnered significant interest for its potential biological activities and applications in materials science.[1]

PropertyValueSource
Molecular Formula C₁₉H₁₈O[2][3]
Molecular Weight 262.35 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 158-179 °C (range from different sources)[1][2]
Predicted Density 1.068 ± 0.06 g/cm³[2]
Predicted Boiling Point 430.4 ± 34.0 °C[2]

The structure, characterized by a central ketone group and two p-tolyl-substituted α,β-unsaturated systems, suggests a largely nonpolar molecule with some capacity for polar interactions through the carbonyl group. This structure is analogous to curcumin, a well-studied compound known for its poor aqueous solubility but good solubility in many organic solvents.[4][5]

Theoretical Prediction of Solubility: A Proactive Approach

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the probable solubility of a compound in a range of solvents. This predictive capability allows for a more targeted and efficient experimental design.

The Principle of "Like Dissolves Like"

This age-old adage remains a fundamental concept in solubility science.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its largely hydrocarbon structure suggests good solubility in nonpolar to moderately polar solvents. Conversely, its limited hydrogen bonding capability predicts poor solubility in highly polar, protic solvents like water.

Hansen Solubility Parameters (HSP): A Quantitative Framework

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more nuanced, quantitative approach.[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be assigned a unique set of (δd, δp, δh) coordinates in "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates. The "distance" (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is within the solute's interaction radius (R0), good solubility is predicted.[8]

Experimental Determination of Solubility: The Ground Truth

Theoretical predictions must be validated through empirical measurement. The following protocols outline robust methods for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary, rapid assessment of solubility can be performed to categorize solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the test solvent in portions, agitating vigorously after each addition.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • Categorize the compound's solubility in the given solvent as soluble, partially soluble, or insoluble.

This initial screen can quickly identify promising solvents for further quantitative analysis.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantify the concentration of the dissolved solid using the chosen analytical method against a pre-prepared calibration curve.

  • Calculate the solubility in units such as mg/mL, g/L, or mol/L.

This method provides precise and reproducible solubility data, which is essential for applications such as drug formulation and process development.

Workflow for Solubility Determination

G A Physicochemical Profiling (MW, MP, Structure) B Theoretical Prediction (Hansen Solubility Parameters) A->B informs C Qualitative Solubility Screen (Rapid Test Tube Method) B->C guides solvent selection D Equilibrium Shake-Flask Method (Constant Temperature) C->D identifies promising solvents E Sample Preparation (Filtration of Supernatant) D->E generates saturated solution F Analytical Quantification (UV-Vis or HPLC) E->F provides clear sample G Data Analysis & Reporting (e.g., mg/mL) F->G yields concentration data

Sources

A Technical Guide to the IUPAC Nomenclature and Characterization of C19H18O Dienones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring clarity and precision in research and development. This guide provides a detailed exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for dienones with the molecular formula C19H18O. Focusing on the representative molecule, (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, this document will dissect the rules and logic behind its systematic name. Furthermore, it will delve into the synthetic pathways and spectroscopic techniques that are fundamental to the verification of such structures, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Systematic Nomenclature in Complex Molecules

In the realm of organic chemistry, a compound's name is its universal identifier. While trivial names often find their roots in the historical context of a molecule's discovery, they lack the descriptive power and scalability of a systematic nomenclature. The IUPAC system provides a set of logical rules that allow any chemist to deduce the precise structure of a molecule from its name, and vice versa. This is particularly crucial for complex molecules such as dienones, which are characterized by a ketone functional group and two carbon-carbon double bonds. The position of these functional groups and the stereochemistry of the double bonds can give rise to a multitude of isomers, each with potentially unique chemical and biological properties. A slight variation in structure can lead to significant differences in pharmacological activity, making accurate naming an indispensable aspect of drug discovery and development.

This guide will use a specific isomer of C19H18O, a diarylheptanoid known as Alnustone, to illustrate the principles of IUPAC nomenclature.[1] We will explore not only how to name this molecule but also how its structure is confirmed in the laboratory, providing a holistic view from theoretical naming to practical verification.

Deciphering the IUPAC Name: A Step-by-Step Analysis of (4E,6E)-1,7-Diphenylhepta-4,6-dien-3-one

The IUPAC name (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one provides a complete blueprint of the molecule's structure. Let's break down its components to understand the information encoded within.

2.1. Identifying the Parent Chain

The foundation of the name is "hepta," indicating a seven-carbon parent chain. The suffix "-one" specifies the presence of a ketone functional group as the principal functional group. The locant "3-" before "-one" pinpoints the position of the carbonyl carbon to the third carbon of the chain.

2.2. Locating the Double Bonds

The infix "-dien-" signifies the presence of two double bonds. The locants "4,6-" preceding "-dien-" indicate that the double bonds start at the fourth and sixth carbons of the parent chain.

2.3. Assigning Stereochemistry: The (E/Z) Designation

The prefixes "(4E,6E)-" describe the stereochemistry of the double bonds at positions 4 and 6. The 'E' (from the German entgegen, meaning opposite) designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. For the double bond at C4-C5, the higher priority group on C4 is the rest of the carbon chain towards the ketone, and on C5 it is the carbon chain extending to the phenyl group. For the C6-C7 double bond, the higher priority group on C6 is the rest of the carbon chain, and on C7 is the phenyl group. In both cases, these higher priority groups are on opposite sides of the double bond.

2.4. Identifying and Locating Substituents

The prefix "diphenyl-" reveals the presence of two phenyl groups as substituents. The locants "1,7-" indicate that these phenyl groups are attached to the first and seventh carbons of the heptane chain.

By systematically assembling these pieces of information, the complete and unambiguous structure of (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one can be drawn.

Synthesis_Workflow Reactants Benzaldehyde + Ketone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure C19H18O Dienone Purification->Product

Sources

Methodological & Application

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a Versatile Precursor for the Synthesis of Biologically Relevant Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Symmetrical Diarylpentadienone

This compound is a symmetrical diarylpentadienone, a class of compounds often explored as curcumin analogs due to their structural similarities and enhanced chemical stability.[1] The core structure, characterized by a five-carbon chain with a central ketone and flanked by two α,β-unsaturated systems, presents a rich platform for synthetic transformations. The electrophilic nature of the β-carbons in the Michael systems and the reactivity of the central carbonyl group make this molecule an exceptionally valuable and versatile precursor for constructing a wide array of heterocyclic scaffolds.[2][3]

The heterocyclic compounds derived from this precursor, such as pyrimidines, pyridines, and pyrazoles, form the core of numerous pharmacologically active agents, exhibiting activities that span anti-inflammatory, anticancer, antimalarial, and antimicrobial domains.[1][4][5][6] This guide provides a detailed exploration of the synthesis of the precursor itself, followed by validated, step-by-step protocols for its conversion into key heterocyclic systems, elucidating the mechanistic rationale behind each synthetic strategy.

Part 1: Synthesis of the Precursor, this compound

The most direct and efficient method for synthesizing diarylpentadienones is the base-catalyzed Claisen-Schmidt condensation.[7] This reaction involves the double aldol condensation of an enolizable ketone (acetone) with two equivalents of a non-enolizable aldehyde (p-tolualdehyde).

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., NaOH), forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting alkoxide intermediate is protonated to yield a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to form an α,β-unsaturated ketone. This process repeats on the other side of the acetone molecule to yield the symmetrical diarylpentadienone.[7] The use of excess aldehyde and careful control of reaction time ensures the formation of the double-condensation product over the mono-adduct.

G cluster_synthesis Precursor Synthesis Workflow Start p-Tolualdehyde + Acetone (in Ethanol) Add_Base Add 10% NaOH (aq) Dropwise with Stirring Start->Add_Base Stir Stir at Room Temperature (2-4 hours) Add_Base->Stir Monitor Monitor by TLC (Hexane:Ethyl Acetate) Stir->Monitor Acidify Acidify with dil. HCl Monitor->Acidify Filter Collect Precipitate by Vacuum Filtration Acidify->Filter Wash Wash Solid with Water and Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product (1E,4E)-1,5-Di-p-tolylpenta- 1,4-dien-3-one Recrystallize->Product

Caption: Workflow for the synthesis of the dienone precursor.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • p-Tolualdehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (0.02 mol) and acetone (0.01 mol) in ethanol (30 mL).

  • Cool the flask in an ice bath and, with continuous stirring, add 10% aqueous NaOH solution (5 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The formation of a yellow precipitate indicates product formation.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.[8]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (100 g) and acidify by slowly adding dilute HCl until the solution is slightly acidic (pH ~6).

  • Collect the resulting yellow solid by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Wash the solid with a small amount of cold ethanol to remove unreacted aldehyde.

  • Purify the crude product by recrystallization from hot ethanol to yield bright yellow crystals.

Precursor Characterization Data
PropertyValueReference(s)
IUPAC Name (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one[9]
Molecular Formula C₁₉H₁₈O[7][10]
Molecular Weight 262.35 g/mol [7][10]
Appearance Yellow solid[7]
Melting Point 176-179 °C[7]
CAS Number 621-98-7[7]

Part 2: Application in Heterocyclic Synthesis

The dienone's structure is primed for cyclocondensation reactions, where bifunctional nucleophiles can react to form stable heterocyclic rings.

Synthesis of Pyrimidine Derivatives

The reaction of diarylpentadienones with urea or its analogs in an acidic medium is a standard method for synthesizing pyrimidine-containing curcumin analogs.[11][12] These compounds are of significant interest in oncology, as pyrimidine-substituted curcuminoids have demonstrated potent anti-proliferative activities.[13][14]

Causality: Glacial acetic acid serves as both the solvent and an acid catalyst. It facilitates the initial Michael-type addition of urea onto one of the α,β-unsaturated systems, followed by intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrimidinone ring.

Caption: Synthesis of a pyrimidine derivative from the dienone.

Protocol: Synthesis of a 4,6-bis-styryl-pyrimidin-2(1H)-one derivative

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (15 mL), add urea (1.2 mmol).

  • Heat the reaction mixture at 80-100 °C with stirring for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled solution into a beaker of crushed ice with vigorous stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, wash extensively with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Dry the product and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrimidine derivative.

Synthesis of Pyridine Derivatives

The dienone serves as a 1,5-dicarbonyl equivalent, a classic precursor for pyridine synthesis via condensation with an ammonia source.[15][16] This approach provides access to 2,4,6-triarylpyridines, which are valuable scaffolds in materials science and medicinal chemistry.

Causality: Ammonium acetate serves as the source of nitrogen. The reaction proceeds through a series of condensation and cyclization steps. The likely mechanism involves the formation of a dihydropyridine intermediate, which then undergoes oxidation in situ to achieve the thermodynamically stable aromatic pyridine ring.[16][17] Air or a mild oxidizing agent present can facilitate this final aromatization step.

Protocol: Synthesis of 2,6-bis(p-tolyl)-4-phenylpyridine (Illustrative) (Note: This protocol is adapted from the general Kröhnke pyridine synthesis, where the dienone acts as the Michael acceptor).[17][18]

  • In a flask, combine this compound (1.0 mmol), a suitable α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide, 1.0 mmol), and ammonium acetate (10.0 mmol).

  • Add glacial acetic acid (15 mL) as the solvent.

  • Heat the mixture to reflux (approx. 120 °C) and maintain for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield the pure tri-substituted pyridine.

Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated ketones with hydrazine and its derivatives is a fundamental and highly efficient method for constructing pyrazole and pyrazoline rings.[19][20][21] The dienone, with its two reactive Michael systems, readily undergoes cyclocondensation with hydrazine.

Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the β-carbons of the dienone (a Michael addition). This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, forming a five-membered pyrazoline ring.[19] The choice of reaction conditions and the potential use of a subsequent oxidation step determine whether the final product is a pyrazoline or a fully aromatic pyrazole.

G cluster_pyrazole Pyrazole Synthesis Pathway cluster_mech Mechanism Reactants Dienone + Hydrazine Hydrate (in Ethanol) Reflux Reflux (4-6 hours) Reactants->Reflux Michael_Addition Step 1: Michael Addition of Hydrazine to C=C Reflux->Michael_Addition Cyclization Step 2: Intramolecular Cyclization (Attack on C=O) Michael_Addition->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Aromatization Optional: Oxidation (e.g., air, mild oxidant) Pyrazoline->Aromatization Pyrazole Final Pyrazole Product Aromatization->Pyrazole

Caption: Mechanistic pathway for pyrazole synthesis.

Protocol: Synthesis of a 3,5-disubstituted Pyrazoline/Pyrazole

  • Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be purified by recrystallization from ethanol. The resulting product will likely be the pyrazoline, which can be oxidized to the corresponding pyrazole if desired.

Conclusion

This compound is a robust and highly adaptable starting material for heterocyclic synthesis. Its straightforward preparation via Claisen-Schmidt condensation and the predictable reactivity of its dicarbonyl and dienone functionalities allow for the efficient construction of diverse and medicinally relevant heterocyclic cores, including pyrimidines, pyridines, and pyrazoles. The protocols outlined herein provide a validated foundation for researchers in organic synthesis and drug discovery to leverage this precursor for the development of novel bioactive compounds.

References

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Chemical Modification of Curcumin into Its Semi-Synthetic Analogs Bearing Pyrimidinone Moiety as Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Preparation of pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization. YouTube. [Link]

  • A Review on Biological Properties and Synthetic Methodologies of Diarylpentadienones. PubMed. [Link]

  • Exploring pyrimidine-substituted curcumin analogues: design, synthesis and effects on EGFR signaling. PubMed. [Link]

  • Pyrimidine containing curcumin analogues. ResearchGate. [Link]

  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI. [Link]

  • 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. ResearchGate. [Link]

  • Synthesis of diaryl pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). [Link]

  • A new efficient Michael addition of indole to 1,5-diaryl-1,4-pentadien-3-ones catalyzed by p-toluenesulfonic acid (PTSA) under ultrasound. TSI Journals. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. ResearchGate. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. ScienceDirect. [Link]

  • This compound. Hoffman Fine Chemicals. [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. [Link]

  • Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl-1, 4- pentadien- 3-one derivatives containin. The Royal Society of Chemistry. [Link]

  • Biological activity of new heterocyclic compounds derived from chalcone. Springer. [Link]

  • Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • This compound. ChemBK. [Link]

Sources

Application Notes & Protocols for Evaluating the Antiviral Activity of 1,4-Pentadien-3-one Derivatives Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tobacco Mosaic Virus (TMV) represents a significant and persistent threat to a wide range of agricultural crops, including tobacco, tomato, and pepper, leading to substantial economic losses worldwide.[1][2] As a model plant virus, its stable structure and well-understood life cycle make it an ideal candidate for the primary screening of novel antiviral agents. The limitations of current control agents, such as Ribavirin and Ningnanmycin, which often exhibit moderate efficacy, necessitate the development of new, potent virucides.[1][3]

Natural products serve as a rich reservoir for discovering new pharmacophores. Curcumin, a natural diarylheptanoid, is known for its extensive biological activities, including antiviral properties.[1][4] The 1,4-pentadien-3-one scaffold is a key structural feature of curcumin and its analogues.[5][6] Synthetic derivatives based on this scaffold have emerged as a promising class of compounds, demonstrating significant inhibitory activity against plant viruses like TMV.[1][7] These compounds can be readily synthesized and modified, allowing for extensive structure-activity relationship (SAR) studies to optimize their antiviral potency.

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the evaluation of 1,4-pentadien-3-one derivatives as potential anti-TMV agents. It is designed to offer both the theoretical basis and the practical steps for conducting robust and reproducible antiviral assays.

Scientific Rationale: Mechanism of Action

The antiviral mechanism of 1,4-pentadien-3-one derivatives against TMV is multifaceted, with evidence suggesting interference at various stages of the viral life cycle. The primary targets are believed to be essential viral proteins required for replication and assembly.

  • Inhibition of RNA-Dependent RNA Polymerase (RdRp): The TMV RdRp is a critical enzyme responsible for replicating the viral RNA genome.[8] Its catalytic domain is a key target for antiviral compounds. Molecular docking studies suggest that 1,4-pentadien-3-one derivatives can bind to the RdRp, potentially inhibiting its enzymatic activity and thereby halting viral replication.[8]

  • Targeting the Coat Protein (CP): The TMV coat protein is crucial not only for encapsulating the viral RNA to form new virions but also for facilitating cell-to-cell movement. Some penta-1,4-diene-3-one oxime ether derivatives have shown strong binding affinities towards the TMV coat protein in molecular docking studies, suggesting they may interfere with virion assembly or disassembly.[7][9]

The diagram below illustrates these potential points of intervention in the TMV life cycle.

TMV_Inhibition_Mechanism cluster_host_cell Host Plant Cell cluster_inhibitor TMV_Entry TMV Entry & Uncoating Viral_RNA Viral (+)ssRNA TMV_Entry->Viral_RNA Translation Translation of Viral Proteins Viral_RNA->Translation Replication Viral RNA Replication Viral_RNA->Replication template RdRp RNA-Dependent RNA Polymerase (RdRp) Translation->RdRp CP Coat Protein (CP) Translation->CP RdRp->Replication catalyzes Assembly Virion Assembly CP->Assembly Replication->Assembly Movement Cell-to-Cell Movement Assembly->Movement Inhibitor Derivative Compound Inhibitor->RdRp Inhibits Activity Inhibitor->CP Interferes with Function

Caption: Potential mechanisms of TMV inhibition by 1,4-pentadien-3-one derivatives.

Application Protocol: In Vivo Antiviral Activity Assessment by Half-Leaf Method

The half-leaf method is the gold standard for quantifying the in vivo antiviral activity of compounds against TMV.[1] This technique relies on using plants, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, which react to TMV infection by forming localized necrotic lesions. The number of lesions is directly proportional to the viral concentration. By treating one half of a leaf with a test compound and the other half with a control, the plant itself serves as an internal control, minimizing variability due to leaf age, position, and physiological condition.

Principle: The reduction in the number of local lesions on the treated half of the leaf compared to the control half indicates the antiviral efficacy of the compound. This method can be adapted to measure three distinct types of antiviral activity:

  • Protective (Prophylactic) Activity: The compound's ability to prevent infection when applied before the virus.

  • Curative (Therapeutic) Activity: The compound's ability to inhibit viral replication after infection has been established.

  • Inactivation (Virucidal) Activity: The compound's ability to directly inactivate viral particles before they infect the host.

Experimental Workflow

The following diagram outlines the general workflow for the three modes of antiviral testing using the half-leaf method.

Half_Leaf_Workflow cluster_protective Protective Assay cluster_curative Curative Assay cluster_inactivation Inactivation Assay compound_node compound_node virus_node virus_node plant_node Nicotiana glutinosa Plant Cultivation p1 Apply Compound to Left Half-Leaf p2 Apply Solvent (Control) to Right Half-Leaf c1 Inoculate Entire Leaf with TMV i4 Inoculate Left Half-Leaf with Compound-TMV Mix i5 Inoculate Right Half-Leaf with Control-TMV Mix p3 Inoculate Entire Leaf with TMV (2-4h post-treatment) p1->p3 p2->p3 final_step Incubate Plants (3-4 days) & Count Local Lesions c2 Apply Compound to Left Half-Leaf (2-4h post-inoculation) c1->c2 c3 Apply Solvent (Control) to Right Half-Leaf c1->c3 i1 Mix Compound with TMV Solution i3 Incubate Mixture (e.g., 30 min) i1->i3 i2 Mix Solvent (Control) with TMV Solution i2->i3 i3->i4 i3->i5 cluster_protective cluster_protective cluster_curative cluster_curative cluster_inactivation cluster_inactivation

Caption: Workflow for assessing protective, curative, and inactivation activities.

Detailed Step-by-Step Protocol

1. Materials and Reagents

  • Test Plants: Nicotiana glutinosa plants at the 5-6 leaf stage. Cultivate under controlled greenhouse conditions (25±2°C).

  • Virus: Purified Tobacco Mosaic Virus (TMV) at a concentration of ~60 µg/mL. This concentration should produce 50-100 local lesions per half-leaf.

  • Test Compounds: 1,4-pentadien-3-one derivatives dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final test concentration (e.g., 500 µg/mL) with sterile water containing a surfactant like 0.1% Tween 20.

  • Positive Control: Ningnanmycin or Ribavirin at 500 µg/mL.

  • Solvent Control: The same solvent mixture used for the test compounds (e.g., DMSO/Tween 20 in water).

  • Inoculation Buffer: 0.01 M Phosphate buffer, pH 7.0.

  • Abrasive: Carborundum (600 mesh).

2. Experimental Procedure

A. Protective Activity Assay

  • Select healthy, uniform leaves of N. glutinosa.

  • Gently dust the entire upper surface of the leaf with carborundum.

  • Using a small brush or cotton swab, apply the test compound solution to the left half of the leaf.

  • Apply the solvent control solution to the right half of the same leaf.

  • Allow the leaves to dry for 2-4 hours.

  • Inoculate the entire leaf surface by gently rubbing with a cotton swab dipped in the TMV solution.

  • After 5-10 minutes, gently rinse the leaf surface with deionized water to remove excess virus and abrasive.

  • Label the plants and maintain them in the greenhouse.

B. Curative Activity Assay

  • Select healthy, uniform leaves and dust with carborundum.

  • Inoculate the entire leaf with the TMV solution.

  • Gently rinse the leaves with water after 5-10 minutes.

  • Allow the leaves to dry for 2-4 hours to allow infection to establish.

  • Apply the test compound solution to the left half of the leaf.

  • Apply the solvent control solution to the right half of the leaf.

  • Label the plants and maintain them in the greenhouse.

C. Inactivation Activity Assay

  • Prepare two mixtures:

    • Test Mixture: Mix equal volumes of the test compound solution (at 2x the final concentration, e.g., 1000 µg/mL) and the TMV solution.

    • Control Mixture: Mix equal volumes of the solvent control solution and the TMV solution.

  • Incubate both mixtures at room temperature for 30 minutes.

  • Select healthy, uniform leaves and dust with carborundum.

  • Inoculate the left half of the leaf with the Test Mixture.

  • Inoculate the right half of the leaf with the Control Mixture.

  • Rinse the leaves with water after 5-10 minutes.

  • Label the plants and maintain them in the greenhouse.

3. Data Collection and Analysis

  • After 3-4 days of incubation, necrotic local lesions will appear on the leaves.

  • Count the number of lesions on both the treated half (left) and the control half (right) for each leaf.

  • Calculate the percent inhibition for each activity mode using the following formula:

    • Inhibition Rate (%) = [ (C - T) / C ] × 100

      • Where:

      • C = Average number of lesions on the control halves.

      • T = Average number of lesions on the treated halves.

  • To determine the 50% effective concentration (EC₅₀), conduct the assays using a serial dilution of the active compounds and use regression analysis to calculate the concentration that causes 50% inhibition.[10]

Data Summary and Interpretation

The efficacy of 1,4-pentadien-3-one derivatives can vary significantly based on the substitutions on the aromatic rings. Structure-activity relationship (SAR) studies often indicate that small, electron-withdrawing groups can enhance antiviral activity.[1][6] The table below summarizes representative data for novel derivatives compared to a standard virucide.

Compound IDActivity ModeInhibition at 500 µg/mL (%)EC₅₀ (µg/mL)Reference
Derivative 4h Curative56.2N/A[1]
Protective>51.8105.01[1]
Inactivation>77.9N/A[1]
Derivative 4k Curative56.5N/A[1]
Protective>51.8135.38[1]
Inactivation>77.9N/A[1]
Derivative 5e Curative64.6N/A[7]
Derivative 5d Protective66.9N/A[7]
Ribavirin Curative37.9 - 45.2379.8 - 457.25[1][7][8]
Protective51.8 - 61.8457.25[1][7]
Inactivation77.9N/A[7]
Ningnanmycin ProtectiveN/A261.4[2]

N/A: Not available in the cited literature.

Interpretation:

  • Compounds are considered highly active if their inhibition rates are significantly higher than the positive control (e.g., Ribavirin).

  • A lower EC₅₀ value indicates higher potency. Several 1,4-pentadien-3-one derivatives have shown EC₅₀ values for protective activity that are superior to that of Ribavirin.[1][6]

  • Strong activity across all three modes (protective, curative, and inactivation) suggests a robust and versatile antiviral agent.

Conclusion and Future Perspectives

The 1,4-pentadien-3-one scaffold is a validated and promising starting point for the development of novel anti-plant viral agents. The protocols outlined in this guide provide a reliable framework for screening and characterizing the anti-TMV activity of new derivatives. Future research should focus on:

  • Expanding SAR Studies: Synthesizing a broader range of derivatives to further refine the relationship between chemical structure and antiviral potency.

  • Mechanism of Action Elucidation: Moving beyond in silico docking to perform biochemical assays (e.g., RdRp inhibition assays) and biophysical studies (e.g., surface plasmon resonance) to confirm the molecular targets.

  • Broad-Spectrum Activity: Evaluating the most potent compounds against other economically important plant viruses, such as Cucumber Mosaic Virus (CMV), as initial studies have shown promise.[1][6]

  • Field Trials: Testing lead compounds under greenhouse and field conditions to assess their practical efficacy, phytotoxicity, and environmental stability.

By employing these systematic approaches, researchers can accelerate the discovery of new and effective solutions to combat the threat of TMV and other plant viral diseases.

References

  • Chen, Q., et al. (2017). Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. Molecules, 22(4), 646. Available at: [Link]

  • Netalkar, P., et al. (2020). Synthesis and antiviral activities of novel penta-1,4-diene-3-one oxime derivatives bearing a pyridine moiety. ResearchGate. Available at: [Link]

  • Shi, Y., et al. (2022). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 27(19), 6249. Available at: [Link]

  • Anonymous. (n.d.). A reported penta-1,4-diene-3-one oxime ether derivative targeting a TMV coat protein. ResearchGate. Available at: [Link]

  • Shi, Y., et al. (2019). Synthesis and bioactivity evaluation of penta-1,4-diene-3-one oxime ether derivatives. Journal of Pesticide Science, 44(3), 160-168. Available at: [Link]

  • Zhang, M., et al. (2017). Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety. Molecules, 22(1), 110. Available at: [Link]

  • Dai, G-H., et al. (2013). In vitro and in vivo anti-tobacco mosaic virus activities of essential oils and individual compounds. Journal of Virological Methods, 192(1-2), 1-7. Available at: [Link]

  • Li, P., et al. (2020). Discovery of 1,4-pentadien-3-one derivatives containing quinoxaline scaffolds as potential apoptosis inducers. Future Medicinal Chemistry, 12(16), 1505-1519. Available at: [Link]

  • Anonymous. (n.d.). In Vitro and In Vivo Anti-TMV Activity of Compounds 1-34 at 500 mg/mL. ResearchGate. Available at: [Link]

  • Liu, X., et al. (2013). Curcumin analog 1, 5-bis (2-trifluoromethylphenyl)-1, 4-pentadien-3-one exhibits enhanced ability on Nrf2 activation and protection against acrolein-induced ARPE-19 cell toxicity. Toxicology and Applied Pharmacology, 272(3), 726-735. Available at: [Link]

  • Grummitt, O., et al. (1945). SYNTHESIS OF 1,4-PENTADIENE. Journal of the American Chemical Society, 67(6), 910-911. Available at: [Link]

  • Anonymous. (n.d.). In vitro and in vivo anti-TMV activity of racemic phenanthroquinolizidine alkaloids 1, 4, 7, and 10–18. ResearchGate. Available at: [Link]

  • Wang, G-W., et al. (2014). Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. Beilstein Journal of Organic Chemistry, 10, 221-227. Available at: [Link]

  • Chen, Q., et al. (2017). Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. Molecules, 22(4), 646. Available at: [Link]

  • Tan, C.W., et al. (2022). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. Viruses, 14(9), 1957. Available at: [Link]

  • Anonymous. (2004). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. ResearchGate. Available at: [Link]

  • Karaman, M., et al. (2022). Design and various in silico studies of the novel curcumin derivatives as potential candidates against COVID-19-associated main enzymes. Journal of Molecular Structure, 1269, 133792. Available at: [Link]

  • Drusano, G.L., et al. (2002). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. Antimicrobial Agents and Chemotherapy, 46(6), 1893-1901. Available at: [Link]

  • Sordillo, P.P., & Helson, L. (2021). Antiviral Therapeutic Potential of Curcumin: An Update. Pharmaceuticals, 14(11), 1163. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of 1,5-Diaryl-1,4-Pentadien-3-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Promise in Oncology

The 1,5-diaryl-1,4-pentadien-3-one moiety represents a class of synthetic curcuminoids that has attracted significant attention in oncology research.[1] These compounds, often referred to as diaryldienones, are structurally analogous to curcumin, the active compound in turmeric, but are designed to overcome some of its pharmacological limitations, such as poor stability and bioavailability.[1][2] The core structure features a five-carbon α,β-unsaturated ketone system flanked by two aromatic rings, a pharmacophore responsible for its diverse biological activities.[1][3]

Numerous studies have demonstrated that these derivatives possess potent cytotoxic effects against a wide array of cancer cell lines, often with IC50 values in the micromolar and even nanomolar range.[3][4] A key advantage of this structural class is the potential for multi-targeted action within cancer cells, a departure from the single-target approach that has often yielded disappointing results in drug development.[3] These compounds are known to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways, making them a compelling scaffold for the development of novel anticancer therapeutics.[3][5][6][7] This guide provides detailed protocols for the synthesis and in vitro evaluation of these promising agents.

Synthesis: The Claisen-Schmidt Condensation Approach

The synthesis of 1,5-diaryl-1,4-pentadien-3-ones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This straightforward method involves the reaction of two equivalents of a substituted aromatic aldehyde with one equivalent of acetone.

General Synthesis Protocol
  • Dissolution: Dissolve the selected aromatic aldehyde (2.2 equivalents) and acetone (1.0 equivalent) in a suitable solvent such as aqueous ethanol.

  • Catalysis: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH), while stirring vigorously.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehydes.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, a precipitate typically forms. The mixture can be poured into cold water or acidified to facilitate further precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water until the filtrate is neutral (pH ~7).[8]

  • Purification: Dry the product and recrystallize from an appropriate solvent system (e.g., ethanol, methanol, or acetone) to yield the purified 1,5-diaryl-1,4-pentadien-3-one derivative.[8][9]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[8][10][11]

In Vitro Evaluation: Core Assays for Anticancer Activity

Initial screening of novel anticancer compounds relies on a robust suite of in vitro assays to determine cytotoxicity, pro-apoptotic activity, and effects on cell proliferation.[12][13][14]

Workflow for In Vitro Anticancer Screening

G cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_analysis Data Analysis synth Synthesize & Purify 1,5-Diaryl-1,4-pentadien-3-one Derivative mtt Cell Viability Assay (MTT) synth->mtt Primary Screen ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V / PI) apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_quant cellcycle Cell Cycle Analysis (PI Staining) cellcycle_dist Analyze Cell Cycle Distribution (G1, S, G2/M) cellcycle->cellcycle_dist ic50->apoptosis Secondary Screen (for potent compounds) ic50->cellcycle

Caption: General workflow for screening 1,5-diaryl-1,4-pentadien-3-one derivatives.

Protocol: Cell Viability by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[15][16] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[17][19]

  • Compound Treatment: Prepare serial dilutions of the 1,5-diaryl-1,4-pentadien-3-one derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.[19]

  • Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[16][17] A reference wavelength of ~630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Flow cytometry is a powerful technique for quantifying apoptosis.[20][21] This protocol uses Annexin V to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, to identify late apoptotic and necrotic cells.[20][22][23]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask or plate and treat with the test compound (at its IC₅₀ concentration, for example) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.[22]

  • Washing: Centrifuge the cell suspension (e.g., at 300-700 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1-5 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[20]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20][22]

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24] Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

Materials:

  • Ice-cold 70% ethanol[25][26]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[26][27]

  • RNase A solution (e.g., 100 µg/mL in PBS)[26][27]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10⁶ cells following treatment with the test compound.

  • Washing: Wash the cells with cold PBS and centrifuge at ~300 x g for 5 minutes.[26]

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[25][26][28]

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or store at -20°C for longer periods.[25][28]

  • Rehydration: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS to remove the ethanol.[26][28]

  • RNase Treatment: Resuspend the cell pellet in a small volume of PBS and add RNase A solution. Incubate for 30 minutes at room temperature. This step is crucial as PI also binds to double-stranded RNA.[24][28]

  • PI Staining: Add the PI staining solution and incubate for 5-10 minutes at room temperature, protected from light.[26]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring the data for PI fluorescence is collected on a linear scale.[26][27] Use doublet discrimination gating to exclude cell aggregates.

  • Data Interpretation: Generate a histogram of cell count versus PI fluorescence intensity. The peaks will correspond to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Mechanism of Action & Data Interpretation

Known Cellular Targets and Pathways

1,5-diaryl-1,4-pentadien-3-one derivatives are electrophilic compounds capable of interacting with various cellular nucleophiles, particularly thiols in cysteine residues of proteins.[3] This reactivity is believed to be a cornerstone of their multi-targeted anticancer activity. Studies have shown these compounds can:

  • Induce Apoptosis: Many derivatives effectively trigger programmed cell death.[5] This can be confirmed by Annexin V staining, caspase activation assays, and observing nuclear fragmentation.[5][9]

  • Cause Cell Cycle Arrest: A common mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating.[6][7] This is quantified through PI staining and flow cytometry.

  • Modulate Signaling Pathways: These compounds can interfere with key oncogenic signaling pathways. For instance, some analogs have been shown to suppress the PI3K/Akt pathway, which is critical for cell survival, and activate the ERK1/2 pathway, which can have pro-apoptotic roles in certain contexts.[6]

Caption: Simplified signaling pathways modulated by some diarylpentadienones.[6]

Data Presentation: IC₅₀ Values

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different derivatives across various cancer cell lines.

Compound IDAryl Substituent (R)Cancer Cell LineIC₅₀ (µM)Reference
MS13 4-OH, 3-OCH₃A549 (Lung)5.3[1]
MS13 4-OH, 3-OCH₃HeLa (Cervical)3.5[1]
Comp. 5f Quinazolin-4-yloxyMGC-803 (Gastric)0.85[5]
Comp. 5f Quinazolin-4-yloxyPC3 (Prostate)1.37[5]
A2K2A17 4-F, 4-OCH₃Brine Shrimp1.5 µg/mL[10]
2r 4-CF₃Ca9-22 (Oral)Potent[9]

Table Note: This table presents example data synthesized from multiple sources to illustrate effective data presentation. IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Conclusion and Future Directions

The 1,5-diaryl-1,4-pentadien-3-one scaffold is a versatile and potent platform for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial synthesis and in vitro characterization of new derivatives. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can identify lead compounds for further preclinical development. Future work should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships (SAR) to optimize potency and selectivity, and advancing the most promising candidates to in vivo animal models.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Bio-Rad. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(20), e3046. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 3(4), 236-243. Retrieved from [Link]

  • Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare. Retrieved from [Link]

  • Das, U., Sharma, R. K., & Dimmock, J. R. (2011). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Mini-Reviews in Medicinal Chemistry, 11(14), 1222-1234. Retrieved from [Link]

  • Khan, I., et al. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences, 22(3), 304-311. Retrieved from [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725–17733. Retrieved from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). SlideShare. Retrieved from [Link]

  • Roayapalley, P. K., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Medicines, 8(12), 78. Retrieved from [Link]

  • 1,5-Diaryl-3-oxo-1,4-pentadienes based on (4-oxopiperidin-1-yl)(aryl)methyl phosphonate scaffold: synthesis and antitumor properties. (2017). ResearchGate. Retrieved from [Link]

  • 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof. (2009). Google Patents.
  • In vitro and in silico growth inhibitory, anti-ovarian & anti-lung carcinoma effects of 1,5 diarylpenta-1,4-dien-3-one as synthetically modified curcumin analogue. (2020). Journal of Biomolecular Structure and Dynamics, 38(1), 1-13. Retrieved from [Link]

  • Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl-1, 4- pentadien- 3-one derivatives containin. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro antitumor activity of (1E,4E)-1-aryl-5-(2-((quinazolin-4-yl)oxy)phenyl)-1,4-pentadien-3-one derivatives. (2014). Chemistry Central Journal, 8, 48. Retrieved from [Link]

  • 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. (2019). Journal of Cellular Physiology, 234(3), 2996-3006. Retrieved from [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). Medicines, 8(12), 78. Retrieved from [Link]

Sources

Application Note: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a Promising Material for Nonlinear Optical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one , a symmetrical diarylpentanoid, in the field of nonlinear optical (NLO) materials. We present detailed, field-proven protocols for its synthesis via Claisen-Schmidt condensation, its characterization, and the evaluation of its third-order NLO properties using the Z-scan technique. Furthermore, a theoretical framework for understanding its NLO response through Density Functional Theory (DFT) calculations is provided. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to explore the potential of this and related organic chromophores in advanced photonic and biophotonic applications.

Introduction: The Promise of Organic Chromophores in Nonlinear Optics

Nonlinear optics is a fascinating field of study that explores the interaction of intense light with matter, leading to a variety of phenomena such as frequency conversion, optical switching, and optical limiting.[1] Materials with a strong NLO response are the cornerstone of modern photonics, enabling technologies from high-speed optical communications to advanced bio-imaging and photodynamic therapy.

Organic molecules, particularly those with extended π-conjugated systems, have emerged as a highly promising class of NLO materials.[1] Their advantages over traditional inorganic crystals include high NLO coefficients, ultrafast response times, low cost, and the tunability of their optical properties through molecular engineering. Chalcones and their extended analogs, such as diarylpentanoids, are particularly noteworthy due to their straightforward synthesis and robust NLO properties.[1]

This compound , a derivative of the 1,4-pentadien-3-one family, possesses a symmetrical structure with two p-tolyl groups acting as electron donors, connected by a π-conjugated backbone to a central carbonyl acceptor group. This D-π-A-π-D (donor-π-acceptor-π-donor) architecture is a key design principle for enhancing third-order NLO responses. The crystallographic properties of similar compounds, which often crystallize in non-centrosymmetric space groups, also suggest potential for second-order NLO effects.[2]

This application note will provide a detailed roadmap for the investigation of this compound as a third-order NLO material.

Synthesis and Characterization of this compound

The most efficient and widely used method for synthesizing this compound is the Claisen-Schmidt condensation .[3] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. For this specific molecule, two equivalents of p-tolualdehyde are reacted with one equivalent of acetone.

Synthesis Protocol

Materials:

  • p-tolualdehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Prepare a 10% aqueous solution of NaOH.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute HCl solution until it is slightly acidic. This will precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with deionized water to remove any inorganic salts, and dry it in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound as a yellow solid.

Physicochemical and Spectroscopic Characterization
PropertyValueReference
Molecular Formula C₁₉H₁₈O[4][5]
Molecular Weight 262.35 g/mol [4][5]
Appearance Yellow solid[3]
Melting Point 176-179 °C[3][5]

Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will show characteristic peaks for the C=O stretch of the ketone (around 1650-1630 cm⁻¹), the C=C stretching of the conjugated system (around 1600-1580 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

  • ¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the p-tolyl groups, the vinylic protons of the pentadienone backbone, and the methyl protons of the tolyl groups.

  • ¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show signals for the carbonyl carbon, the carbons of the double bonds, and the aromatic and methyl carbons.

  • UV-Vis Spectroscopy (in a suitable solvent like Dichloromethane or Chloroform): The UV-Vis absorption spectrum is expected to show a strong absorption band in the near-UV or visible region, corresponding to the π-π* electronic transition of the conjugated system.

Theoretical Investigation of NLO Properties using Density Functional Theory (DFT)

DFT calculations are a powerful tool to predict and understand the NLO properties of molecules at the atomic level.[1][6][7][8][9] By calculating parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), we can estimate the NLO response of this compound.

Computational Protocol

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[1][6][7] The M06 functional can also be employed.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • NLO Property Calculation:

    • Using the optimized geometry, perform a "Polar" or "Freq" calculation to obtain the dipole moment, polarizability, and hyperpolarizabilities.

    • The output will provide the static (frequency-independent) values of α, β, and γ. Frequency-dependent calculations can also be performed to simulate the response at specific laser wavelengths.

Key Parameters to Analyze:

  • HOMO-LUMO Energy Gap (ΔE): A smaller energy gap generally correlates with a larger NLO response.

  • First Hyperpolarizability (β): This value indicates the second-order NLO response. For centrosymmetric molecules, β is expected to be zero.

  • Second Hyperpolarizability (γ): This value is a measure of the third-order NLO response, which is relevant for phenomena like third-harmonic generation and nonlinear refraction.

cluster_dft DFT Workflow for NLO Properties mol_structure Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy nlo_calc NLO Property Calculation (Polarizability, Hyperpolarizability) freq_calc->nlo_calc analysis Analysis of Results (HOMO-LUMO Gap, β, γ) nlo_calc->analysis

Caption: Workflow for DFT calculation of NLO properties.

Experimental Determination of Third-Order NLO Properties using Z-Scan

The Z-scan technique is a simple yet powerful single-beam method for measuring the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[10]

Z-Scan Experimental Setup

The experimental setup consists of a laser source, a focusing lens, a sample holder mounted on a translation stage, and a photodetector. For measuring the nonlinear refraction (closed-aperture Z-scan), an aperture is placed before the detector. For measuring the nonlinear absorption (open-aperture Z-scan), the aperture is removed.

cluster_zscan Z-Scan Experimental Setup laser Laser Source (e.g., Nd:YAG, 532 nm) lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample aperture Aperture (for closed-aperture) sample->aperture detector Photodetector aperture->detector

Caption: Schematic of a typical Z-scan experimental setup.

Z-Scan Protocol

Materials and Equipment:

  • This compound solution in a suitable solvent (e.g., chloroform, dichloromethane, or DMSO). The concentration should be adjusted to have a linear transmittance of around 70-80% at the laser wavelength.

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • Pulsed laser source (e.g., Q-switched Nd:YAG laser at 532 nm).

  • Focusing lens.

  • Motorized translation stage.

  • Photodetectors and a data acquisition system.

Procedure:

  • Sample Preparation: Prepare a series of solutions of this compound of known concentrations in the chosen solvent.

  • System Alignment: Align the laser beam to pass through the center of the focusing lens and the cuvette.

  • Open-Aperture Z-Scan:

    • Remove the aperture.

    • Translate the sample along the z-axis through the focal point of the lens.

    • Record the transmitted intensity at each z-position.

    • A valley in the normalized transmittance curve indicates reverse saturable absorption (RSA), a desirable property for optical limiting.

  • Closed-Aperture Z-Scan:

    • Place the aperture before the detector. The aperture size should be such that it allows about 40-50% of the linear transmittance.

    • Repeat the translation of the sample and record the transmitted intensity.

    • A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).

  • Data Analysis:

    • The open-aperture data is used to calculate the nonlinear absorption coefficient (β).

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This normalized curve is then used to calculate the nonlinear refractive index (n₂).

    • From β and n₂, the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be determined.

Representative Data and Interpretation

The following table presents hypothetical Z-scan data for a solution of this compound in chloroform, illustrating the expected results.

ParameterSymbolHypothetical ValueUnitSignificance
Nonlinear Absorption Coefficientβ+2.5 x 10⁻¹¹m/WPositive value indicates reverse saturable absorption (optical limiting).
Nonlinear Refractive Indexn₂-4.0 x 10⁻¹⁸m²/WNegative value indicates self-defocusing behavior.
Real part of χ⁽³⁾Re(χ⁽³⁾)-6.2 x 10⁻¹³esuRelates to the nonlinear refractive index.
Imaginary part of χ⁽³⁾Im(χ⁽³⁾)+1.8 x 10⁻¹³esuRelates to the nonlinear absorption coefficient.
Third-Order Susceptibility|χ⁽³⁾|6.4 x 10⁻¹³esuOverall magnitude of the third-order NLO response.

Conclusion and Future Outlook

This compound presents a compelling case for investigation as a third-order nonlinear optical material. Its straightforward synthesis, extended π-conjugation, and symmetrical D-π-A-π-D structure are all favorable characteristics for a strong NLO response. This application note provides a comprehensive framework for its synthesis, theoretical modeling, and experimental characterization.

The protocols detailed herein are designed to be robust and adaptable, allowing researchers to not only validate the NLO properties of this specific molecule but also to explore a wide range of related chalcone and diarylpentanoid derivatives. By systematically modifying the donor and acceptor groups, the π-conjugated bridge, and the overall molecular symmetry, new materials with tailored NLO properties can be developed for a variety of applications in photonics and biophotonics, including optical limiting, all-optical switching, and two-photon fluorescence microscopy.

References

  • Optica Publishing Group. (n.d.). NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Retrieved from [Link]

  • Custodio, J. M. F., et al. (2021). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Advances, 11(15), 8873-8884. [Link]

  • Request PDF. (n.d.). Synthesis, spectroscopic characterization, DFT computations, nonlinear optical profile and molecular docking study of a novel chalcone derivative. Retrieved from [Link]

  • Al-orainey, M. S., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4947-4960. [Link]

  • Al-orainey, M. S., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4947-4960. [Link]

  • Kitaoka, Y., et al. (1990). Laser properties of new organic nonlinear optical crystals chalcone derivatives. Applied Physics Letters, 56(21), 2051-2053. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 39777-55-4 | this compound. Retrieved from [Link]

  • Arshad, M. N., et al. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413. [Link]

  • MDPI. (n.d.). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]

  • Naik, N., et al. (2010). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 2(1), 461-468. [Link]

  • Arshad, M. N., et al. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1413. [Link]

  • PubChem. (n.d.). (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;ethane. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)- (CAS 58321-78-1). Retrieved from [Link]

  • Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Retrieved from [Link]

  • SpectraBase. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Third order optical nonlinearity of a novel chalcone derivative through Z scan technique. Retrieved from [Link]

  • ACS Publications. (2021). Ultrafast Nonlinear Optical and Structure–Property Relationship Studies of Pyridine-Based Anthracene Chalcones Using Z-Scan, Degenerate Four-Wave Mixing, and Computational Approaches. The Journal of Physical Chemistry B, 125(15), 3864–3877. [Link]

Sources

Application Notes and Protocols for the Synthesis of Curcumin Analogues from Diarylpentanoids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Curcumin Analogue Synthesis

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), is a diarylheptanoid renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] Chemically known as 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, its structure features two aromatic rings linked by a seven-carbon chain containing a β-diketone moiety.[2] This unique structure is responsible for its biological effects but also contributes to its significant limitations in clinical applications.[2]

Despite its therapeutic potential, the utility of curcumin is hampered by its poor aqueous solubility, low bioavailability, chemical instability, and rapid metabolism.[2][3][4][5][6][7] These shortcomings have spurred intensive research into the synthesis of curcumin analogues. By modifying the core diarylpentanoid scaffold, researchers aim to develop new chemical entities with improved pharmacokinetic profiles and enhanced biological activities.[3][5][7] This guide provides a detailed overview of the synthetic strategies, experimental protocols, and characterization techniques for creating novel curcumin analogues from diarylpentanoids.

Synthetic Strategies: Building the Diarylpentanoid Core

The synthesis of curcumin analogues from diarylpentanoids primarily revolves around variations of aldol condensation reactions, most notably the Claisen-Schmidt and Knoevenagel condensations. These methods offer a versatile and efficient means to construct the characteristic α,β-unsaturated ketone framework.

Claisen-Schmidt Condensation: A Cornerstone of Curcumin Analogue Synthesis

The Claisen-Schmidt condensation is a widely employed method for synthesizing curcumin analogues.[8][9][10][11] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone.[11][12] For the synthesis of symmetrical diarylpentanoids, a ketone is reacted with two equivalents of a substituted benzaldehyde.[11]

The choice of ketone (e.g., acetone, cyclopentanone, cyclohexanone) determines the nature of the linker between the two aromatic rings, influencing the overall conformation and biological activity of the resulting analogue.[8][11] The reaction is typically carried out in a polar solvent like ethanol with a base catalyst such as sodium hydroxide (NaOH).[8][9][13]

Causality in Experimental Choices:

  • Base Catalysis: The use of a base like NaOH is crucial for deprotonating the α-carbon of the ketone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

  • Stoichiometry: A 1:2 molar ratio of ketone to aldehyde is generally used to ensure the formation of the bis(arylidene) final product.[6][8][9][13]

  • Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the catalyst, facilitating the reaction.

Knoevenagel Condensation: An Alternative Route

The Knoevenagel condensation is another valuable tool, particularly when using active methylene compounds as the ketone component.[14] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine.[14] While less common for direct curcumin analogue synthesis from simple ketones, it is a key reaction in the synthesis of more complex diarylheptanoids.[15][16]

Microwave-Assisted Synthesis: A Green Chemistry Approach

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted organic synthesis has emerged as a powerful technique for preparing curcumin analogues.[5][17][18][19][20] Microwave irradiation can significantly reduce reaction times, improve product yields, and often leads to cleaner reactions compared to conventional heating methods.[5][17] This method is particularly effective for Claisen-Schmidt condensations and can often be performed under solvent-free conditions, further minimizing environmental impact.[19][20]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to faster reaction rates.[5][17]

  • Increased Yields: Often, higher yields of the desired product are obtained in a shorter amount of time.[17]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of curcumin analogues.

Protocol 1: Synthesis of a Symmetrical Diarylpentanoid Analogue via Claisen-Schmidt Condensation

This protocol describes the synthesis of a curcumin analogue from a substituted benzaldehyde and cyclohexanone.

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (20 mmol) in ethanol (50 mL).

  • Catalyst Addition: To a separate beaker, dissolve cyclohexanone (10 mmol) and sodium hydroxide (20 mmol) in a mixture of ethanol (20 mL) and water (20 mL). Cool this solution in an ice bath.

  • Reaction Initiation: Slowly add the ethanolic solution of the aldehyde to the cooled ketone-base mixture with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

    • The solid product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, column chromatography on silica gel can be performed.[21]

Protocol 2: Microwave-Assisted Synthesis of a Curcumin Analogue

This protocol outlines a rapid and efficient synthesis using a domestic microwave oven.[20]

Materials:

  • Substituted aromatic aldehyde (20 mmol)

  • Cycloalkanone (e.g., cyclopentanone or cyclohexanone) (10 mmol)

  • Boric oxide (10 mmol)

  • Acetic acid (catalytic amount, ~50 mg)

  • Morpholine (catalytic amount, ~50 mg)

  • Methanol

Procedure:

  • Reactant Mixture: In a 50 mL Erlenmeyer flask, thoroughly mix the cycloalkanone (10 mmol) and boric oxide (10 mmol).

  • Addition of Aldehyde and Catalysts: Add the substituted aromatic aldehyde (20 mmol), acetic acid (50 mg), and morpholine (50 mg) to the flask and mix well.

  • Microwave Irradiation: Place the flask in a microwave oven and irradiate at high power (e.g., 900 W) for 1 minute.[20]

  • Cooling and Precipitation: Carefully remove the flask from the microwave and allow it to cool for 2 minutes. Add methanol (30 mL) to the reaction mixture.

  • Sonication and Isolation: Sonicate the mixture until a fine powder is obtained.[20] Collect the solid product by filtration and wash with cold methanol.[20]

Data Presentation: Comparison of Synthetic Methods
ParameterConventional Claisen-SchmidtMicrowave-Assisted Synthesis
Reaction Time 2-4 hours1-10 minutes[17]
Typical Yield Good to excellentModerate to excellent[19][20]
Energy Consumption HighLow
Solvent Usage RequiredOften solvent-free[19][20]

Purification and Characterization

Ensuring the purity and confirming the structure of the synthesized curcumin analogues are critical steps.

Purification Techniques
  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial and should be determined based on the solubility of the compound.[22]

  • Column Chromatography: For separating complex mixtures or achieving very high purity, flash column chromatography using silica gel is the preferred method.[21][23] A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds.

Characterization Methods

A combination of spectroscopic techniques is essential to unequivocally determine the structure of the synthesized analogues.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.[4][23]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[4][23]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups.[4][23]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition.[23]

  • Melting Point: A sharp melting point is an indicator of a pure compound.[23]

Visualization of Workflows

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_processing Downstream Processing cluster_analysis Analysis Aldehyde Substituted Benzaldehyde Condensation Claisen-Schmidt or Knoevenagel Condensation (Conventional or Microwave) Aldehyde->Condensation Ketone Diarylpentanoid (Ketone) Ketone->Condensation Workup Work-up & Isolation Condensation->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Curcumin Analogue Characterization->Final_Product Logical_Relationship Curcumin Curcumin Limitations Poor Bioavailability & Stability Curcumin->Limitations Analogue_Synthesis Analogue Synthesis Limitations->Analogue_Synthesis Improved_Properties Improved Pharmacokinetics & Biological Activity Analogue_Synthesis->Improved_Properties Drug_Development Drug Development Candidate Improved_Properties->Drug_Development

Caption: Rationale for the synthesis of curcumin analogues.

Conclusion and Future Perspectives

The synthesis of curcumin analogues from diarylpentanoids is a vibrant and crucial area of research in medicinal chemistry. The methodologies outlined in this guide, from the classic Claisen-Schmidt condensation to modern microwave-assisted techniques, provide a robust framework for creating novel compounds. The ultimate goal is to overcome the inherent limitations of natural curcumin and develop analogues with enhanced therapeutic efficacy. [3]Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of a wider range of structural modifications to fine-tune the biological activity of these promising molecules. The continued investigation into the structure-activity relationships of these synthetic diarylpentanoids will undoubtedly lead to the discovery of new and potent therapeutic agents. [7]

References

  • Synthesis and biological evaluation of curcumin-like diarylpentanoid analogues for anti-inflammatory, antioxidant and anti-tyrosinase activities. PubMed. Available at: [Link]

  • Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical Pharmacology. Available at: [Link]

  • Synthesis of new curcumin analogues from Claisen‐Schmidt condensation. European Journal of Chemistry. Available at: [Link]

  • Synthesis of new curcumin analogues from Claisen-Schmidt condensation. European Journal of Chemistry. Available at: [Link]

  • Curcumin analogs: synthesis and biological activities. Semantic Scholar. Available at: [Link]

  • Synthesis of Mono-Carbonyl Analogues of Curcumin Assisted by Microwave Irradiation. ProQuest. Available at: [Link]

  • CURCUMIN MONO-CARBONYL ANALOGS AS POTENT ANTIBACTERIAL COMPOUNDS: SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING SIMULATION STUDY. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Simple and efficient microwave assisted PEG mediated synthesis of Pyrazole analogues of Curcumin. Der Pharma Chemica. Available at: [Link]

  • Solid-Phase Microwave Assisted Synthesis of Curcumin Analogs. Letters in Organic Chemistry. Available at: [Link]

  • Microwave-assisted synthesis of curcumin analogs. ResearchGate. Available at: [Link]

  • Synthesis of new curcumin analogues from Claisen-Schmidt condensation. Request PDF. Available at: [Link]

  • Microwave-assisted synthesis of curcumin analogs. Semantic Scholar. Available at: [Link]

  • Curcumin analogs: synthesis and biological activities. ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Curcumin and Curcumin Derivatives. Asian Journal of Chemical Sciences. Available at: [Link]

  • Perspectives on new synthetic curcumin analogs and their potential anticancer properties. Journal of Experimental & Therapeutic Medicine. Available at: [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Available at: [Link]

  • Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. PubMed Central. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed Central. Available at: [Link]

  • Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities. MPG.PuRe. Available at: [Link]

  • Purification and characterization of pure curcumin, desmethoxycurcumin, and bisdemethoxycurcumin from North-East India Lakadong turmeric (Curcuma longa). PubMed. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step. MDPI. Available at: [Link]

  • Synthesis and evaluation of electron-rich curcumin analogues. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, Anticancer Activity Study of Novel Curcumin Analogues Against A549 Lung Cancer Cell Line. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, Anticancer Activity Study of Novel Curcumin Analogues Against A549 Lung Cancer Cell Line. Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of symmetrical and unsymmetrical LDH by Knoevenagel condensation reaction. ResearchGate. Available at: [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

Sources

Application Notes & Protocols: Evaluating the Free Radical Scavenging Activity of 1,5-Diphenylpenta-1,4-dien-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of 1,5-Diphenylpenta-1,4-dien-3-ones as Antioxidants

1,5-Diphenylpenta-1,4-dien-3-ones, a class of compounds structurally related to curcuminoids, are gaining significant attention in medicinal chemistry for their diverse pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1][2] These synthetic analogs, often referred to as monocarbonyl analogs of curcumin, possess a unique α,β-unsaturated ketone system flanked by two aromatic rings. This structural motif is crucial for their biological activity, particularly their ability to neutralize harmful free radicals.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] The capacity of 1,5-diphenylpenta-1,4-dien-3-ones to scavenge free radicals positions them as promising candidates for the development of novel therapeutic agents to combat these conditions.

This comprehensive guide provides detailed protocols for assessing the free radical scavenging activity of 1,5-diphenylpenta-1,4-dien-3-ones, with a focus on the widely accepted DPPH and ABTS assays. We will delve into the underlying chemical principles, explain the rationale behind experimental steps, and provide a framework for interpreting the results, thereby empowering researchers to rigorously evaluate the antioxidant potential of these compelling molecules.

Mechanism of Action: How 1,5-Diphenylpenta-1,4-dien-3-ones Scavenge Free Radicals

The free radical scavenging activity of 1,5-diphenylpenta-1,4-dien-3-ones is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group (-OH) to a free radical, thereby neutralizing it. This process is known as the Hydrogen Atom Transfer (HAT) mechanism.[4] The resulting phenoxyl radical is stabilized by resonance delocalization across the conjugated π-system of the molecule, which includes the phenyl rings and the pentadienone backbone. This delocalization is key, as it renders the resulting radical less reactive and less likely to propagate further radical chain reactions.

The electronic properties of the substituents on the phenyl rings play a critical role in modulating the antioxidant activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, increase the electron density on the aromatic ring, weakening the O-H bond of the phenolic hydroxyl group and facilitating hydrogen atom donation.[5][6] Conversely, electron-withdrawing groups generally decrease the antioxidant activity. The position of these substituents also influences the radical scavenging potential, with ortho and para substitutions often showing enhanced activity due to favorable resonance stabilization of the resulting radical.[7]

In some contexts, a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism may also contribute to the antioxidant activity, particularly in aqueous solutions.[1]

Synthesis of 1,5-Diphenylpenta-1,4-dien-3-ones: A General Overview

The most common and efficient method for synthesizing 1,5-diphenylpenta-1,4-dien-3-ones is the Claisen-Schmidt condensation reaction.[2][5] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a ketone, in this case, acetone, to first form a benzalacetone intermediate. This intermediate then undergoes a subsequent condensation with another molecule of a substituted benzaldehyde to yield the final 1,5-diphenylpenta-1,4-dien-3-one.

Illustrative Synthetic Scheme:

G cluster_0 Step 1: Formation of Benzalacetone cluster_1 Step 2: Formation of 1,5-Diphenylpenta-1,4-dien-3-one Benzaldehyde Benzaldehyde Reaction1 Benzaldehyde->Reaction1 Acetone Acetone Acetone->Reaction1 Benzalacetone Benzalacetone Benzalacetone_ref Benzalacetone Reaction1->Benzalacetone NaOH, EtOH Substituted Benzaldehyde Substituted Benzaldehyde Reaction2 Substituted Benzaldehyde->Reaction2 Benzalacetone_ref->Reaction2 Final_Product 1,5-Diphenylpenta-1,4-dien-3-one Reaction2->Final_Product NaOH, EtOH

Caption: General Claisen-Schmidt condensation for synthesizing 1,5-diphenylpenta-1,4-dien-3-ones.

Protocol 1: DPPH (2,2-Diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[8] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a dark-colored crystalline powder that forms a deep violet solution in methanol or ethanol.[8] The reduction of the DPPH radical by an antioxidant results in a color change from violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[8]

Principle of the DPPH Assay

DPPH_Principle DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Antioxidant +  Antioxidant-H Antioxidant_radical +  Antioxidant• Antioxidant->Antioxidant_radical

Caption: The reduction of the DPPH radical by an antioxidant.

Materials and Reagents
  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (1,5-diphenylpenta-1,4-dien-3-ones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Experimental Protocol
  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.

    • Store the solution in a dark bottle and at 4°C to protect it from light. This solution should be freshly prepared.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the standard to the respective wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC₅₀ value , which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant potency.[8][9]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for assessing antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[10] The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm.[10] The addition of an antioxidant to the pre-formed radical cation reduces it back to the colorless ABTS, and the extent of decolorization is proportional to the antioxidant's activity.

Principle of the ABTS Assay

ABTS_Principle ABTS_radical ABTS•⁺ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS Antioxidant +  Antioxidant-H Antioxidant_radical +  Antioxidant• + H⁺ Antioxidant->Antioxidant_radical

Caption: The reduction of the ABTS radical cation by an antioxidant.

Materials and Reagents
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (1,5-diphenylpenta-1,4-dien-3-ones)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Experimental Protocol
  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the ABTS•⁺ radical.[9]

  • Preparation of Working ABTS•⁺ Solution:

    • Before the assay, dilute the stock ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11] This ensures that the initial radical concentration is standardized for all measurements.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations.

    • Prepare a similar series of dilutions for the positive control (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the working ABTS•⁺ solution to each well.

    • Add 10 µL of the different concentrations of the test compounds or the standard to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the test compound.

    • Shake the plate gently and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis

The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

% Scavenging = [(A_blank - A_sample) / A_blank] x 100

Where:

  • A_blank is the absorbance of the control (ABTS•⁺ solution without the test compound).

  • A_sample is the absorbance of the ABTS•⁺ solution with the test compound.

The results are often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) , which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound. Alternatively, the IC₅₀ value can be determined as described for the DPPH assay.

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a series of 1,5-diphenylpenta-1,4-dien-3-one analogs can provide valuable insights into their structure-activity relationships. By comparing the IC₅₀ values of compounds with different substituents on the phenyl rings, researchers can identify the key structural features that contribute to potent free radical scavenging activity.

Key Considerations for SAR Studies:

  • Effect of Hydroxyl Groups: The number and position of hydroxyl groups are paramount. Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity.

  • Effect of Methoxy Groups: Methoxy groups can also contribute to antioxidant activity, though generally to a lesser extent than hydroxyl groups.

  • Positional Effects: The relative positions of substituents (ortho, meta, para) can significantly impact activity due to steric and electronic effects that influence the stability of the resulting phenoxyl radical.

  • Conjugation: The extended π-conjugation of the pentadienone system is crucial for delocalizing the unpaired electron of the radical, thereby stabilizing it.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a series of 1,5-diphenylpenta-1,4-dien-3-one derivatives to illustrate how data can be presented for comparative analysis.

Compound IDR1 SubstituentR2 SubstituentDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
1a HH>100>100
1b 4-OH4-OH25.318.7
1c 4-OCH₃4-OCH₃42.135.5
1d 3,4-(OH)₂3,4-(OH)₂15.810.2
1e 4-Cl4-Cl85.678.9
Ascorbic Acid --30.522.1
Trolox --35.225.8

Note: The values presented are for illustrative purposes and should be determined experimentally for each new compound.

Conclusion

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of the free radical scavenging activity of 1,5-diphenylpenta-1,4-dien-3-ones. By employing these standardized assays and carefully considering the structure-activity relationships, researchers can effectively identify and optimize lead compounds for the development of novel antioxidant-based therapies. The inherent versatility of the 1,5-diphenylpenta-1,4-dien-3-one scaffold, combined with its potent free radical scavenging properties, underscores its significant potential in the field of drug discovery.

References

  • Nagaraja Naik, et al. (2011). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers.
  • Wright, J. S., et al. (2000). On the Antioxidant Mechanism of Curcumin: Classical Methods Are Needed To Determine Antioxidant Mechanism and Activity. Organic Letters, 2(18), 2841–2843.
  • Wright, J. S., et al. (2000). On the Antioxidant Mechanism of Curcumin: Classical Methods Are Needed To Determine Antioxidant Mechanism and Activity. Organic Letters, 2(18), 2841–2843. Available at: [Link]

  • ResearchGate. (2025). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activity in curcuminoids. Available at: [Link]

  • Moreira, D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]

  • Jayaprakasha, G. K., et al. (2014). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of ChemTech Research, 6(5), 2845-2850.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Guo, Y. L., et al. (2011). Antioxidant Pathways and Chemical Mechanism of Curcumin.
  • Llano, S., et al. (2019). Antioxidant activity of curcuminoids. Physical Chemistry Chemical Physics, 21(8), 4253-4262.
  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2010).
  • Kondeti Venkata Surya Siva Kumar, et al. (2025). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Medical and Pharmaceutical Journal, 2024(97).
  • Indo Global Journal of Pharmaceutical Sciences. (2012). Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. Indo Global J. Pharm. Sci., 2(1), 47-52.
  • Shivshankar, S., et al. (2016). Solvent-Free Synthesis of Chalcones and Antioxidant Activity. Journal of Advanced Chemical Sciences, 2(4), 373–375.
  • Kennedy, V., et al. (2025). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank, 2025(1), M1986.
  • Medical and Pharmaceutical Journal. (2025). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Available at: [Link]

  • Wang, L., et al. (2016). Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. Journal of Medicinal Chemistry, 59(15), 7114–7131.
  • Hatamnia, A. A., et al. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of Molecular Structure, 1200, 127054.

Sources

Application Notes & Protocols: Evaluating (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The limitations of current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the exploration of novel chemical entities with improved efficacy and safety profiles.

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a synthetic diarylpentanoid, a class of compounds structurally related to curcumin, the active polyphenol in turmeric.[1][2] Curcumin itself has demonstrated potent anti-inflammatory properties, but its clinical utility is hampered by poor bioavailability.[3] This has spurred the development of analogues like this compound, which may possess enhanced pharmacokinetic properties and biological activity. This compound, with the chemical formula C₁₉H₁₈O and a molecular weight of 262.35 g/mol , presents as a yellow solid and is typically synthesized via a Claisen-Schmidt condensation.[4][5][6]

These application notes provide a comprehensive guide to the preclinical evaluation of this compound. The protocols herein are designed not only to quantify its anti-inflammatory efficacy but also to elucidate its molecular mechanism of action, providing a robust framework for its development as a potential therapeutic agent.

Section 2: Postulated Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of curcumin and its analogues are multifaceted, often involving the modulation of several key signaling pathways.[3][7] The primary hypothesized mechanisms for this compound are centered on the inhibition of pro-inflammatory transcription factors and the activation of cytoprotective responses.

  • Modulation of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[8][9] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[10] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[10][11] This frees NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][12] this compound is hypothesized to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα.

  • Attenuation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38, ERK, and JNK cascades, are crucial signal transducers that convert extracellular stimuli into cellular responses, including inflammation.[13][14][15] These pathways are activated by many of the same stimuli as NF-κB and play a significant role in the production of inflammatory mediators.[16] The compound may exert its effects by suppressing the phosphorylation, and thus the activation, of key MAPK proteins like p38.[7]

  • Activation of the Nrf2 Cytoprotective Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[19] In response to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1, moves to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating genes such as heme oxygenase-1 (HO-1).[20][21] Importantly, there is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 has been shown to exert potent anti-inflammatory effects, in part by suppressing NF-κB activity.[19][21]

G cluster_stimuli Pro-inflammatory Stimuli cluster_membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK Compound (1E,4E)-1,5-Di-p-tolyl- penta-1,4-dien-3-one p38 p38 MAPK Compound->p38 Inhibits Compound->IKK Inhibits Keap1_Nrf2 Keap1-Nrf2 (Inactive) Compound->Keap1_Nrf2 Promotes Dissociation MAP2K MAP2K MAP3K->MAP2K P MAP2K->p38 P IkB IκBα IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB IκBα Degradation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Inflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Inflam_Genes Transcription Nrf2_nuc->NFkB_nuc Inhibits ARE ARE Nrf2_nuc->ARE Anti_Inflam_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Anti_Inflam_Genes Transcription

Caption: Postulated anti-inflammatory mechanisms of this compound.

Section 3: In Vitro Evaluation Workflow

A tiered, systematic in vitro screening process is essential to characterize the anti-inflammatory profile of the compound. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to measure the inhibition of key inflammatory mediators, and concludes with mechanistic studies to validate the hypothesized pathways.

G cluster_invitro cluster_functional cluster_mechanistic cluster_invivo start Compound Acquisition This compound invitro In Vitro Screening Cascade start->invitro viability 1. Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Determine non-toxic concentrations invitro->viability functional 2. Functional Assays (LPS-stimulated RAW 264.7 cells) viability->functional griess Griess Assay (Nitric Oxide Production) functional->griess elisa ELISA (TNF-α, IL-6, IL-1β) functional->elisa mechanistic 3. Mechanistic Validation (Western Blot) griess->mechanistic elisa->mechanistic wb_nfkB p-IκBα / IκBα mechanistic->wb_nfkB wb_mapk p-p38 / p38 mechanistic->wb_mapk wb_nrf2 Nrf2 / HO-1 mechanistic->wb_nrf2 decision Promising In Vitro Activity? wb_nfkB->decision wb_mapk->decision wb_nrf2->decision invivo In Vivo Validation decision->invivo Yes end Candidate for Further Development decision->end No paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema analysis Data Analysis & Lead Optimization paw_edema->analysis analysis->end

Caption: Systematic workflow for evaluating anti-inflammatory potential.

Protocol: Cell Culture and Treatment
  • Rationale: Murine macrophage cell line RAW 264.7 is an established and widely used model for studying inflammation in vitro.[22] These cells respond robustly to LPS, producing a variety of inflammatory mediators.

  • Materials:

    • RAW 264.7 cells

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • This compound (dissolved in DMSO to create a 100 mM stock)

    • Sterile PBS, 96-well and 6-well culture plates

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed cells into appropriate plates (e.g., 1x10⁵ cells/well in a 96-well plate for MTT/Griess assays; 2x10⁶ cells/well in a 6-well plate for Western Blot/ELISA). Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of the test compound in serum-free DMEM. The final DMSO concentration in the media should not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) for the desired time (e.g., 24 hours for cytokine/NO production; 30-60 minutes for phosphorylation studies). Include appropriate controls: vehicle control (DMSO), LPS-only control, and untreated control.

Protocol: Cell Viability Assessment (MTT Assay)
  • Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

  • Procedure:

    • Following the treatment protocol (without LPS stimulation), remove the media from the 96-well plate.

    • Add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol: Nitric Oxide (NO) Quantification (Griess Assay)
  • Rationale: iNOS produces large quantities of nitric oxide (NO) during inflammation. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature. A purple color will develop.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)
  • Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[22][23][24]

  • Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer.[22][25] Incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., PBS with 10% FBS).[22] Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the wash step.

    • Sample Incubation: Add 100 µL of cell culture supernatants and cytokine standards (prepared by serial dilution) to the wells. Incubate for 2 hours at room temperature.[22]

    • Washing: Repeat the wash step.

    • Detection: Add 100 µL/well of biotinylated detection antibody (e.g., anti-mouse TNF-α-biotin).[25] Incubate for 1 hour at room temperature.

    • Washing: Repeat the wash step.

    • Enzyme Conjugate: Add 100 µL/well of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

    • Washing: Wash the plate 5-7 times.

    • Substrate: Add 100 µL/well of TMB substrate solution. A blue color will develop. Incubate until sufficient color develops (5-15 minutes).

    • Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will turn yellow.

    • Read Plate: Measure absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.

Protocol: Mechanistic Analysis via Western Blotting
  • Rationale: Western blotting allows for the visualization and semi-quantification of specific proteins to confirm the compound's effect on target signaling pathways (e.g., phosphorylation of p38, degradation of IκBα, nuclear translocation of Nrf2).[26][27][28][29]

  • Procedure:

    • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[30] Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.[27]

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[26]

    • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[28]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C with gentle agitation.[29]

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

    • Washing: Repeat the wash step.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[26] Densitometry analysis can be used to quantify band intensity, normalized to a loading control like β-actin.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay Parameter Result (IC₅₀ in µM)
Cell Viability Cytotoxicity (CC₅₀) > 100 µM
Griess Assay NO Production 15.2 ± 1.8
ELISA TNF-α Secretion 12.5 ± 2.1
ELISA IL-6 Secretion 18.9 ± 2.5

Data are presented as mean ± SD from three independent experiments. IC₅₀ is the concentration required to inhibit 50% of the response.

Section 4: In Vivo Preclinical Validation

Rationale for Model Selection: The Carrageenan-Induced Paw Edema Model
  • Justification: The carrageenan-induced paw edema model is a classic, highly reproducible, and well-characterized model of acute inflammation.[31][32] It is widely used for the primary screening of compounds with potential anti-inflammatory activity.[33] The inflammatory response is biphasic, involving the release of histamine and serotonin in the early phase, followed by the release of prostaglandins and bradykinin mediated by neutrophil infiltration in the later phase.[31]

Protocol: Murine Carrageenan-Induced Paw Edema
  • Materials:

    • Male Wistar rats or Swiss albino mice (6-8 weeks old)

    • This compound

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • 1% Carrageenan solution in sterile saline

    • Digital Plethysmometer or Vernier calipers

  • Procedure:

    • Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing but allow free access to water.

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (e.g., 10, 30, 100 mg/kg).

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the 0-hour reading).

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[34]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[34]

Data Analysis and Presentation
  • Calculation:

    • Edema Volume (mL): Paw volume at time 't' - Paw volume at time '0'.

    • Percent Inhibition of Edema (%): [(Edema_control - Edema_treated) / Edema_control] x 100

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.34 ± 0.05* 60.0%
Test Compound 10 0.68 ± 0.06 20.0%
Test Compound 30 0.49 ± 0.04* 42.4%
Test Compound 100 0.39 ± 0.05* 54.1%

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control group.

Section 5: Conclusion and Future Directions

This document provides a structured and scientifically grounded framework for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols enable a comprehensive assessment from in vitro mechanistic studies to in vivo proof-of-concept. Positive results from this workflow, demonstrating potent inhibition of inflammatory mediators and efficacy in an acute inflammation model, would establish this compound as a strong lead candidate. Subsequent steps in its development would include more extensive pharmacokinetic and toxicology studies, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and further lead optimization to enhance its therapeutic index.

Section 6: References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322-334. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 3, 1-13. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 34. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. Bowdish Lab. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Schmidt, H. H., et al. (2019). Understanding the role of the cytoprotective transcription factor nuclear factor erythroid 2-related factor 2—lessons from evolution, the animal kingdom and rare progeroid syndromes. Philosophical Transactions of the Royal Society B, 374(1778), 20180252. [Link]

  • Singh, R. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]

  • Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]

  • Gendron, F. X., & Kaddour, A. (2021). The role of NRF2 transcription factor in inflammatory skin diseases. Clinical and Experimental Dermatology, 46(3), 452-459. [Link]

  • Ullah, M. A., et al. (2020). Curcumin Analogues as the Inhibitors of TLR4 Pathway in Inflammation and Their Drug Like Potentialities: A Computer-based Study. bioRxiv. [Link]

  • Saha, S., et al. (2020). Nrf2 Signaling Pathway: Pivotal Roles in Inflammation. Molecular and Cellular Biochemistry, 474(1-2), 1-17. [Link]

  • Gautam, M. K., & Goel, R. K. (2014). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 22(1), 1-13. [Link]

  • Pajares, M., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Antioxidants, 9(11), 1159. [Link]

  • Salehi, B., et al. (2023). A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. Antioxidants, 12(4), 886. [Link]

  • Zheng, Z., et al. (2021). Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures. Frontiers in Pharmacology, 12, 777777. [Link]

  • Prasad, A. A., et al. (2015). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. ResearchGate. [Link]

  • Li, H., et al. (2024). Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review. Frontiers in Immunology, 15, 1369320. [Link]

  • Kim, C., et al. (2024). Curcumin in Inflammatory Complications: Therapeutic Applications and Clinical Evidence. International Journal of Molecular Sciences, 25(5), 2821. [Link]

  • Hajhashemi, V., et al. (2016). In vitro and in vivo modulation of LPS and carrageenan-induced expression of inflammatory genes by amitriptyline. Semantic Scholar. [Link]

  • Khan, A., et al. (2021). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences, 24(9), 1263-1272. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Bouhenni, H., et al. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2014, 248703. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Leinco Technologies. (n.d.). Western Blot Protocol. Leinco Technologies. [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. Creative Bioarray. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 9(7), e17578. [Link]

  • Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(19), 6791. [Link]

  • Al-Snafi, A. E. (2021). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]

  • MOLBASE. (n.d.). This compound. MOLBASE. [Link]

  • BPS Bioscience. (n.d.). Cox Screening. BPS Bioscience. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 39777-55-4 | this compound. Hoffman Fine Chemicals. [Link]

Sources

Application Notes and Protocols for the Single Crystal Growth of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and single crystal growth of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a chalcone derivative with significant potential in the development of nonlinear optical (NLO) materials.[1] The protocols provided herein are tailored for researchers, scientists, and professionals in drug development, offering a robust framework for obtaining high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization techniques. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation, a classic and efficient method for this class of compounds.[2][3] Following synthesis and purification, this guide explores various crystallization techniques, including slow evaporation, solvent diffusion, and vapor diffusion, explaining the underlying principles to empower the researcher in optimizing crystal growth for this specific molecule.

Introduction: The Significance of this compound

This compound, a derivative of dibenzylideneacetone, belongs to a class of organic compounds known as chalcones. These molecules are characterized by an α,β-unsaturated ketone core flanked by two aryl groups. The extended π-conjugated system in these molecules often gives rise to interesting photophysical properties, making them promising candidates for applications in materials science, particularly in the field of nonlinear optics.[1][4] High-quality single crystals are essential for unambiguously determining the molecular structure, understanding crystal packing, and correlating these features with the macroscopic properties of the material.[5][6] The ability to grow large, defect-free single crystals is, therefore, a critical step in the research and development pipeline for novel organic materials.

This document serves as a practical guide, grounded in established chemical principles, to facilitate the reproducible synthesis and crystallization of this compound.

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound is reliably achieved through the Claisen-Schmidt condensation reaction.[1][3] This reaction involves the base-catalyzed condensation of an aldehyde (p-tolualdehyde) with a ketone (acetone).[2][7] A key advantage of this reaction is that p-tolualdehyde lacks α-hydrogens, preventing self-condensation and leading to a cleaner reaction profile.[2] Acetone, with its enolizable α-hydrogens, acts as the nucleophile, reacting with two equivalents of the aldehyde to form the desired product.[2]

Reaction Mechanism

The reaction proceeds through a series of well-understood steps:

  • Enolate Formation: A base, typically sodium hydroxide, deprotonates an α-hydrogen from acetone to form a resonance-stabilized enolate ion.[2][7]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule, forming a β-hydroxy ketone intermediate.[2]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated ketone. The formation of a stable conjugated system drives this step.[2]

  • Second Condensation: The resulting intermediate still possesses acidic α-hydrogens, allowing for the formation of a new enolate, which then attacks a second molecule of p-tolualdehyde.

  • Final Dehydration: A subsequent dehydration yields the final product, this compound.[2]

Diagram of the Synthesis Workflow

Synthesis_Workflow Reactants p-Tolualdehyde + Acetone Mixing Stirring at Room Temp. Reactants->Mixing Base NaOH / Ethanol Base->Mixing Precipitation Precipitate Formation Mixing->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

  • p-Tolualdehyde

  • Acetone

  • Ethanol (95%)

  • Sodium Hydroxide (10% aqueous solution)

  • Distilled water

  • Ice bath

Procedure:

  • In a suitable flask, dissolve p-tolualdehyde (2 equivalents) and acetone (1 equivalent) in 95% ethanol with stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the stirred mixture.

  • Continue stirring at room temperature. A precipitate should begin to form. Allow the reaction to proceed for a designated time (e.g., 20-30 minutes) with occasional stirring.[7]

  • After the reaction period, cool the mixture in an ice bath for 10-15 minutes to ensure complete precipitation.[7]

  • Collect the solid product by vacuum filtration and wash the crystals with cold distilled water to remove any residual base.[7]

  • Further wash the crude product with a small amount of cold 95% ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a yellow solid.[7][8]

Principles and Protocols for Single Crystal Growth

The growth of high-quality single crystals is often considered an art, but it is firmly rooted in the principles of solubility and supersaturation.[9][10] The goal is to allow the molecules of this compound to slowly and orderly arrange themselves into a crystalline lattice. Rapid precipitation will lead to the formation of polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.[11] Therefore, all successful crystallization techniques rely on the slow generation of a supersaturated solution.

Solvent Selection: The Foundation of Good Crystals

The choice of solvent is the most critical parameter in crystallization.[9][12] An ideal solvent for crystallization should:

  • Exhibit moderate solubility for the compound at room temperature.

  • Show a significant increase in solubility with increasing temperature for recrystallization techniques.

  • Be relatively volatile for slow evaporation methods.

  • Be chemically inert with respect to the compound.

  • Possess a different polarity compared to the "anti-solvent" in diffusion methods.

A preliminary solubility screen is highly recommended. This can be done by adding a small amount of the purified compound to a series of vials, each containing a different solvent, and observing the solubility at room and elevated temperatures.[13]

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)Polarity IndexNotes
Acetone565.1Good for many organic compounds, relatively volatile.[4][14]
Ethanol784.3Often used for recrystallization due to good temperature-dependent solubility.[7]
Ethyl Acetate774.4A moderately polar solvent, often a good choice.[13]
Dichloromethane403.1Very volatile, can lead to rapid crystal growth if not controlled.[11][15]
Toluene1112.4Less polar, can be useful for compounds with aromatic character.[11][15]
Hexane690.1A nonpolar solvent, often used as an anti-solvent.[15]
Acetonitrile825.8A polar aprotic solvent.[13][15]
Crystallization Techniques

Several techniques can be employed to grow single crystals. It is often necessary to try multiple methods and solvent systems to find the optimal conditions.

This is often the simplest and most common method.[9][12][16] The principle is to dissolve the compound in a suitable solvent to near-saturation and then allow the solvent to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[17][18]

Protocol:

  • Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate) in a clean vial.

  • Ensure the solution is fully dissolved; if necessary, gently warm the solution.

  • Filter the solution through a syringe filter to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes, to allow for slow evaporation.[18][19]

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[20]

Diagram of the Slow Evaporation Method

Slow_Evaporation cluster_0 Initial State cluster_1 Over Time cluster_2 Final State a Solution (near saturation) b Solvent Vapor c Supersaturated Solution d Crystal Nuclei e Single Crystals f Mother Liquor cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Solvent Evaporation cluster_2 cluster_2 cluster_1->cluster_2 Crystal Growth

Caption: Principle of the slow evaporation crystallization method.

This technique utilizes a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "precipitant").[15][21] The two solvents must be miscible. The anti-solvent is carefully layered on top of the solution of the compound, and over time, slow diffusion at the interface leads to a gradual decrease in solubility and promotes crystal growth.[15]

Protocol:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane or toluene) in a narrow container, such as an NMR tube or a small test tube.

  • Carefully layer a less dense "anti-solvent" (e.g., hexane or diethyl ether) on top of the solution, taking care not to disturb the interface.[19][21] This can be done using a syringe.

  • Seal the container and leave it undisturbed. Crystals will typically form at the interface of the two solvents.

Vapor diffusion is a gentle and highly controllable method, particularly suitable for small quantities of material.[13][15] The compound is dissolved in a less volatile solvent, and this solution is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[17][21][22]

Protocol:

  • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene or chloroform) in a small vial.

  • Place this vial inside a larger jar or beaker containing a small amount of a volatile anti-solvent (e.g., pentane or diethyl ether).[12][15]

  • Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will gradually diffuse into the inner vial, causing crystals to form.

Diagram of the Vapor Diffusion Method

Vapor_Diffusion cluster_process Process: Vapor Diffusion setup Sealed Outer Vial Anti-Solvent (Volatile) Inner Vial (Open) Solution of Compound Solvent (Less Volatile) Vapor Anti-Solvent Vapor Diffusion Diffusion Vapor->Diffusion moves into inner vial Supersaturation Supersaturation Diffusion->Supersaturation reduces solubility Crystallization Crystal Formation Supersaturation->Crystallization

Caption: Setup and principle of the vapor diffusion method.

Characterization of Single Crystals

Once suitable crystals are obtained, they should be characterized to confirm their structure and purity.

Table 2: Key Characterization Techniques for Single Crystals

TechniquePurposeInformation Obtained
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic and molecular structure.Lattice parameters, space group, atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the molecular structure of the dissolved crystals.Chemical environment of protons (¹H NMR) and carbons (¹³C NMR), confirming the synthesized compound's identity.[23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Vibrational modes corresponding to specific chemical bonds (e.g., C=O, C=C).[1]
Melting Point Analysis To assess the purity of the crystalline material.A sharp and well-defined melting point is indicative of high purity. The melting point of this compound is reported to be 176-179 °C.[1]
UV-Visible Spectroscopy To study the electronic transitions and determine the optical transparency window.Absorption maxima and cutoff wavelength, which are important for optical applications.[23][25]

Troubleshooting and Field-Proven Insights

  • Problem: No crystals form, only an oil or amorphous precipitate.

    • Cause & Solution: The solution may be too concentrated, or cooling/evaporation is too rapid. Try using a more dilute solution or slowing down the process (e.g., by placing the crystallization vessel in an insulated container or in the refrigerator).[9][20]

  • Problem: Only very small or needle-like crystals are obtained.

    • Cause & Solution: Nucleation is too fast. Reduce the rate of supersaturation. For slow evaporation, use a container with a smaller opening. For diffusion methods, try different solvent combinations or lower the temperature.

  • Problem: The compound "crashes out" of solution as a powder.

    • Cause & Solution: The solubility of the compound in the chosen solvent system is too low. A different solvent or solvent mixture should be screened.

  • Expert Tip: The cleanliness of the glassware is paramount. Any dust or scratches can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[18] Always use clean, scratch-free glassware.

Conclusion

The successful growth of single crystals of this compound is an achievable goal through the systematic application of the principles and protocols outlined in this guide. The Claisen-Schmidt condensation provides a reliable route to the bulk material, and careful application of techniques such as slow evaporation, solvent diffusion, or vapor diffusion can yield high-quality single crystals. Patience and methodical experimentation are key, as the optimal conditions for crystallization are often unique to the specific compound and solvent system. The resulting single crystals will enable detailed structural analysis, paving the way for a deeper understanding of the structure-property relationships in this promising class of NLO materials.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • (n.d.). Growing Quality Crystals. MIT Department of Chemistry. Retrieved from [Link]

  • (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]

  • (n.d.). Crystal Growth. Biology Linac Coherent Light Source. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Ramkumar, V., Anandhi, S., Kannan, P., & Gopalakrishnan, R. (2013). Synthesis, single crystal growth, characterization and comparison of two new enone shifted chalcones and their NLO behaviour. CrystEngComm, 15(13), 2438.
  • Boyle, P. D. (2007, August 21). Crystal Growing Guide. Retrieved from [Link]

  • (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Retrieved from [Link]

  • (n.d.). How to Grow Crystals. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • (n.d.). Synthesis, Growth, Structure Determination and Optical Properties of Chalcone Derivative Single Crystal. AIP Publishing. Retrieved from [Link]

  • (n.d.). Synthesis, growth, structure and characterization of chalcone crystal: A novel organic NLO material. Request PDF - ResearchGate. Retrieved from [Link]

  • (n.d.). Claisen–Schmidt condensation. Wikipedia. Retrieved from [Link]

  • (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]

  • (2025, May 13). Large-sized organic semiconductors: crystallization, characterization and applications. CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00398A. Retrieved from [Link]

  • (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • Shettigar, V., & Dharmaprakash, S. M. (2006). Growth, characterization, and crystal structure of a new chalcone derivative single crystal. Proc. SPIE 6343, Photonics North 2006, 63433B.
  • (n.d.). Optical Characterization of Organic Semiconducting Single Crystals. UNC Physics - The University of North Carolina at Chapel Hill. Retrieved from [Link]

  • (2025, August 5). Growth and characterization of chalcone derivative single crystal. ResearchGate. Retrieved from [Link]

  • (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. Retrieved from [Link]

  • (n.d.). Single crystal growth of organic semiconductors for field effect applications. SPIE Digital Library. Retrieved from [Link]

  • Campione, M., Ruggerone, R., Tavazzi, S., & Moret, M. (2005).
  • Sathya, P., et al. (n.d.). Growth and characterization of nonlinear optical single crystals. Indian Academy of Sciences. Retrieved from [Link]

  • (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

  • (n.d.). This compound. MOLBASE. Retrieved from [Link]

  • (2025, March 28). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of the Claisen-Schmidt reaction to synthesize (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it ideal for synthesizing this compound?

A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone or aldehyde with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This reaction is exceptionally well-suited for synthesizing symmetrical diarylpentadienones like this compound. The key is the reaction between acetone (which has α-hydrogens) and two equivalents of p-tolualdehyde (an aromatic aldehyde with no α-hydrogens).[3] Because p-tolualdehyde cannot enolize, it exclusively acts as the electrophile, which prevents self-condensation side reactions and simplifies the product mixture, leading to higher yields of the desired cross-condensation product.[4]

Q2: What is the fundamental mechanism of this reaction?

A2: The reaction proceeds in several base-catalyzed steps:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule.[5] This forms a β-hydroxy ketone intermediate.[3]

  • Dehydration: The intermediate readily dehydrates (loses a water molecule) to form an α,β-unsaturated ketone. This step is driven by the formation of a stable, conjugated system.[6]

  • Second Condensation: The resulting mono-adduct still has reactive α-hydrogens on the methyl group. The process repeats: the base forms a new enolate, which then attacks a second molecule of p-tolualdehyde.

  • Final Dehydration: A final dehydration step yields the highly conjugated final product, this compound.[3]

Q3: Why is a 2:1 molar ratio of p-tolualdehyde to acetone critical?

A3: The stoichiometry is based on the symmetrical nature of the final product. One molecule of acetone has two reactive α-methyl groups, each capable of condensing with one molecule of p-tolualdehyde.[3] Using a 2:1 molar ratio of the aldehyde to the ketone ensures that the reaction proceeds to the double condensation product. An excess of acetone could lead to a higher proportion of the mono-condensation byproduct, (E)-4-(p-tolyl)but-3-en-2-one.[7]

Q4: What role does the solvent play, and are solvent-free methods viable?

A4: The solvent, typically a polar protic solvent like ethanol, serves to dissolve the reactants and the base catalyst, facilitating the reaction.[8] However, the choice of solvent can impact reaction rates and yields.[9] Interestingly, quantitative yields have been achieved in solvent-free conditions by grinding the reactants with a solid base like NaOH.[1][7][10] This "green chemistry" approach can reduce reaction times, simplify workup, and minimize waste.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Ineffective Catalyst The strength and concentration of the base are crucial. Ensure your NaOH or KOH is not old or degraded from atmospheric CO₂ exposure. For sluggish reactions, consider using a higher concentration of the base or switching to a stronger base system.[4] Increasing the amount of catalyst can also increase the number of active sites and improve yield.[11]
Suboptimal Temperature While many Claisen-Schmidt reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate.[4] However, avoid excessive heat, as it can promote side reactions.
Poor Reagent Quality Impurities in the starting materials, particularly in the p-tolualdehyde (e.g., oxidized to p-toluic acid), can inhibit the reaction. Use freshly distilled or high-purity aldehyde. Ensure solvents are anhydrous if using moisture-sensitive bases.[12][13]
Product Precipitation The desired product is a solid that is often insoluble in the ethanolic reaction mixture.[14] If it precipitates too quickly, it can coat the unreacted starting materials, preventing the reaction from going to completion. To mitigate this, ensure vigorous stirring throughout the reaction and consider using a slightly larger volume of solvent.[4]
Reversible Aldol Addition The initial aldol addition can be reversible. To drive the equilibrium towards the product, ensure conditions favor the subsequent dehydration step. This is typically achieved with a sufficiently strong base and by allowing adequate reaction time.[4]
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Recommendations
Mono-Condensation Product The presence of (E)-4-(p-tolyl)but-3-en-2-one indicates incomplete reaction. This is often due to incorrect stoichiometry (excess acetone), insufficient reaction time, or low temperature. Ensure a molar ratio of at least 2:1 of p-tolualdehyde to acetone and allow the reaction to stir for the recommended time (e.g., 2-3 hours) to facilitate the second condensation.[7][14]
Michael Addition Adducts The α,β-unsaturated ketone product is a Michael acceptor and can be attacked by the acetone enolate. This side reaction is more likely if there is a high concentration of enolate. To minimize this, you can try slowly adding the acetone to the mixture of p-tolualdehyde and base. This keeps the enolate concentration low, favoring the desired condensation over the Michael addition.[15]
Cannizzaro Reaction Under strongly basic conditions, p-tolualdehyde (an aldehyde without α-hydrogens) can undergo a disproportionation reaction to form p-tolylmethanol and p-toluic acid.[15] If this is a significant issue, consider using a milder base or optimizing the base concentration to be just sufficient for the condensation.
Self-Condensation of Acetone While less common in the presence of a more reactive aldehyde, acetone can undergo self-condensation. This is favored by high temperatures and high concentrations of base. Adhering to optimized temperature and catalyst levels will minimize this pathway.[16]
Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the base-catalyzed Claisen-Schmidt condensation between p-tolualdehyde and acetone.

Claisen_Schmidt_Mechanism Acetone Acetone Enolate1 Acetone Enolate Acetone->Enolate1 pTol_1 p-Tolualdehyde (1st eq.) Intermediate1 β-Hydroxy Ketone Intermediate pTol_1->Intermediate1 Nucleophilic Attack Base OH⁻ (Base) Base->Acetone Deprotonation Enolate2 Mono-Adduct Enolate Base->Enolate2 Deprotonation Enolate1->Intermediate1 Nucleophilic Attack MonoAdduct (E)-4-(p-tolyl)but-3-en-2-one Intermediate1->MonoAdduct Dehydration (-H₂O) MonoAdduct->Enolate2 Deprotonation Intermediate2 Second β-Hydroxy Intermediate Enolate2->Intermediate2 Nucleophilic Attack pTol_2 p-Tolualdehyde (2nd eq.) pTol_2->Intermediate2 Nucleophilic Attack FinalProduct (1E,4E)-1,5-Di-p-tolylpenta- 1,4-dien-3-one Intermediate2->FinalProduct Dehydration (-H₂O)

Caption: Base-catalyzed Claisen-Schmidt reaction mechanism.

Optimized Protocol for High-Yield Synthesis

This protocol is designed to maximize the yield and purity of this compound.

Optimized Reaction Conditions Summary
ParameterRecommended ValueRationale
Reactant Ratio 2.1 : 1.0 (p-tolualdehyde : Acetone)A slight excess of the aldehyde ensures the reaction goes to completion, minimizing the mono-adduct.[4]
Catalyst Sodium Hydroxide (NaOH)A strong, inexpensive, and highly effective base for this condensation.[1][10]
Solvent 95% Ethanol / WaterA common and effective solvent system that dissolves reactants and catalyst.[14]
Temperature 20-25 °C (Room Temperature)Provides a good balance between reaction rate and minimizing side reactions.[14]
Reaction Time 2-3 hoursSufficient time for both condensation steps to occur, maximizing the yield of the final product.[14]
Stirring Vigorous mechanical or magnetic stirringEssential for keeping the reactants mixed, especially as the solid product precipitates.[4]
Step-by-Step Experimental Workflow
  • Catalyst Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.8 g, 20 mmol) in distilled water (10 mL). Once dissolved, add 95% ethanol (8 mL) and allow the solution to cool to room temperature (20-25 °C).[14]

  • Reactant Mixture Preparation: In a separate beaker, mix p-tolualdehyde (2.52 g, 21 mmol) with acetone (0.58 g, 10 mmol).

  • Reaction Initiation: While vigorously stirring the NaOH solution, add approximately half of the p-tolualdehyde/acetone mixture. A yellow precipitate should begin to form within a few minutes.[14]

  • Reaction Completion: Allow the mixture to stir for 15 minutes, then add the remaining aldehyde/acetone mixture. Continue to stir vigorously at room temperature for an additional 2-3 hours.[14]

  • Product Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the product. Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral (to remove all NaOH). Follow with a wash of cold ethanol to remove unreacted starting materials.

  • Drying: Allow the purified yellow crystals to air dry completely. The product can be further purified by recrystallization from a suitable solvent like acetone or ethyl acetate if necessary.[8][14]

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Base 1. Prepare NaOH solution in EtOH/H₂O Add_Half 3. Add half of reactant mix to base solution Prep_Base->Add_Half Prep_Reactants 2. Mix p-tolualdehyde and Acetone (2.1:1) Prep_Reactants->Add_Half Stir_15min 4. Stir for 15 min Add_Half->Stir_15min Add_Rest 5. Add remaining reactants Stir_15min->Add_Rest Stir_2h 6. Stir at RT for 2-3 hours Add_Rest->Stir_2h Cool 7. Cool in ice bath Stir_2h->Cool Filter 8. Vacuum filter solid Cool->Filter Wash 9. Wash with cold H₂O and cold EtOH Filter->Wash Dry 10. Air dry product Wash->Dry

Caption: Optimized workflow for synthesizing the target compound.

References

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • YouTube. Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • askIITians. Explain the mechanism of claisen-schmidt reaction. [Link]

  • Vedantu. Explain the mechanism of claisen-schmidt reaction. [Link]

  • National Institutes of Health. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]

  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • National Institutes of Health. (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. [Link]

  • StudySmarter. Claisen Condensation: Mechanism & Reaction. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • MDPI. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]

  • Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. [Link]

  • ResearchGate. Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. [Link]

  • ResearchGate. Effect of catalyst amount on the yield and time of the reaction. [Link]

  • University of Massachusetts. Claisen-Schmidt Condensation. [Link]

  • YouTube. Claisen Condensation: Solvent and Base Choice. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • Royal Society of Chemistry. Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl-1, 4- pentadien- 3-one derivatives containin. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]

  • Hoffman Fine Chemicals. CAS 39777-55-4 | this compound. [Link]

  • Semantic Scholar. An Improved Procedure for the Claisen-Schmidt Reaction. [Link]

  • MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

  • MDPI. (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. [Link]

  • Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. [Link]

Sources

Technical Support Center: Purification of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a diarylpentanoid, a class of compounds analogous to chalcones, which are of significant interest in materials science and drug discovery.[1][2] This compound is a key precursor for developing nonlinear optical (NLO) materials and serves as a scaffold for novel antiviral agents.[1] The primary synthetic route to this compound is the base-catalyzed Claisen-Schmidt condensation of p-tolualdehyde and acetone.[1] While effective, this synthesis often yields a crude product containing unreacted starting materials, the mono-adduct byproduct, and other impurities.

Therefore, a robust purification step is critical to obtain material of sufficient purity for downstream applications and characterization. Recrystallization is the definitive and most effective method for purifying solid this compound. This guide provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions to empower researchers to achieve the highest possible purity.

Section 1: Standard Recrystallization Protocol

This protocol is optimized for purifying the crude, solid product obtained from a Claisen-Schmidt condensation reaction. The primary goal is to dissolve the compound in a minimum amount of a suitable hot solvent, allowing for the selective crystallization of the pure product upon slow cooling.

Experimental Workflow Diagram

Recrystallization_Workflow A Crude (1E,4E)-1,5-di-p-tolylpenta- 1,4-dien-3-one B Dissolve in Minimum Volume of Boiling Solvent (e.g., Ethyl Acetate) A->B C Hot Gravity Filtration (Optional: If Insoluble Impurities Present) B->C D Allow Filtrate to Cool Slowly to Room Temperature B->D No Insoluble Impurities C->D Yes E Cool Further in Ice Bath (To Maximize Yield) D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Minimal Ice-Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product (Verify by Melting Point) H->I

Sources

How to improve the stability of diarylpentanoid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Diarylpentanoid Stability: A Technical Support Guide

Welcome to the technical support center for diarylpentanoid compounds. As researchers and drug development professionals, you are aware of the immense therapeutic potential of diarylpentanoids, a class of compounds known for their wide-ranging biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2][3] However, a significant hurdle in harnessing their full potential is their inherent chemical instability.[1][4]

This guide is designed to provide you with practical, in-depth solutions to the stability challenges you may encounter during your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to protect your compounds and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my diarylpentanoid solution rapidly changing color (e.g., from yellow to brownish-red) in my cell culture medium?

This color change is a classic indicator of degradation. Diarylpentanoids, particularly those with phenolic hydroxyl groups like curcumin, are highly susceptible to degradation in neutral to alkaline aqueous solutions (pH > 7).[5] Most standard cell culture media are buffered around pH 7.4, which creates an environment ripe for rapid decomposition. The degradation involves oxidation and hydrolysis of the central five-carbon chain, leading to a loss of the original chromophore and the formation of various degradation products.[4][5]

Q2: What is the single most critical factor affecting the stability of my diarylpentanoid in solution?

Without a doubt, pH is the most critical factor . In acidic conditions (pH 3-6), diarylpentanoids are relatively stable.[6] However, as the pH increases into the neutral and alkaline ranges, the phenolic protons are lost, making the molecule highly susceptible to auto-oxidation.[5] More than 90% of a compound like curcumin can decompose rapidly at a physiological pH of 7.4.[5]

Q3: I store my stock solution in DMSO at -20°C, but I still see degradation over time. Why?

While storing in an anhydrous solvent like DMSO at low temperatures is a good practice, it doesn't eliminate all stability issues. The primary risks are:

  • Trace Amounts of Water: DMSO is hygroscopic and can absorb atmospheric moisture. This water can facilitate hydrolysis, especially during freeze-thaw cycles.

  • Oxygen Exposure: Unless the solution was prepared and stored under an inert atmosphere (like nitrogen or argon), dissolved oxygen can still cause slow oxidation over time.

  • Photodegradation: Exposure to ambient lab lighting during handling can contribute to degradation.[6] Amber vials are essential.

Troubleshooting Guide: Specific Experimental Issues

This section addresses common problems encountered during experiments and provides actionable solutions.

Issue 1: Rapid degradation in aqueous buffers or cell culture media.
  • Symptoms: Loss of biological activity, appearance of new peaks in HPLC, visible color change.

  • Root Cause Analysis: As discussed, the primary culprit is pH-mediated hydrolysis and oxidation. The β-diketone moiety present in many diarylpentanoids is particularly vulnerable under these conditions.[4][6]

  • Solutions:

    • pH Adjustment: If your experimental design allows, work at a slightly acidic pH (e.g., 6.0-6.5) where the compound is more stable.

    • Use of Antioxidants: Supplement your media or buffer with antioxidants like ascorbic acid (Vitamin C) or N-acetylcysteine immediately before adding your compound.[7]

    • Minimize Incubation Time: Design your experiment to use the shortest possible incubation time that still yields a measurable biological effect.

    • Encapsulation: For longer-term studies, consider encapsulating the diarylpentanoid. Complexation with β-cyclodextrin is a highly effective strategy to shield the molecule from the aqueous environment.[8][9]

Issue 2: Compound appears to degrade upon exposure to light.
  • Symptoms: Inconsistent results between experiments run on different days; degradation is faster in clear containers.

  • Root Cause Analysis: The conjugated double bond system in diarylpentanoids makes them susceptible to photodegradation when exposed to UV or even visible light.[6] This can lead to isomerization or cleavage of the molecule.

  • Solutions:

    • Work in Low-Light Conditions: Dim the lights in the lab or use a hood with the light off when preparing solutions.

    • Use Amber Glassware: Always prepare and store solutions in amber-tinted vials or flasks to block UV light.

    • Wrap Containers in Foil: For containers that are not light-protective, such as cell culture plates, wrap them in aluminum foil during incubation.

Issue 3: Thermal instability during experimental procedures.
  • Symptoms: Degradation is observed after heating steps (e.g., heat inactivation, incubations at 37°C or higher).

  • Root Cause Analysis: While many diarylpentanoids are relatively stable to heat in their solid form, in solution, elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[6]

  • Solutions:

    • Avoid Unnecessary Heating: If a heating step is required, assess if it can be performed before the diarylpentanoid is added.

    • Use the Lowest Effective Temperature: Optimize your protocol to use the lowest temperature possible for the shortest duration.

    • Chelating Agents: Thermal degradation can be catalyzed by trace metal ions. Adding a chelating agent like EDTA to your buffer can sometimes mitigate this effect.

Core Stabilization Protocols & Workflows

Workflow: Selecting a Stabilization Strategy

This decision tree helps you choose the most appropriate stabilization method based on your experimental context.

G start Start: Unstable Diarylpentanoid solvent Solvent System? start->solvent organic Organic Solvent (e.g., DMSO, Ethanol) solvent->organic Organic aqueous Aqueous Buffer (e.g., PBS, Media) solvent->aqueous Aqueous duration Experiment Duration? short_term Short-Term (< 2-4h) duration->short_term Short long_term Long-Term (> 4h) duration->long_term Long duration2 Experiment Duration? duration2->short_term Short duration2->long_term Long organic->duration aqueous->duration2 protocol1 Protocol 1: Inert Atmosphere & Low Light Handling short_term->protocol1 protocol2 Protocol 2: Adjust pH & Add Antioxidants short_term->protocol2 long_term->protocol1 protocol3 Protocol 3: Encapsulation (e.g., Cyclodextrin) long_term->protocol3

Caption: Decision workflow for choosing a stabilization strategy.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol focuses on minimizing oxidation and photodegradation for stock solutions in organic solvents.

Materials:

  • Diarylpentanoid compound (solid)

  • Anhydrous DMSO or Ethanol (spectroscopic grade)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with tubing

  • Analytical balance

Procedure:

  • Pre-Weighing: Place an empty amber vial on the balance and tare it.

  • Weigh Compound: Carefully weigh the desired amount of the diarylpentanoid into the vial. Record the exact weight.

  • Inert Gas Purge: Gently flush the vial containing the solid powder with inert gas for 30-60 seconds to displace oxygen.

  • Solvent Addition: Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.

  • Second Purge: Flush the headspace above the liquid with inert gas for another 30 seconds.

  • Capping & Mixing: Immediately cap the vial tightly. Mix by vortexing or sonicating until the compound is fully dissolved.

  • Storage: Wrap the cap-vial interface with parafilm to create an extra seal. Store at -20°C or -80°C.

Protocol 2: Encapsulation with β-Cyclodextrin (Aqueous Slurry Method)

This protocol creates an inclusion complex that dramatically improves the stability and solubility of diarylpentanoids in aqueous solutions.[8][10]

Materials:

  • Diarylpentanoid compound

  • β-Cyclodextrin (BCD)

  • Deionized water

  • Mortar and pestle or magnetic stirrer

  • Lyophilizer or vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the molar ratio for complexation. A 1:10 weight ratio of active compound to BCD is a good starting point.[10] For molar calculations, a 1:1 or 1:2 ratio is common.

  • Prepare Slurry: In a beaker, create an aqueous slurry containing approximately 40% (w/v) β-cyclodextrin in deionized water.[10]

  • Add Active Compound: Add the diarylpentanoid to the BCD slurry. The amount should correspond to the ratio calculated in step 1.

  • Facilitate Complexation: Vigorously mix the slurry for at least 1-2 hours at room temperature.[10] Gentle heating (e.g., to 40-50°C) can sometimes improve complexation efficiency.

  • Drying: Spread the resulting paste-like slurry in a thin layer on a tray. Dry the complex completely. Freeze-drying (lyophilization) is the preferred method to obtain a fine, easily dissolvable powder. Alternatively, a vacuum oven at low heat can be used.

  • Final Product: Grind the dried powder to ensure homogeneity.[10] This powder can now be dissolved in aqueous buffers for your experiments, where it will release the active compound in a more stable, complexed form.

Analytical Validation: How to Confirm Stability

To trust your results, you must validate that your stabilization strategy is working. A Forced Degradation Study is the gold standard for this.[11][12]

Workflow: Forced Degradation Study

This workflow outlines the process to intentionally stress your compound and prove your analytical method can detect the degradation.

G cluster_stress Apply Stress Conditions (ICH Guidelines) start Start: Prepare Compound in Stabilized & Non-Stabilized Solutions acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base heat Thermal Stress (e.g., 60-80°C) start->heat light Photolytic Stress (UV/Vis Light) start->light oxid Oxidative Stress (e.g., 3% H2O2) start->oxid analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis heat->analysis light->analysis oxid->analysis evaluation Evaluate Results analysis->evaluation pass Result: Peak for parent compound is well-resolved from degradation peaks. Stabilized sample shows significantly less degradation. evaluation->pass Success fail Result: Peaks co-elute or stabilization shows no effect. Modify HPLC method or re-evaluate strategy. evaluation->fail Failure

Sources

Troubleshooting low yield in the synthesis of curcuminoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of curcuminoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.

Introduction to Curcuminoid Synthesis

The synthesis of curcuminoids, most notably curcumin, typically involves the condensation of a β-diketone (like acetylacetone) with aromatic aldehydes (such as vanillin). The Pabon reaction and its subsequent modifications are the most common synthetic routes employed.[1][2] A critical aspect of this synthesis is the protection of the central active methylene group of the β-diketone to prevent undesired side reactions, which is often achieved through the formation of a boron complex.[3][4] This guide will address the nuances of this process, focusing on practical issues that can lead to low yields and impurities.

Troubleshooting Guide: From Reaction Setup to Purification

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Reaction Appearance and Monitoring

Question 1: My reaction mixture has turned into a dark brown or black sludge instead of the expected red or orange precipitate. What went wrong?

Answer:

A dark brown or black appearance often indicates decomposition or the formation of polymeric side products. Here are the likely causes and solutions:

  • Cause A: Presence of Water: Trace amounts of water in the reaction medium can hydrolyze the boron-complex intermediate. This can lead to a retro-Aldol reaction, generating side products and reducing the yield of the desired curcuminoid.[1] In basic conditions, curcumin itself is unstable and can degrade, contributing to the dark coloration.[5]

    • Solution: Ensure all your glassware is thoroughly oven-dried before use. Use anhydrous solvents. For particularly sensitive reactions, especially in the synthesis of asymmetric curcuminoids, consider adding 4 Å molecular sieves to the reaction mixture to scavenge any residual water.[1]

  • Cause B: Incorrect pH: Curcumin and its intermediates are pH-sensitive. The vibrant yellow-orange color is characteristic of a neutral or slightly acidic pH. In basic conditions (pH > 8.5), curcuminoids deprotonate to form a red-colored species, which is also more water-soluble but significantly less stable, leading to degradation into compounds like ferulic acid and feruloylmethane.[4][5]

    • Solution: Maintain a neutral to slightly acidic pH during the reaction and workup. The final deprotection and precipitation step is often carried out by adding a dilute acid (e.g., 2 N HCl).[6]

  • Cause C: Reaction Temperature Too High: While some heat can be beneficial, excessive temperatures can promote side reactions and decomposition.

    • Solution: Carefully control the reaction temperature according to your protocol. For the Pabon reaction and its modifications, reactions are often run at room temperature or with gentle heating.

Question 2: I am monitoring my reaction with Thin Layer Chromatography (TLC), and I see multiple spots. How do I interpret this?

Answer:

Multiple spots on your TLC plate indicate an incomplete reaction or the presence of side products. Here’s a general guide to what you might be seeing:

  • Spot at the Baseline: This is likely your starting aldehyde, which is generally more polar than the product.

  • Main Product Spot: The curcuminoid product will be a colored (yellow/orange) spot with a higher Rf value than the starting aldehyde. In a 70:30 cyclohexane:isopropanol solvent system, curcumin has an Rf of approximately 0.40.[7]

  • Side Product Spots: In the synthesis of asymmetric curcuminoids, you may see spots corresponding to the two symmetrical curcuminoids that can form as by-products.[1] Other potential impurities include feruloylmethane.[8][9]

To improve the selectivity and reduce the number of side products:

  • Control Stoichiometry: For symmetric curcuminoids, ensure you are using at least two equivalents of the aldehyde to one equivalent of the β-diketone.[6] For asymmetric curcuminoids, a stepwise approach is often necessary, where the mono-substituted intermediate is first formed and then reacted with the second aldehyde.[4][6]

  • Ensure Anhydrous Conditions: As mentioned, water can lead to the formation of side products.[1]

  • Optimize Catalyst and Reaction Time: The choice of base catalyst (e.g., n-butylamine, morpholine) and reaction time can influence the product distribution.[4][6] Monitor the reaction by TLC to determine the optimal time to quench the reaction.

Low Yield and Purification Issues

Question 3: My final yield is consistently low, even when the reaction appears to go to completion. Where am I losing my product?

Answer:

Low yields can be attributed to several factors, from the reaction conditions to the workup and purification procedures.

  • Cause A: Inefficient Protection/Deprotection: The formation and cleavage of the boron complex are critical for high yields.

    • Solution: The use of boron trifluoride tetrahydrofuran complex (BF₃·THF) for protection has been shown to be highly efficient.[3] For the deprotection ("unclick") step, using hydrated metal oxides like alumina (Al₂O₃) or silica (SiO₂) in methanol can lead to high yields of the final product.[3]

  • Cause B: Product Adsorption during Purification: Curcuminoids can adsorb to silica gel, especially if left on the column for extended periods or if inappropriate solvents are used.[3]

    • Solution: For many symmetric curcuminoids, purification by recrystallization is preferred to avoid chromatographic steps and potential product loss.[3] If column chromatography is necessary, use a well-chosen solvent system (e.g., chloroform/methanol mixtures) and do not let the column run dry.[10][11]

  • Cause C: Suboptimal Crystallization: If you are purifying by crystallization, the choice of solvent and cooling rate are crucial for maximizing yield.

    • Solution: A seeded cooling crystallization from a 50/50 (wt/wt) acetone/2-propanol solvent mixture has been shown to be effective for purifying curcumin.[12] Slow cooling can improve crystal size and purity, which in turn can increase the overall isolated yield.[13]

Question 4: I am struggling to purify my curcuminoid. Column chromatography gives poor separation, and crystallization results in an impure product.

Answer:

Purification of curcuminoids can be challenging due to the presence of structurally similar analogs (e.g., demethoxycurcumin and bis-demethoxycurcumin) which can co-crystallize.[3]

  • For Column Chromatography:

    • Solvent System Optimization: A gradient of chloroform and methanol is often effective for separating curcuminoids on a silica gel column.[10][11] Start with a less polar mixture and gradually increase the polarity to elute the different curcuminoids.

    • Alternative Stationary Phases: Consider using a different stationary phase if silica gel is not providing adequate separation.

  • For Crystallization:

    • Solvent Selection: The ideal crystallization solvent should dissolve the curcuminoid at an elevated temperature and have low solubility at cooler temperatures. Mixtures of solvents, such as ethyl acetate/hexane or methanol/chloroform, are often used.[3][10]

    • Seeding: Seeding the supersaturated solution with a small crystal of the pure compound can promote the crystallization of the desired polymorph and improve purity.[13]

    • Anti-Solvent Addition: Adding an anti-solvent (a solvent in which the curcuminoid is insoluble) to the crystallization mixture can increase the yield, but may also decrease purity if not done carefully.[12]

Frequently Asked Questions (FAQs)

Q1: What is the "click" and "unclick" chemistry approach to curcuminoid synthesis?

A1: This refers to a highly efficient, three-step synthesis strategy for symmetric curcuminoids.[3]

  • "Click" (Protection): The keto-enol functionality of acetylacetone is protected by reacting it with BF₃·THF. This step is high-yielding and prevents side reactions at the active methylene group.[3]

  • Condensation: The protected acetylacetone is then condensed with two equivalents of an aromatic aldehyde in the presence of a base catalyst like n-butylamine.[3]

  • "Unclick" (Deprotection): The BF₂ protecting group is efficiently removed using hydrated metal oxides (like alumina or silica) in methanol to yield the final curcuminoid.[3] This method often provides high yields and simplifies purification.

Q2: Why is the synthesis of asymmetric curcuminoids more challenging and lower-yielding?

A2: The synthesis of asymmetric curcuminoids is more complex because it requires a stepwise condensation with two different aldehydes.[4][6] The primary challenge is controlling the reaction to prevent the formation of the two possible symmetric curcuminoids as by-products.[1] As discussed earlier, the presence of water can also lead to a retro-Aldol reaction of the mono-substituted intermediate, further reducing the yield of the desired asymmetric product.[1] This often necessitates careful control of reaction conditions and purification by column chromatography to isolate the desired product from the mixture.

Q3: Can I use other boron reagents for the protection step?

A3: Yes, other boron reagents like boric oxide (B₂O₃) and boric acid have been used.[3][4] However, BF₃·THF is often preferred for its high efficiency and the formation of a stable intermediate that can be easily handled.[3]

Q4: What are the key safety precautions I should take during curcuminoid synthesis?

A4:

  • Boron Trifluoride Complexes: BF₃·THF and especially BF₃·etherate are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Solvents: Many of the solvents used (e.g., chloroform, methanol, ethyl acetate) are flammable and have associated health risks. Always handle them in a fume hood and away from ignition sources.

  • Acids and Bases: Handle acids (like HCl) and bases (like n-butylamine) with care, as they are corrosive.

Experimental Protocols and Data

High-Yield Synthesis of Symmetric Curcumin (A "Click" and "Unclick" Approach)

This protocol is adapted from a high-yield synthesis method and is suitable for producing symmetric curcuminoids.[3]

Step 1: Protection of Acetylacetone ("Click")

  • In a round-bottom flask, dissolve 2,4-pentanedione (1 equivalent) in dichloromethane.

  • Slowly add boron trifluoride tetrahydrofuran complex (BF₃·THF) (1 equivalent) to the solution while stirring at room temperature.

  • Allow the reaction to stir overnight.

  • Concentrate the organic phase in vacuo to obtain the BF₂-protected acetylacetone, which can be used directly in the next step.

Step 2: Condensation Reaction

  • In a separate flask, dissolve the aromatic aldehyde (e.g., vanillin, 2 equivalents) in ethyl acetate. Add tributyl borate (1 equivalent) and heat gently until a homogenous solution is formed.

  • Dissolve the BF₂-protected acetylacetone from Step 1 in ethyl acetate and add the aldehyde solution to it.

  • Add n-butylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. A solid precipitate should form.

  • Filter the precipitate and wash it with a water/acetone mixture to remove impurities.

Step 3: Deprotection ("Unclick")

  • Dissolve the BF₂-protected curcuminoid from Step 2 in methanol.

  • Add a catalytic amount of hydrated alumina (Al₂O₃) (approximately 20% by weight).

  • Reflux the mixture overnight with stirring.

  • Filter the reaction mixture to remove the alumina.

  • Evaporate the methanol in vacuo.

  • Perform a liquid-liquid extraction with ethyl acetate and water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Catalyst for Deprotection Solvent Yield of Curcumin
SilicaMethanol70%
Molecular Sieves (4 Å)Methanol80%
AluminaMethanol85%

Table summarizing the effect of different catalysts on the yield of the deprotection step. Data sourced from[3].

Visualizations

Workflow for Troubleshooting Low Yield in Curcuminoid Synthesis

G start Low Yield Observed reaction_check Analyze Reaction Mixture (Appearance, TLC) start->reaction_check dark_color Dark Brown/Black Sludge? reaction_check->dark_color Visual multiple_spots Multiple Spots on TLC? reaction_check->multiple_spots Analytical water_issue Potential Water Contamination or Incorrect pH dark_color->water_issue Yes purification_check Review Purification Step dark_color->purification_check No side_products Side Product Formation multiple_spots->side_products Yes multiple_spots->purification_check No solution_water Use Anhydrous Solvents Add Molecular Sieves Check pH water_issue->solution_water solution_stoichiometry Optimize Stoichiometry Control Reaction Time side_products->solution_stoichiometry end Improved Yield solution_water->end solution_stoichiometry->end crystallization_issue Inefficient Crystallization? purification_check->crystallization_issue chromatography_issue Loss on Column? purification_check->chromatography_issue solution_crystallization Optimize Solvents Use Seeding Slow Cooling crystallization_issue->solution_crystallization Yes solution_chromatography Choose Appropriate Solvent System Avoid Prolonged Exposure to Silica chromatography_issue->solution_chromatography Yes solution_crystallization->end solution_chromatography->end

Caption: A decision tree for troubleshooting low yields in curcuminoid synthesis.

Reaction Mechanism: Pabon Synthesis of Symmetric Curcuminoids

G cluster_0 Step 1: Protection cluster_1 Step 2: Condensation cluster_2 Step 3: Deprotection acetylacetone Acetylacetone protected_acac BF2-Protected Acetylacetone acetylacetone->protected_acac + BF3.THF bf3 BF3.THF protected_curcuminoid BF2-Protected Curcuminoid protected_acac->protected_curcuminoid + Aldehyde, Base aldehyde 2x Aromatic Aldehyde base n-Butylamine curcuminoid Final Curcuminoid protected_curcuminoid->curcuminoid + Catalyst catalyst Al2O3/MeOH

Caption: The three main stages of the Pabon synthesis of symmetric curcuminoids.

References

  • Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. (2022). Molecules, 27(8), 2433. Available from: [Link]

  • Extraction and Purification of Curcuminoids from Crude Curcumin by a Combination of Crystallization and Chromatography. (2016). Crystal Growth & Design, 16(8), 4474-4483. Available from: [Link]

  • High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. (2022). Molecules, 28(1), 295. Available from: [Link]

  • The Chemistry of Curcumin: From Extraction to Therapeutic Agent. (2017). Molecules, 22(1), 163. Available from: [Link]

  • Extraction, Separation and Identification of Curcuminoid Pigments in Turmeric. (2022). University of Oxford, Department of Chemistry. Available from: [Link]

  • Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography. (2011). Journal of Experimental Sciences, 2(5), 21-25. Available from: [Link]

  • The Essential Medicinal Chemistry of Curcumin: Miniperspective. (2017). Journal of Medicinal Chemistry, 60(5), 1620-1637. Available from: [Link]

  • Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 262-269. Available from: [Link]

  • Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115189. Available from: [Link]

  • Various Extraction Techniques of Curcumin: A Comprehensive Review. (2023). ACS Omega, 8(39), 35683-35698. Available from: [Link]

  • Rapid separation and quantitation of curcuminoids combining pseudo two dimensional liquid flash chromatography and NMR spectroscopy. (2013). Journal of Chromatography A, 1280, 56-62. Available from: [Link]

  • Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. (2022). Molecules, 27(8), 2433. Available from: [Link]

  • Synthesis of Curcumin Nanoparticle from Curcuma xanthorrhiza Roxb Extract by Solvent-Antisolvent Precipitation Method. (2019). IOP Conference Series: Materials Science and Engineering, 509, 012063. Available from: [Link]

  • Method to prepare pure curcumin. (2010). Google Patents. US20100048957A1.
  • Why do yellow turmeric stains turn brown/red when they come in contact with soap? What is the chemical equation for this reaction?. (2017). Quora. Available from: [Link]

  • Chemical Characterization for the Detection of Impurities in Tainted and Natural Curcuma longa from India Using LIBS Coupled with PCA. (2022). Foods, 11(19), 3105. Available from: [Link]

  • High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. (2022). Molecules, 28(1), 295. Available from: [Link]

  • Stepwise synthesis of curcumin and non-symmetric curcuminoids. (2013). Acta Poloniae Pharmaceutica, 70(1), 19-29. Available from: [Link]

  • Purification of Curcumin from Ternary Extract-Similar Mixtures of Curcuminoids in a Single Crystallization Step. (2021). Crystals, 11(10), 1215. Available from: [Link]

  • Revolutionizing Curcumin Extraction: New Insights From Non‐Conventional Methods—A Comparative Analysis of the Last Decade. (2024). Journal of the Science of Food and Agriculture. Available from: [Link]

  • Assessment of Curcuma longa extract for adulteration with synthetic curcumin by analytical investigations. (2023). Journal of Food Composition and Analysis, 115, 104968. Available from: [Link]

  • Advances in Extraction, Purification, and Identification of Curcumin. (2024). Proceedings of the 2023 3rd International Conference on Medical, Medicine and Health Sciences (MMHS 2023). Available from: [Link]

  • TLC analysis of (a) curcuminoid and (b) curcumin.. (2018). ResearchGate. Available from: [Link]

  • Review on Analytical Methodologies, Chemical and Therapeutic Perspectives of Curcumin: A Ubiquitous Natural Molecule. (2021). Current Pharmaceutical Analysis, 17(6), 744-762. Available from: [Link]

  • Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 262-269. Available from: [Link]

Sources

Technical Support Center: Purification of Synthetic Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic chalcone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pure chalcones post-synthesis. Here, we address common issues through a series of troubleshooting guides and frequently asked questions (FAQs), focusing on the underlying principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding and Identifying Common Impurities

A successful purification strategy begins with knowing what you are trying to remove. In the context of the Claisen-Schmidt condensation, the most common method for chalcone synthesis, several impurities are frequently encountered.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude chalcone product?

A: The impurity profile of a crude chalcone product is highly dependent on the reaction conditions. However, the most prevalent impurities include:

  • Unreacted Starting Materials: Benzaldehyde and acetophenone derivatives are often present, especially if the reaction has not gone to completion.[4]

  • Michael Adducts: This is a common side-product where an enolate (from the acetophenone) attacks the β-carbon of the newly formed chalcone, resulting in a 1,5-dicarbonyl compound.[5][6] This is more likely when using strong bases like NaOH or KOH and in protic solvents like ethanol.[5][6]

  • Self-Condensation Products: The acetophenone derivative can undergo self-condensation, although this is generally less common.[7]

  • Cannizzaro Reaction Products: If using a strong base with an aldehyde that has no α-hydrogens, this disproportionation reaction can occur, especially at elevated temperatures.[7]

Q2: How can I use Thin-Layer Chromatography (TLC) to identify these impurities?

A: TLC is an indispensable tool for monitoring reaction progress and assessing purity.[8][9] To effectively use TLC:

  • Spot References: Always spot your crude reaction mixture alongside pure samples of your starting aldehyde and ketone on the same TLC plate.[10] This allows for direct comparison of Rf values.

  • Choose the Right Solvent System: A good starting point for many chalcones is a mixture of hexane and ethyl acetate.[8][11][12][13] The ratio should be adjusted to achieve an Rf value of approximately 0.2-0.4 for your chalcone product, which provides optimal separation for column chromatography.[9][10]

  • Visualize Properly: Chalcones are typically UV-active due to their conjugated system and often appear as yellow spots.[11][14] Use a UV lamp (254 nm) for visualization.[10][11] Starting materials may also be UV-active but will have different Rf values.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the first and most cost-effective method for purifying solid chalcones.[4][9] The goal is to find a solvent in which the chalcone is highly soluble when hot but sparingly soluble when cold, while impurities remain in solution.[9]

Troubleshooting Guide

Q1: My chalcone "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the chalcone separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[11][15] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[15][16]

  • Causality: This typically happens for two main reasons:

    • High Impurity Load: A significant amount of impurity can cause a "freezing-point depression," lowering the melting point of your product to below the temperature of the solution.[15][17]

    • Solvent Choice: The melting point of your chalcone may be lower than the boiling point of your chosen solvent. When the solution cools, it becomes saturated at a temperature where your compound is still a liquid.[11][15]

  • Solutions:

    • Re-heat and Add More Solvent: The solution may be too concentrated, causing the product to precipitate too quickly at a high temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[15][17]

    • Change Solvents: Select a solvent with a lower boiling point.[17] Alternatively, use a mixed-solvent system. Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethanol) and add a "poor" or "anti-solvent" (e.g., water) dropwise at a warm temperature until turbidity persists. Add a few drops of the good solvent to clarify and then cool slowly.[11][17]

    • Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the air-liquid interface to create nucleation sites.[7][11] Adding a "seed crystal" of pure chalcone can also provide a template for crystal growth.[17]

    • Trituration: If an oil persists, try stirring it vigorously with a cold non-solvent (like hexane or diethyl ether). This can sometimes induce crystallization of the chalcone while dissolving some impurities.[11]

Q2: My recrystallization yield is very low. How can I improve recovery?

A: Low yield is a common issue that can often be rectified.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common cause. Using the minimum amount of boiling solvent required to fully dissolve the crude product is critical. Excess solvent will keep more of your product dissolved even when cold.

    • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Allow the flask to cool slowly to room temperature before moving it to an ice bath to maximize recovery of pure crystals.[7]

    • Premature Crystallization: If crystallization occurs too early during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.

    • Washing with Room Temperature Solvent: Always wash the collected crystals in the filter funnel with a small amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.[9][11]

Data & Protocols

Table 1: Common Solvents for Chalcone Recrystallization

Solvent Suitability Expert Notes
Ethanol (95%) Excellent starting point for many chalcones.[4][12][13][14] Good balance of polarity. Often used in mixed systems with water for more polar chalcones.[11]
Methanol Good for more polar chalcones. Lower boiling point than ethanol, which can be useful if oiling out is an issue.
Toluene Effective for nonpolar chalcones.[18] Higher boiling point; be mindful of the chalcone's melting point.

| Hexane / Ethyl Acetate | Used as a mixed-solvent system. | Rarely used for recrystallization itself, but trituration with hexane is common to remove nonpolar impurities. |

Protocol 1: General Recrystallization of a Solid Chalcone

  • Solvent Selection: In a test tube, add a small amount of crude chalcone and a few drops of a candidate solvent. If it dissolves readily at room temperature, it is not a suitable solvent.[11] Find a solvent that dissolves the solid only upon heating.

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and bring the mixture to a boil on a hot plate, adding more solvent in small portions until the solid is completely dissolved.[9][17]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes.[9][17]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask.[9][17]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 20-30 minutes to maximize the yield.[7][19]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][17] Wash the crystals with a small portion of ice-cold solvent.[9]

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum.[9]

Section 3: Mastering Chromatographic Purification

When recrystallization is ineffective due to the presence of impurities with similar solubility, or if the product is an oil, column chromatography is the method of choice.[9][20]

Purification Strategy Workflow

G start Crude Chalcone Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (It's an oil) is_pure Is product pure by TLC/NMR? recrystallize->is_pure oiled_out Did it oil out or remain impure? is_pure->oiled_out No end_success Pure Chalcone is_pure->end_success Yes column->end_success oiled_out->column Yes

Caption: Decision workflow for chalcone purification strategy.

Troubleshooting Guide

Q1: My chalcone and a starting material have very similar Rf values. How can I improve separation?

A: This is a common and solvable problem. The key is to alter the relative affinities of the compounds for the stationary and mobile phases.

  • Causality: The polarity and functional groups of your chalcone and the impurity are too similar for the chosen solvent system to differentiate between them effectively.

  • Solutions:

    • Fine-Tune Polarity: Systematically vary the ratio of your hexane/ethyl acetate system. Prepare several TLC chambers with different ratios (e.g., 9:1, 8.5:1.5, 8:2) to find the optimal separation.[21] Even small changes can have a significant impact.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. The interactions between solutes and solvents are not based on polarity alone. Swapping ethyl acetate for dichloromethane or diethyl ether can alter these interactions and improve separation.[10] For example, a toluene/ethyl acetate system might provide a different selectivity.[10]

    • Consider an Alternative Stationary Phase: While silica gel is standard, it is acidic and can sometimes cause issues. 2'-hydroxychalcones, for instance, can cyclize to flavanones on silica.[11] In such cases, using neutral alumina or deactivating the silica with triethylamine (e.g., 1% in the eluent) can prevent this side reaction and may also alter separation.[11]

Q2: My compound is streaking or "tailing" on the TLC plate and column. What's happening?

A: Tailing is when a spot on a TLC plate appears as a long streak rather than a tight circle. This indicates a problem with the interaction between your compound and the stationary phase.

  • Causality:

    • Overloading: Too much sample was applied to the TLC plate or column.[11]

    • Acidic/Basic Compounds: If your chalcone has a strongly acidic (e.g., phenol) or basic functional group, it can interact too strongly with the silica gel, causing streaking.

    • Insolubility: The compound is not fully soluble in the mobile phase as it moves, causing it to streak from the point of origin.

  • Solutions:

    • Load Less Sample: Dilute your sample before spotting on the TLC plate. For column chromatography, ensure you are not exceeding the column's capacity (typically 1g of crude product per 20-40g of silica).

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress deprotonation and lead to sharper bands. For basic compounds, add a small amount of triethylamine.[11]

    • Use a Stronger "Loading Solvent": Ensure your crude product is fully dissolved before loading it onto the column. It is best to dissolve it in a minimum amount of the mobile phase. If it's insoluble, use a slightly more polar solvent (like dichloromethane) for dissolution, adsorb it onto a small amount of silica gel ("dry loading"), and then load the resulting powder onto the column.[10]

Data & Protocols

Table 2: Guide to Mobile Phases for Chalcone Chromatography on Silica Gel

Chalcone Polarity Starting Solvent System Optimization Strategy
Nonpolar 95:5 Hexane / Ethyl Acetate Increase hexane proportion if Rf is too high.
Intermediate 9:1 to 7:3 Hexane / Ethyl Acetate[14] This is the most common range. Fine-tune the ratio for optimal separation.

| Polar | 5:5 Hexane / Ethyl Acetate | If still at baseline, switch to a more polar system like 5% Methanol in Dichloromethane.[21][22] |

Protocol 2: Flash Column Chromatography Purification

  • TLC Analysis: Determine the optimal solvent system that provides good separation and an Rf value of ~0.2-0.4 for the chalcone.[9][10]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of the mobile phase or a slightly more polar, volatile solvent.[9][10] Carefully apply the solution to the top of the silica bed. Alternatively, use the "dry loading" method described above for samples with poor solubility.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure. Begin collecting fractions.[9]

  • Monitoring: Collect fractions and analyze them by TLC to identify which ones contain the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.[9]

References

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 21, 2026, from [Link]

  • JETIR. (2020, July). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 7(7). Retrieved January 21, 2026, from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016, June). What can cause the formation of oil or caramel in synthesis of chalcone?. Retrieved January 21, 2026, from [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved January 21, 2026, from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015, November 5). How can I purify chalcone after synthesis from acetophenone?. Retrieved January 21, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved January 21, 2026, from [Link]

  • Homework.Study.com. (n.d.). Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions?. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, September 19). Purification and Characterization of Chalcone Isomerase from Soybeans. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2018, May 10). How to remove unreacted 2-hydroxy acetophenone from chalcone ?. Retrieved January 21, 2026, from [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved January 21, 2026, from [Link]

  • PubMed. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (2023, September 21). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Retrieved January 21, 2026, from [Link]

  • CONICET. (n.d.). Synthesis of chalcones catalyzed by aminopropylated silica sol–gel under solvent-free conditions. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved January 21, 2026, from [Link]

  • RSC Publishing. (2023, February 27). Solvent-free synthesis of chalcones using Mg(HSO4)2. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). Synthesis of chalcones catalyzed by aminopropylated silica sol–gel under solvent-free conditions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, February 20). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved January 21, 2026, from [Link]

  • Prezi. (2026, January 15). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed Central (NIH). (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved January 21, 2026, from [Link]

Sources

Challenges in the characterization of polymorphic forms of diarylpentanoids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diarylpentanoids. This guide is designed to provide expert insights and practical solutions to the unique challenges encountered during the characterization of polymorphic forms of these promising compounds. Diarylpentanoids, including curcumin and its analogs, possess a flexible chemical structure that gives rise to a rich and often complex polymorphic landscape.[1] Understanding and controlling this polymorphism is critical, as different crystal forms can exhibit significant variations in solubility, stability, and bioavailability, ultimately impacting therapeutic efficacy and regulatory approval.[2][3][4]

This document moves beyond standard protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and interpret your data with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when initiating studies on diarylpentanoid polymorphism.

Q1: What exactly is polymorphism in diarylpentanoids and why is it a critical concern?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[5] For diarylpentanoids, this means that the same molecule can pack in different three-dimensional arrangements. This is not a trivial academic point; it has profound real-world consequences in pharmaceutical development.[6] Different polymorphs are, in effect, different solid-state materials and can have distinct physicochemical properties:

  • Solubility & Dissolution Rate: A metastable polymorph is generally more soluble than its stable counterpart.[3] This can drastically affect a drug's bioavailability. The sudden appearance of a less soluble, more stable form was famously responsible for the market withdrawal of the HIV drug Ritonavir.[2][7]

  • Stability: Metastable forms can convert to more stable forms over time, triggered by factors like temperature, humidity, or mechanical stress during manufacturing (e.g., milling, compression).[2][8] This can lead to inconsistent product performance and a shortened shelf life.

  • Manufacturability: Properties like crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form, impacting everything from filtration and drying to tableting.[7]

Given the flexible backbone of diarylpentanoids, they are particularly prone to forming multiple polymorphs, making rigorous characterization an absolute necessity for successful drug development.

Q2: What are the primary analytical techniques I should use for polymorph characterization?

A2: No single technique is sufficient for comprehensive polymorphic characterization. A multi-analytical approach is essential to build a complete picture of the solid-state properties. The most critical techniques are:

TechniquePrimary ApplicationStrengthsCommon Pitfalls/Limitations
X-Ray Powder Diffraction (XRPD) Definitive identification of crystalline phases ("fingerprinting").[7]Gold standard for distinguishing different crystal lattices. Can be used for quantitative analysis of mixtures.[9][10]Preferred orientation can alter peak intensities; peak overlap in complex mixtures; limited sensitivity for amorphous content.[11][12]
Differential Scanning Calorimetry (DSC) Measuring thermal transitions (melting, crystallization, phase changes).[13]Excellent for determining melting points, purity, and thermodynamic relationships between polymorphs (enantiotropic vs. monotropic).Thermal events can induce polymorphic transformations during the scan, complicating interpretation.[8][14] Overlapping transitions can be hard to resolve.[15]
Thermogravimetric Analysis (TGA) Quantifying weight loss as a function of temperature.Essential for identifying solvates and hydrates by measuring the loss of solvent molecules.Cannot distinguish between different polymorphs unless they are solvates with different stoichiometries.
Vibrational Spectroscopy (FTIR/Raman) Probing molecular vibrations and bonding environments.[16]Sensitive to differences in molecular conformation and hydrogen bonding.[17] Raman is particularly useful for in-situ monitoring and is insensitive to water.[18]Spectra of different polymorphs can be very similar; requires careful analysis of subtle shifts in the fingerprint region.[19]
Microscopy (Optical, SEM, Hot-Stage) Visualizing crystal morphology (habit) and observing transformations.Provides direct visual information on particle size, shape, and changes during heating (Hot-Stage Microscopy).Crystal habit can be influenced by crystallization conditions and is not a definitive identifier of polymorphic form alone.[20]

A typical workflow involves using DSC and microscopy for initial screening, followed by XRPD for definitive identification, and spectroscopy for detailed structural analysis.

Q3: Diarylpentanoids have a flexible central chain. How does this affect polymorphism?

A3: The flexibility of the five-carbon chain connecting the two aryl rings is a key driver of polymorphism in this class of compounds. This flexibility allows the molecule to adopt different conformations (spatial arrangements of atoms). Two distinct mechanisms can lead to different crystal structures:

  • Conformational Polymorphism: The molecule can crystallize in different shapes (conformers), and these different shapes then pack into unique crystal lattices.[1] For example, the torsion angles within the pentanoid chain can vary, leading to more linear or bent molecular shapes that pack differently.

  • Packing Polymorphism: The molecule may maintain a relatively rigid conformation, but this single shape can be arranged in multiple ways to form different crystal structures, often stabilized by different networks of intermolecular interactions (e.g., hydrogen bonds, π-stacking).[1][21]

The distinction can be subtle, as different packing arrangements often induce slight changes in conformation.[1] This conformational flexibility increases the likelihood that the molecule will find multiple energetically favorable ways to arrange itself in a crystal, leading to a higher incidence of polymorphism compared to more rigid molecules.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

X-Ray Powder Diffraction (XRPD) Issues

Q: My XRPD patterns for the same diarylpentanoid are inconsistent. Peak intensities vary significantly between samples, even though thermal analysis suggests it's the same form. What's wrong?

A: This is a classic symptom of preferred orientation, a common artifact in XRPD analysis.

  • Causality: XRPD theory assumes a perfectly random orientation of crystallites in the sample. However, diarylpentanoids often crystallize with needle-like or plate-like habits. During sample preparation, these anisotropic crystals tend to lie flat on the sample holder instead of being randomly oriented. This systematic orientation causes the intensity of certain diffraction peaks to be artificially enhanced while others are diminished, leading to inconsistent and potentially misleading patterns.[12]

  • Troubleshooting Protocol:

    • Modify Sample Preparation: Use a gentle back-loading or side-loading sample holder to minimize pressure that can align crystallites. Avoid aggressive grinding, which can induce transformations, but gentle milling may help create more equant particles.

    • Utilize Sample Spinning: Most modern diffractometers have a sample spinning stage. Always use this feature, as it helps to average out some of the orientation effects.

    • Switch to Transmission Geometry: If available, analyzing the sample in transmission mode is one of the most effective ways to minimize preferred orientation.[12] In this setup, the X-ray beam passes through the sample, which is often packed in a thin capillary tube that is spun during analysis. This geometry is far less susceptible to orientation biases than standard reflection geometry.[11]

    • Consider Synchrotron XRPD: For highly problematic cases or complex mixtures where conventional XRPD gives ambiguous results, high-resolution synchrotron XRPD is a powerful solution. It provides superior resolution and can often resolve overlapping peaks that are indistinguishable with lab-based instruments.[11]

Q: I've discovered a new crystallization process and the resulting XRPD pattern shows new, weak peaks alongside the pattern of a known polymorph. How do I confirm if this is a new polymorph or just an impurity?

A: This situation requires a systematic, multi-technique approach to rule out other possibilities before claiming the discovery of a new form.

  • Causality: New peaks in an XRPD pattern can arise from several sources: a new polymorphic form, a solvate/hydrate, a co-crystal, a chemical impurity from the synthesis, or even the presence of a previously unknown stable form.[11]

  • Workflow for Investigation:

G start New peaks observed in XRPD dsc_tga Perform DSC and TGA Analysis start->dsc_tga purity Check Chemical Purity (HPLC, LC-MS) start->purity spectroscopy Acquire FTIR/Raman Spectra dsc_tga->spectroscopy Thermal event observed? (e.g., desolvation) recrystallize Attempt to Isolate and Recrystallize the New Form spectroscopy->recrystallize Spectral differences noted? purity->dsc_tga No impurity conclusion_imp Identified as Chemical Impurity purity->conclusion_imp Impurity detected? scxrd Single Crystal X-Ray Diffraction (SC-XRD) recrystallize->scxrd Single crystals obtained? conclusion_mix Confirmed Mixture of Known Forms recrystallize->conclusion_mix Isolation fails / pattern reverts conclusion_new Confirmed New Polymorph/Solvate scxrd->conclusion_new

Caption: Logical workflow for identifying the source of new peaks in an XRPD pattern.

  • Step-by-Step Explanation:

    • Thermal Analysis (DSC/TGA): Run DSC and TGA on the sample. A weight loss in the TGA scan that corresponds to a thermal event in the DSC suggests the presence of a solvate or hydrate.[22] The presence of multiple melting peaks can indicate a mixture of polymorphs.

    • Chemical Purity Check: Use a high-resolution technique like HPLC or LC-MS to confirm the chemical purity of your sample. If a significant impurity is detected, it is likely the source of the extra peaks.

    • Vibrational Spectroscopy (FTIR/Raman): Compare the spectra of the new sample with the known form. Differences, even subtle ones, in the fingerprint region (approx. 600-1500 cm⁻¹) can indicate changes in the molecular conformation or hydrogen bonding network, supporting the hypothesis of a new form.[16]

    • Isolation and Recrystallization: The ultimate proof is isolation. Attempt to grow larger crystals of the new form by carefully controlling crystallization conditions (e.g., slow evaporation, different solvents). If you can isolate a single crystal, Single Crystal X-Ray Diffraction (SC-XRD) will provide the definitive crystal structure.

Thermal Analysis (DSC/TGA) Issues

Q: My DSC thermogram shows an exothermic event (a peak pointing down) immediately followed by an endothermic melting peak. What is happening?

A: You are likely observing a kinetically driven phase transformation from a metastable to a more stable polymorph.

  • Causality: This phenomenon, often called "cold crystallization," is common for materials prepared in a metastable state.[23] As you heat the sample, you provide enough thermal energy for the molecules to reorganize into a more thermodynamically stable crystal lattice. This reorganization is an exothermic process (releases heat). Immediately after transforming, this new, more stable form continues to heat until it reaches its higher melting point, which is observed as the subsequent endothermic peak.[8]

  • Interpretation and Next Steps:

    • Identify the Forms: The initial form is metastable (Form I), and the form that melts is the more stable one (Form II). The melting point you observe is that of Form II.

    • Confirm with Hot-Stage Microscopy (HSM): HSM allows you to visually observe the sample as it is heated. You can often see a change in the crystals' appearance (e.g., morphology, opacity) at the temperature of the exotherm, confirming a solid-state transformation.

    • Vary the Heating Rate: Repeat the DSC experiment at different heating rates (e.g., 2°C/min, 10°C/min, 20°C/min). The temperature and size of the exothermic peak are often kinetically dependent and will shift with the heating rate. A faster heating rate may provide insufficient time for the transformation to occur, potentially allowing you to observe the melting of the original metastable form before it converts.

Crystallization & Isolation Issues

Q: I am trying to find new polymorphs of my diarylpentanoid, but every crystallization experiment yields the same known, stable form. How can I change my strategy?

A: You are likely operating in a thermodynamic control regime. To find metastable forms, you need to introduce kinetic control and explore a wider range of crystallization conditions.

  • Causality: The most stable polymorphic form has the lowest free energy and is the thermodynamically favored product.[3] To access metastable "hidden" forms, you must create conditions where nucleation and crystal growth are under kinetic, rather than thermodynamic, control. This often involves creating high supersaturation rapidly.[20][24]

  • Strategies for Polymorph Screening:

    • Vary the Solvent: This is the most critical parameter. Solvents influence which polymorph forms through specific solute-solvent interactions that can stabilize the nuclei of one form over another.[25] Create a diverse solvent list including different polarities, protic/aprotic character, and hydrogen bonding capabilities (e.g., ethanol, acetone, ethyl acetate, toluene, heptane).[20][24]

    • Control Supersaturation and Temperature:

      • Fast Cooling: Rapidly cool a saturated solution to generate high supersaturation, which favors the nucleation of metastable forms.

      • Solvent Evaporation: Allow solutions in various solvents to evaporate at different rates (e.g., open vial vs. pinholed cap) and temperatures.

      • Anti-Solvent Addition: Rapidly add a poor solvent (anti-solvent) to a solution of your compound to induce rapid precipitation.

    • Explore Slurry Experiments: Stir a suspension of the known stable form in various solvents at different temperatures for an extended period. This can induce a solvent-mediated transformation to a more stable form under those specific conditions.

    • Utilize High-Energy Methods: Techniques like grinding (mechanical stress) or melt-quenching (rapidly cooling a molten sample to create an amorphous solid, then gently reheating) can also produce new forms.

Section 3: Key Experimental Protocols

These protocols provide a starting point for reliable and reproducible characterization.

Protocol 1: Comprehensive Polymorph Screening via Solvent Crystallization
  • Objective: To explore a wide range of crystallization conditions to discover new polymorphic forms of a diarylpentanoid.

  • Methodology:

    • Solvent Selection: Choose a diverse set of at least 10-15 solvents with varying properties (polarity, hydrogen bond donor/acceptor capacity). Examples: methanol, isopropanol, acetonitrile, ethyl acetate, tetrahydrofuran, toluene, dichloromethane, heptane, water.[25]

    • Saturated Solution Preparation: For each solvent, prepare a nearly saturated solution of the diarylpentanoid at an elevated temperature (e.g., 50°C). Use small vials (e.g., 2 mL glass vials).

    • Crystallization Experiments (perform in parallel):

      • Slow Cool: Place a set of vials in a heated block and allow them to cool slowly to room temperature overnight.

      • Fast Cool: Transfer a set of vials directly from the hot block to an ice bath.

      • Slow Evaporation: Cover a set of vials with foil containing a single pinhole and leave at ambient temperature.

      • Fast Evaporation: Leave a set of vials uncapped in a fume hood.

      • Anti-Solvent Addition: To a saturated solution in a good solvent (e.g., acetone), add a poor solvent (e.g., heptane) dropwise until precipitation occurs.

    • Solid Isolation: Once crystals form, carefully decant the solvent or filter the solids. Do NOT oven dry initially, as this can cause phase transformations. Air-dry a small portion for analysis.

    • Initial Characterization: Examine all unique solid samples first by optical microscopy to check for different crystal habits, then analyze each distinct sample by XRPD and DSC.

Protocol 2: Standard XRPD Analysis for Polymorph Identification
  • Objective: To obtain a high-quality, reproducible XRPD pattern for identifying a crystalline form.

  • Methodology:

    • Sample Preparation: The sample should be a fine powder. If starting with large crystals, gently grind with a mortar and pestle. Be cautious, as aggressive grinding can induce phase changes or amorphization.

    • Sample Mounting: Use a zero-background sample holder (e.g., silicon wafer). Carefully load the powder using the back-fill method to minimize preferred orientation. The sample surface should be smooth and flush with the holder's surface.

    • Instrument Setup (Typical Parameters):

      • Radiation: Copper (Cu) Kα (λ ≈ 1.54 Å)

      • Scan Range (2θ): 2° to 40° (This range covers the most characteristic peaks for organic molecules).

      • Step Size: 0.02°

      • Scan Speed/Time per Step: 1-2 seconds per step (adjust for signal-to-noise ratio).

      • Optics: Use appropriate slits and a monochromator or Kβ filter to ensure good resolution.

      • Sample Stage: Enable sample spinning for the entire duration of the scan.

    • Data Analysis: Process the raw data to identify peak positions (in °2θ) and their relative intensities. Compare the resulting pattern against a reference database or previously characterized forms. Remember that relative intensities can vary due to preferred orientation, but peak positions should be highly consistent for the same polymorph.[7]

Section 4: Integrated Analytical Workflow

A robust characterization of diarylpentanoid polymorphism relies on the logical integration of multiple analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Sources

Preventing decomposition of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My bright yellow solid of this compound has started to darken or turn brownish over time. What is causing this discoloration?

This is a common observation and typically points to decomposition. The discoloration is often a result of the formation of complex mixtures of degradation products that absorb light differently than the pure compound. The two most probable causes are oxidation and photodegradation.

  • Oxidation: The electron-rich conjugated π-system of the dienone is susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by exposure to light and ambient temperatures. Oxidation can lead to the cleavage of the carbon-carbon double bonds, potentially forming aldehydes or carboxylic acids, which can undergo further reactions to produce colored impurities.

  • Photodegradation: Dienones are known to be photochemically active.[2][3] The extended conjugation in this molecule allows it to absorb UV and even visible light, which can provide the energy needed to initiate unwanted reactions.[4] This can include cis-trans isomerization or [2+2] cycloaddition reactions, leading to the formation of dimeric or polymeric materials.[5] These side products disrupt the original chromophore and often appear as discolored impurities.

Q2: I've noticed a decrease in purity of my sample via HPLC and the appearance of new peaks in the NMR spectrum. What are these new species likely to be?

If your sample is degrading, the new signals you observe are characteristic of specific decomposition pathways.

  • Oxidative Cleavage Products: If oxidation is the culprit, you might expect to see new signals in the NMR spectrum corresponding to aldehydes (peaks around 9-10 ppm) or carboxylic acids (broad peaks >10 ppm). In an HPLC chromatogram, these more polar compounds would likely have different retention times.

  • Photodimerization Products: Light-induced [2+2] cycloaddition reactions can form cyclobutane rings between two molecules of the dienone.[5] This would result in a new compound with approximately double the molecular weight and a loss of the extended conjugation. In the ¹H NMR, you would observe the disappearance of some vinyl proton signals and the appearance of new aliphatic signals corresponding to the cyclobutane ring.

  • Isomers: While the (1E,4E) isomer is generally the most stable, light can induce isomerization to (1E,4Z) or (1Z,4Z) forms. This would manifest as a new set of closely related peaks in both HPLC and NMR analyses.

Q3: What are the definitive best practices for the long-term storage of this compound to ensure maximum stability?

To prevent the decomposition pathways discussed above, a multi-faceted approach to storage is required. The core principle is to minimize the energy input (light, heat) and exposure to reactive species (oxygen, moisture). It is recommended to store the compound sealed in a dry environment.[6]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation.[7][8]
Light Complete darkness (Amber vial stored in a box)Prevents light-induced reactions such as photodimerization and isomerization.[3][9]
Container Tightly sealed, amber glass vialAmber glass filters out UV light, and a tight seal prevents moisture and oxygen ingress.
Purity High purity, free of synthetic residuesImpurities, such as residual acid or base from synthesis, can act as catalysts for decomposition.

Troubleshooting and Proactive Stability Management

This section provides actionable guides to diagnose and prevent stability issues.

Issue 1: Rapid Decomposition Observed Even Under Recommended Conditions

If you observe degradation even when following the best practices outlined above, consider the following factors:

  • Purity of Inert Gas: Ensure the nitrogen or argon gas used to blanket the compound is of high purity and dry. The presence of oxygen or moisture in the inerting gas will compromise its protective effect.

  • Container Integrity: Check for hairline cracks or faulty seals in your storage vials. Even a small leak can allow for the slow ingress of air and moisture over time.

  • Contamination: The compound may have been inadvertently contaminated during handling. Always use clean, dry spatulas and work in a controlled environment (e.g., a glovebox or under a stream of inert gas) when aliquoting.

Protocol: Verifying the Stability of Your Sample

To proactively assess the stability of your specific batch of this compound, you can perform a simple, controlled stability study.

Objective: To determine the optimal storage conditions for your material and establish a re-test date.

Methodology:

  • Initial Analysis (T=0): Take a representative sample of your compound. Analyze its purity using a quantitative method like HPLC-UV or qNMR. This is your baseline data.

  • Aliquoting: Divide the remaining bulk material into at least four separate, appropriately labeled amber vials.

  • Storage Conditions:

    • Vial 1 (Ideal): Backfill with argon, seal tightly, and store at -20°C in the dark.

    • Vial 2 (Temperature Stress): Backfill with argon, seal tightly, and store at 4°C in the dark.

    • Vial 3 (Atmosphere Stress): Store under normal atmosphere (air), seal tightly, and store at -20°C in the dark.

    • Vial 4 (Light Stress): Backfill with argon, seal tightly, and store at 4°C in a clear vial exposed to ambient lab light.

  • Time-Point Analysis: After a predetermined period (e.g., 1, 3, and 6 months), retrieve one of each of the stressed samples and the ideal sample.

  • Re-Analysis: Analyze the purity of each sample using the same method as in Step 1.

  • Evaluation: Compare the purity data against the T=0 baseline. This will reveal which conditions (temperature, oxygen, or light) are most detrimental to your compound's stability.

Visual Guides

Key Decomposition Pathways

The following diagram illustrates the primary mechanisms of degradation for this compound.

cluster_main cluster_stress Stress Factors cluster_products Decomposition Products Compound This compound (Stable Solid) Photo Isomers & Photodimers Compound->Photo Oxid Oxidative Cleavage (Aldehydes, Carboxylic Acids) Compound->Oxid Poly Polymeric Material Compound->Poly Light Light (UV/Visible) Light->Photo Initiates Oxygen Oxygen (Air) Oxygen->Oxid Causes Heat Heat Heat->Oxid Accelerates Heat->Poly Accelerates

Caption: Primary degradation pathways for the target compound.

Workflow for Proactive Stability Testing

This flowchart outlines the experimental protocol for assessing compound stability.

cluster_storage Store under Varied Conditions start Start: Receive/Synthesize New Batch t0_analysis Perform T=0 Analysis (HPLC, NMR) start->t0_analysis aliquot Aliquot into 4 Vials t0_analysis->aliquot v1 Vial 1: Ideal (-20°C, Argon, Dark) aliquot->v1 v2 Vial 2: Temp. Stress (4°C, Argon, Dark) aliquot->v2 v3 Vial 3: Atm. Stress (-20°C, Air, Dark) aliquot->v3 v4 Vial 4: Light Stress (4°C, Argon, Light) aliquot->v4 timepoint Analyze at Time Points (e.g., 1, 3, 6 months) v1->timepoint v2->timepoint v3->timepoint v4->timepoint compare Compare Purity Data to T=0 Baseline timepoint->compare decision Determine Degradation Rate & Set Re-Test Date compare->decision end End: Stable Storage Protocol Established decision->end

Caption: Experimental workflow for stability assessment.

References

  • Neuman, R. C. (n.d.). Oxidation and Reduction Reactions - Organic Chemistry. Chapter 17. Available at: [Link]

  • Engineer Fix. (2025). How Do You Prevent Oxidation? Methods and Solutions. Available at: [Link]

  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?. Available at: [Link]

  • ResearchGate. (n.d.). Enone Cycloadditions and Rearrangements: Photoreactions of Dienones and Quinones. Available at: [Link]

  • Schuster, D. I., et al. (1991). Enone photochemistry. Dynamic properties of triplet excited states of cyclic conjugated enones as revealed by transient absorption spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Organic redox reaction. Available at: [Link]

  • ResearchGate. (2025). Photochemical Dimerization of Dibenzylideneacetone. A Convenient Exercise in [2+2] Cycloaddition Using Chemical Ionization Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 21.9: Conjugated Systems. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Spectroscopic Analysis of Dienones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of dienones. This guide is designed for researchers, scientists, and drug development professionals who are working with these fascinating chromophores. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent selection and optimize your spectroscopic measurements.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

Q1: My dienone's UV-Vis absorption maximum (λmax) is shifting unexpectedly in different solvents. Why is this happening and how can I control it?

A1: This phenomenon, known as solvatochromism , is the change in the color of a solution when a solute is dissolved in different solvents.[1][2] It arises from the differential solvation of the ground and excited electronic states of the dienone molecule.[2] Dienones, being α,β-unsaturated ketones, have two primary electronic transitions in the UV-Vis region: a lower-energy n→π* transition and a higher-energy π→π* transition.[3] The solvent's polarity plays a crucial role in determining the position of these absorption bands.

Causality & Troubleshooting Steps:

  • Identify the Transition:

    • π→π Transitions:* These transitions typically exhibit a bathochromic shift (red shift, to longer wavelengths) as solvent polarity increases.[4] This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[4]

    • n→π Transitions:* Conversely, these transitions usually show a hypsochromic shift (blue shift, to shorter wavelengths) with increasing solvent polarity.[5] This occurs because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state.[6][7]

  • Systematically Vary Solvent Polarity: To understand and control the shifts, run the spectrum in a series of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).[8]

  • Protocol for a Solvent Study:

    • Prepare a stock solution of your dienone in a volatile, non-polar solvent.

    • Aliquot a precise volume of the stock solution into several vials and evaporate the solvent.

    • Redissolve the dienone in a series of solvents of interest to the same concentration.

    • Acquire the UV-Vis spectrum for each solution, ensuring you use the respective pure solvent as a blank.

    • Plot the λmax versus the solvent polarity parameter (e.g., dielectric constant) to visualize the trend.[9]

Q2: I'm seeing poor resolution and peak broadening in my NMR spectrum. Could the solvent be the culprit?

A2: Yes, the choice of a deuterated solvent is critical for obtaining high-quality NMR spectra. Poor resolution and peak broadening can often be traced back to solvent-related issues.

Causality & Troubleshooting Steps:

  • Check for Insoluble Particles: The presence of even a small amount of undissolved sample can disrupt the magnetic field homogeneity, leading to broadened peaks.[10] If you observe particulates, filter the sample through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[10]

  • Viscosity of the Solvent: Highly viscous solvents can slow down molecular tumbling, which can lead to broader lines. While not a common issue with standard NMR solvents, it's a factor to consider if you are using a less common or mixed solvent system.

  • Analyte Aggregation: In some cases, dienones can aggregate in certain solvents, leading to peak broadening. This is more likely to occur in solvents where the analyte has poor solubility. Try a different solvent with better solubilizing properties for your compound.

  • Chemical Exchange or Tautomerization: Dienones can sometimes exist in equilibrium with other forms, such as tautomers or isomers, and the rate of this exchange can be influenced by the solvent.[11] If the exchange rate is on the NMR timescale, it can lead to significant peak broadening.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature can often slow down the exchange process and result in sharper peaks for the individual species. Additionally, switching to a less polar solvent like CDCl₃ or CD₂Cl₂ might disfavor tautomerization.[11]

Q3: My dienone seems to be degrading in the spectroscopic solvent. How can I identify and prevent this?

A3: Dienones, particularly those with reactive functional groups, can be susceptible to degradation in certain solvents, especially over time.

Causality & Troubleshooting Steps:

  • Monitor the Sample Over Time: Acquire an initial spectrum immediately after preparation and then re-acquire the spectrum after several hours or the next day. The appearance of new peaks or a decrease in the intensity of your dienone's signals is a clear indication of degradation.

  • Consider Solvent Reactivity:

    • Protic Solvents: Solvents with acidic protons, like methanol-d4 (CD₃OD) or D₂O, can potentially participate in acid-catalyzed reactions or additions to the dienone system.[8] If you suspect this, switch to an aprotic solvent.[12]

    • Residual Water: Many deuterated solvents contain trace amounts of water, which can be problematic. For sensitive samples, use freshly opened solvents or those stored over molecular sieves.

  • Light-Induced Degradation: Dienones are chromophores and can be susceptible to photochemical reactions. Protect your samples from light by wrapping the NMR tube or vial in aluminum foil.

  • Check for Impurities in the Solvent: Acidic or basic impurities in the solvent can catalyze degradation. Using high-purity solvents is always recommended.

Q4: I'm observing significant changes in the fluorescence emission of my dienone. What solvent factors influence this?

A4: The fluorescence of a molecule is often highly sensitive to its environment.[13] Changes in emission wavelength and quantum yield are common when the solvent is varied.

Causality & Troubleshooting Steps:

  • Solvent Polarity and Stokes Shift: The Stokes shift (the difference between the λmax of absorption and emission) is often affected by solvent polarity.[13] In many cases, an increase in solvent polarity leads to a larger Stokes shift and a red shift in the emission spectrum.[13] This is due to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, which lowers the energy of the excited state before emission occurs.[14]

  • Fluorescence Quenching: A decrease in fluorescence intensity (quenching) can occur in certain solvents.[15]

    • Specific Solute-Solvent Interactions: Protic solvents can quench fluorescence through hydrogen bonding. Solvents with heavy atoms (e.g., chloroform) can also quench fluorescence.

    • Polarity-Induced Quenching: For some molecules, increasing the solvent polarity can lead to a decrease in the fluorescence quantum yield.[15][16]

  • Systematic Investigation Protocol:

    • Prepare solutions of your dienone in a range of solvents with varying polarity.

    • Measure both the absorption and emission spectra for each solution.

    • Calculate the Stokes shift for each solvent.

    • Plot the emission λmax and the fluorescence intensity against a solvent polarity scale to observe the trends.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the π→π and n→π transitions in dienones?**

A1: Solvent polarity has opposing effects on these two key electronic transitions:

  • π→π Transitions:* In these transitions, an electron moves from a π bonding orbital to a π* antibonding orbital. The excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum.[4]

  • n→π Transitions:* Here, an electron from a non-bonding orbital (on the carbonyl oxygen) is promoted to a π* antibonding orbital. The ground state is stabilized by polar protic solvents through hydrogen bonding to the carbonyl oxygen.[6] This stabilization is greater than that of the excited state, resulting in a higher energy transition and a hypsochromic (blue) shift.[5][7]

Q2: What is the importance of the solvent cutoff wavelength in UV-Vis spectroscopy?

A2: The solvent cutoff is the wavelength below which the solvent itself absorbs a significant amount of light (typically defined as an absorbance of 1 AU).[17][18][19] It is crucial to select a solvent with a cutoff wavelength well below the expected λmax of your dienone to ensure that the measured absorbance is solely due to your sample and not the solvent.[20] Operating near or below the cutoff will result in a high background signal, increased noise, and unreliable data.[17]

Q3: Are there specific solvents to avoid when analyzing dienones?

A3: While the "best" solvent is compound-dependent, there are some general guidelines:

  • For UV-Vis: Avoid solvents with high UV cutoffs if your dienone absorbs in the low UV region (e.g., acetone, DMSO, toluene).[18][21]

  • For NMR: Be cautious with reactive solvents. For example, if your dienone is base-sensitive, avoid using pyridine-d5. If it is susceptible to acid-catalyzed reactions, be wary of acetic acid-d4 or residual acids in CDCl₃.

  • For Fluorescence: If high fluorescence quantum yield is desired, it may be beneficial to start with less polar, aprotic solvents, as polar and protic solvents can sometimes quench fluorescence.[15]

Q4: How do I choose a suitable deuterated solvent for NMR analysis of dienones?

A4: The primary consideration is solubility . The dienone must be fully dissolved to obtain a high-quality spectrum.[22] Beyond that, consider the following:

  • Chemical Inertness: The solvent should not react with your sample.[22] Chloroform-d (CDCl₃) is a good starting point for many organic compounds due to its relatively low polarity and inertness.[11]

  • Residual Solvent Peak Position: Ensure the residual proton peak of the solvent does not overlap with important signals from your dienone.[10] For example, the residual peak for acetone-d6 is around 2.05 ppm, which might interfere with aliphatic protons in your dienone.[23]

  • Deuterium Lock Signal: The deuterium in the solvent provides the lock signal that stabilizes the magnetic field, which is essential for modern NMR spectrometers.[22][24]

  • Sample Type: For polar dienones, you may need a more polar solvent like DMSO-d6 or methanol-d4.[22]

Data & Diagrams

Table 1: Properties of Common Solvents for Spectroscopy
SolventDielectric Constant (20°C)UV Cutoff (nm)Common Deuterated FormResidual ¹H Peak (ppm)
n-Hexane1.89210--
Cyclohexane2.02210Cyclohexane-d₁₂1.38
Chloroform4.81245Chloroform-d (CDCl₃)7.26
Dichloromethane8.93235Dichloromethane-d₂5.32
Acetone21.01330Acetone-d₆2.05
Ethanol25.3210Ethanol-d₆1.11, 3.56, 5.19
Acetonitrile36.64190Acetonitrile-d₃1.94
Methanol33.0210Methanol-d₄3.31, 4.87
Dimethyl Sulfoxide (DMSO)47.24265DMSO-d₆2.50
Water78.5190Deuterium Oxide (D₂O)~4.79

Data compiled from various sources.[21][23][25][26]

Diagram 1: Systematic Workflow for Solvent Selection

This flowchart outlines a logical process for choosing the optimal solvent for your spectroscopic analysis.

SolventSelectionWorkflow cluster_UV UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy cluster_Fluorescence Fluorescence Spectroscopy A Start: Define Analytical Goal (UV-Vis, NMR, Fluorescence) B Assess Analyte Solubility (Test in various solvents) A->B C Is solubility adequate? B->C D Select a different solvent C->D No E Proceed to Technique-Specific Checks C->E Yes D->B F Check Solvent UV Cutoff Is it < λmax of analyte? E->F H Choose Deuterated Solvent E->H K Evaluate Solvent Polarity (Impact on Stokes Shift) E->K G Consider Solvatochromic Effects (Polarity, H-bonding) F->G M Final Solvent Selection G->M I Check for Peak Overlap (Residual solvent vs. analyte peaks) H->I J Assess Potential for Reactivity/ Exchange I->J J->M L Check for Quenching Effects (Protic, heavy atoms) K->L L->M N Perform Experiment & Validate M->N

Caption: A decision-making workflow for selecting an appropriate solvent.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Wikipedia. Solvatochromism. [Link]

  • IJISET. (2015). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]

  • ResearchGate. (2015). Quantum Mechanical Calculation of 13 C NMR Chemical Shift of a Lienear and Cyclo α , β Unsaturated Ketones. [Link]

  • NIH. (2017). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • MDPI. (2011). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • NIH. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • NIH. (2021). Polarity-based fluorescence probes: properties and applications. [Link]

  • ResearchGate. (2001). On the solvatochromism of the n ↔π electronic transitions in ketones*. [Link]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]

  • Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). [Link]

  • Waters Help Center. (2025). Wavelength cutoffs for common solvents. [Link]

  • Scholars' Mine. (2009). Optimization of solvent suppression sequences for NMR analysis of aqueous solutions. [Link]

  • Unknown Source. UV solvents.pdf.
  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • NIH. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]

  • Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]

  • Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Scribd. UV Cutoff Values for Common Solvents. [Link]

  • MDPI. (2023). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. [Link]

  • MDPI. (2022). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • NIH. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. [Link]

  • ResearchGate. (2017). Why do different solvents affect UV-vis spectroscopy?. [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. [Link]

  • ResearchGate. (2013). What is the UV cut-off?. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Anticancer Efficacy: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Versus Curcumin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective anticancer agents, both natural compounds and their synthetic analogs are under intense scrutiny. Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has long been celebrated for its pleiotropic anticancer properties.[1][2] However, its clinical translation has been significantly hampered by poor bioavailability and rapid metabolism.[3][4] This has spurred the development of synthetic curcumin analogs, such as (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, designed to exhibit enhanced stability and superior biological activity. This guide provides a comprehensive comparison of the anticancer activities of this compound and curcumin, with a focus on their mechanisms of action, experimental data, and the underlying scientific rationale for the design of such synthetic analogs.

Chemical Structures and Rationale for Analog Design

At a glance, the structural similarities between curcumin and this compound are apparent. Both possess a diarylpentanoid skeleton, which is crucial for their biological activity. However, key differences in their chemical makeup underpin the rationale for the synthetic analog's development.

This compound belongs to the 1,5-diaryl-1,4-pentadien-3-one family.[5] These molecules are essentially curcumin mimics where the central β-diketone moiety of curcumin is replaced with a five-carbon dienone linker.[6] This modification is intended to improve the compound's chemical stability and pharmacokinetic profile. The p-tolyl groups in this compound replace the 4-hydroxy-3-methoxyphenyl groups of curcumin. This alteration can influence the compound's lipophilicity and its interaction with molecular targets.

Curcumin , on the other hand, is a diarylheptanoid.[1] Its structure, featuring a seven-carbon chain with a β-diketone group and terminal phenolic rings, is responsible for its diverse biological effects.[7] However, this structure is also prone to rapid degradation in physiological conditions, limiting its systemic bioavailability.[4]

Comparative Anticancer Activity: A Mechanistic Overview

Both curcumin and its synthetic analogs exert their anticancer effects by modulating a multitude of cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Curcumin: The Multifaceted Natural Agent

Curcumin's anticancer activity is well-documented and stems from its ability to interact with numerous molecular targets.[8][10] It has been shown to:

  • Induce Apoptosis: Curcumin promotes programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[7][11]

  • Inhibit Proliferation: It can arrest the cell cycle and inhibit the proliferation of tumor cells by downregulating various transcription factors and signaling pathways.[8]

  • Suppress Key Signaling Pathways: Extensive research has demonstrated curcumin's ability to interfere with critical signaling cascades, including NF-κB, STAT3, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer.[11][12][13][14]

  • Anti-angiogenic and Anti-metastatic Effects: Curcumin can inhibit the formation of new blood vessels that supply tumors and prevent the spread of cancer cells to distant organs.[14]

This compound and Related Analogs: Enhanced Potency

While direct and extensive anticancer studies on this compound are not as abundant as for curcumin, the broader class of 1,5-diaryl-1,4-pentadien-3-ones has shown significant promise, often exhibiting superior potency compared to the parent compound.[6]

Studies on closely related analogs have revealed:

  • Improved Cytotoxicity: Many 1,5-diaryl-1,4-pentadien-3-one derivatives have demonstrated significantly lower EC50 or IC50 values than curcumin in various cancer cell lines, including prostate, cervical, and colon cancer.[6][15][16] For instance, some analogs have shown over 11–95 times higher cytotoxic potency than curcumin in HeLa and PC-3 cells.[6]

  • Induction of Apoptosis: Similar to curcumin, these analogs induce apoptosis in cancer cells, often with greater efficacy.[15][17] This is evidenced by morphological changes, DNA fragmentation, and activation of caspases.[15]

  • Downregulation of Oncoproteins: In HPV-infected cervical cancer cells, a related analog was shown to down-regulate the expression of E6 and E7 oncogenes, which are crucial for the malignant phenotype.[15]

The enhanced activity of these synthetic analogs is attributed to their increased chemical stability and potentially altered interactions with molecular targets, allowing for a more sustained and potent biological effect.[9][18]

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50/EC50 values) of curcumin and some of its 1,5-diaryl-1,4-pentadien-3-one analogs in various cancer cell lines, as reported in the literature. It is important to note that direct comparative data for this compound is limited, and the data for analogs is presented to illustrate the potential for enhanced potency within this chemical class.

Compound/AnalogCancer Cell LineIC50/EC50 (µM)Reference
Curcumin SW480 (Colon)30.6 ± 1.4[16]
SW620 (Colon)26.8 ± 2.1[16]
HeLa (Cervical)> 50[17]
CaSki (Cervical)> 50[17]
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13) SW480 (Colon)7.5 ± 2.8[16]
SW620 (Colon)5.7 ± 2.4[16]
HeLa (Cervical)6.7 ± 2.4[17]
CaSki (Cervical)2.8 ± 0.4[17]
1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) HeLa (Cervical)2.6 ± 0.9[17]
CaSki (Cervical)1.03 ± 0.5[17]
Chemoprevention Curcumin Analog-1.1 (CCA-1.1) Caco-2 (Colorectal)4.3 ± 0.2[19]
CT26 (Colorectal)3.1 ± 0.1[19]
Pentagamavunone-1 (PGV-1) Caco-2 (Colorectal)11.2 ± 1.1[19]
CT26 (Colorectal)4.8 ± 0.1[19]

Key Signaling Pathways and Experimental Workflows

The investigation of the anticancer mechanisms of these compounds relies on a suite of established molecular and cellular biology techniques.

Signaling Pathways

The diagram below illustrates the major signaling pathways targeted by curcumin, which are also likely targets for its more potent synthetic analogs.

G cluster_curcumin Curcumin & Analogs cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Curcumin Curcumin / Analogs NFkB NF-κB Pathway Curcumin->NFkB Inhibits STAT3 JAK/STAT3 Pathway Curcumin->STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Inhibits p53 p53 Pathway Curcumin->p53 Activates Proliferation ↓ Proliferation NFkB->Proliferation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Metastasis ↓ Metastasis NFkB->Metastasis STAT3->Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis p53->Apoptosis

Caption: Major signaling pathways modulated by curcumin and its analogs leading to anticancer effects.

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, curcumin, or vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This technique quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

G start Cancer Cells treatment Treat with Compound start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptosis analysis->end

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Conclusion and Future Perspectives

The available evidence strongly suggests that while curcumin is a promising natural anticancer agent, its therapeutic potential is constrained by its pharmacokinetic limitations. Synthetic analogs, particularly those from the 1,5-diaryl-1,4-pentadien-3-one class to which this compound belongs, represent a viable strategy to overcome these drawbacks. The enhanced chemical stability and superior cytotoxic potency observed in many of these analogs underscore their potential as next-generation anticancer drug candidates.

Future research should focus on a direct and comprehensive head-to-head comparison of this compound and curcumin in a wide range of cancer models, both in vitro and in vivo. Elucidating the specific molecular targets and detailed mechanisms of action of this particular analog will be crucial for its further development. Moreover, pharmacokinetic and toxicology studies will be essential to validate its safety and efficacy for potential clinical applications. The continued exploration of such rationally designed synthetic analogs holds significant promise for advancing the landscape of cancer therapy.

References

  • Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling P
  • Curcuminoids as Cell Signaling Pathway Modulators: A Potential Str
  • A Review of Curcumin and Its Derivatives as Anticancer Agents. (Source: [Link])

  • Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs. (Source: [Link])

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. (Source: [Link])

  • Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties. (Source: [Link])

  • Curcumin and Cancer (PDQ®)–Health Professional Version. (Source: [Link])

  • Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways. (Source: [Link])

  • Potential Anticancer Properties and Mechanisms of Action of Curcumin. (Source: [Link])

  • Evaluating the Anti-cancer Efficacy of a Synthetic Curcumin Analog on Human Melanoma Cells and Its Interaction with Standard Chemotherapeutics. (Source: [Link])

  • The mechanisms of curcumin's anticancer effects. (Source: [Link])

  • Synthetic Curcumin Analogs in the Treatment of Cancer: A Literature Review. (Source: [Link])

  • Synthetic Curcumin Analogs in the Treatment of Cancer: A Literature Review. (Source: [Link])

  • Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review. (Source: [Link])

  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. (Source: [Link])

  • Curcumin and Its Analogues: Potential Anticancer Agents. (Source: [Link])

  • A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities. (Source: [Link])

  • The Curcumin Analogue 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one Induces Apoptosis and Downregulates E6 and E7 Oncogene Expression in HPV16 and HPV18-Infected Cervical Cancer Cells. (Source: [Link])

  • The Curcumin Analogue 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one Induces Apoptosis and Downregulates E6 and E7 Oncogene Expression in HPV16 and HPV18-Infected Cervical Cancer Cells. (Source: [Link])

  • This compound. (Source: [Link])

  • The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) Suppresses the Growth of Primary and Metastatic Human Colon Cancer Cells. (Source: [Link])

  • Tumour‐suppressive effects of curcumin analogs CCA‐1.1 and Pentagamavunone‐1 in colon cancer: In vivo and in vitro studies. (Source: [Link])

Sources

The Evolving Landscape of Bioactive 1,5-Diaryl-1,4-pentadien-3-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-diaryl-1,4-pentadien-3-one scaffold, a key pharmacophore found in a class of synthetic curcuminoids, has emerged as a privileged structure in medicinal chemistry.[1] These compounds, characterized by a central five-carbon α,β-unsaturated ketone system flanked by two aromatic rings, have garnered significant interest for their diverse and potent biological activities. Their structural analogy to curcumin, a well-known natural product with pleiotropic therapeutic effects, has spurred extensive research into developing synthetic analogs with enhanced bioavailability and more potent biological activity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-diaryl-1,4-pentadien-3-one derivatives, offering insights into the rational design of novel therapeutic agents.

The Central Role of the α,β-Unsaturated Ketone

The defining feature of the 1,5-diaryl-1,4-pentadien-3-one core is the α,β-unsaturated ketone moiety. This electrophilic center is a critical determinant of the biological activity of these compounds. It is widely accepted that this moiety acts as a Michael acceptor, readily reacting with nucleophilic groups, particularly the thiol groups of cysteine residues in various proteins.[3] This covalent interaction can lead to the modulation of numerous signaling pathways implicated in a range of diseases, including cancer, inflammation, and oxidative stress. The reactivity of this system can be finely tuned by the electronic properties of the flanking aryl rings, providing a key handle for optimizing biological potency.

Structure-Activity Relationship Insights

The biological activity of 1,5-diaryl-1,4-pentadien-3-one derivatives can be systematically modulated by strategic modifications at three key positions: the two aryl rings and the central pentadienone linker.

Aryl Ring Substitutions: A Gateway to Potency and Selectivity

The nature and position of substituents on the aryl rings profoundly influence the pharmacological profile of these derivatives. Both electron-donating and electron-withdrawing groups have been explored, leading to compounds with a wide spectrum of activities.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO2), fluoro (-F), or trifluoromethyl (-CF3) groups, on the aromatic rings has been shown to enhance the cytotoxic and anticancer activity of these compounds in many cases.[4][5] This is likely due to the increased electrophilicity of the α,β-unsaturated ketone system, making it more susceptible to nucleophilic attack by biological targets. For instance, derivatives with nitro and fluoro substituents have demonstrated significant analgesic, anti-inflammatory, and anticancer potential.[4]

  • Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (-OCH3) or hydroxyl (-OH) groups can also contribute to potent biological activity, particularly antioxidant and anti-inflammatory effects.[2][3] These groups can participate in hydrogen bonding interactions with target proteins and can also influence the pharmacokinetic properties of the compounds, such as their solubility and metabolic stability.

  • Heteroaromatic Rings: Replacing the phenyl rings with heteroaromatic systems has emerged as a successful strategy to expand the chemical space and discover novel bioactive compounds. A study on 1,5-diheteroaryl-1,4-pentadien-3-ones revealed that moieties such as 1-alkyl-1H-imidazol-2-yl, ortho-pyridyl, and thiazol-2-yl were optimal for in vitro anticancer potency.

The Pentadienone Linker: More Than Just a Spacer

While the aryl rings provide the primary points for interaction and modification, the central five-carbon dienone linker is not merely a passive scaffold. Shortening the seven-carbon β-diketone linker of curcumin to a five-carbon dienone has been shown to significantly increase cytotoxic potency against certain cancer cell lines.[5] This highlights the importance of the overall molecular geometry and flexibility in determining biological activity.

Comparative Analysis of Anticancer Activity

The anticancer properties of 1,5-diaryl-1,4-pentadien-3-one derivatives have been extensively investigated against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of representative compounds, demonstrating the impact of structural modifications on their cytotoxic potency.

Compound IDAryl Ring Substituent(s)Cancer Cell LineIC50 (µM)Reference
Curcumin 4-hydroxy-3-methoxy (on both rings)PC-3 (Prostate)>10[5]
Derivative 1 2-methyl-4-(trifluoromethyl)thiazol-5-yl (on both rings)PC-3 (Prostate)0.15
Derivative 2 4-fluorophenyl and 4-methoxyphenylNot SpecifiedLC50 = 1.5 µg/ml[4]
Derivative 3 4-nitrophenyl (on both rings)Not Specified-[4]
MS13 4-hydroxy-3-methoxyphenyl (on both rings)SW480 (Colon)7.5 ± 2.8[1]
MS17 2-hydroxyphenyl (on both rings)SW480 (Colon)4.10[1]

Experimental Protocols

General Synthesis via Claisen-Schmidt Condensation

The most common and straightforward method for synthesizing 1,5-diaryl-1,4-pentadien-3-ones is the base-catalyzed Claisen-Schmidt (or crossed aldol) condensation.[4] This reaction involves the condensation of an aromatic aldehyde with a ketone (typically acetone) in the presence of a base like sodium hydroxide.

Step-by-Step Protocol:

  • Dissolve the substituted benzaldehyde (2 equivalents) and acetone (1 equivalent) in a suitable solvent, such as ethanol.

  • Slowly add an aqueous solution of a strong base (e.g., 10% NaOH) to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for a specified period (typically 2-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) until it becomes slightly acidic.

  • The precipitated product is then collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram of the Claisen-Schmidt Condensation Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Substituted Benzaldehyde (2 eq.) C Dissolve in Ethanol A->C B Acetone (1 eq.) B->C D Add 10% NaOH (aq) C->D E Stir at Room Temperature (2-5h) D->E F Neutralize with dil. HCl E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I J Recrystallize I->J K Pure 1,5-Diaryl-1,4-pentadien-3-one J->K

Caption: Workflow for the synthesis of 1,5-diaryl-1,4-pentadien-3-one derivatives via Claisen-Schmidt condensation.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,5-diaryl-1,4-pentadien-3-one derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of the MTT Assay Workflow:

G A Seed Cancer Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (~570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Concluding Remarks

The 1,5-diaryl-1,4-pentadien-3-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on these compounds has provided valuable insights into their structure-activity relationships, demonstrating that their biological activities can be rationally modulated through targeted chemical modifications. The introduction of various substituents on the aryl rings and the exploration of heteroaromatic analogs have led to the discovery of derivatives with significantly enhanced potency and, in some cases, improved selectivity compared to the natural product curcumin. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds and elucidating their precise molecular mechanisms of action to unlock their full therapeutic potential.

References

  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • The influence of polyether substituents on biological activity of curcumin derivatives. Postepy Higieny i Medycyny Doswiadczalnej. [Link]

  • Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences. [Link]

  • Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential. Iranian Journal of Basic Medical Sciences. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules. [Link]

  • 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Molecules. [Link]

Sources

A Comparative Computational Guide to the Electronic Properties of Substituted 1,5-Diaryl-1,4-pentadien-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth computational analysis of the electronic properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one , a prominent member of the diarylpentadienone family. To elucidate the intricate relationship between molecular structure and electronic behavior, its properties are systematically compared against three structurally analogous compounds: the parent molecule, 1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA) , and derivatives featuring strongly electron-donating (-N(CH₃)₂ ) and electron-withdrawing (-NO₂ ) groups.

The family of 1,5-diaryl-1,4-pentadien-3-ones, which are structurally related to chalcones and curcuminoids, is of significant interest to researchers in materials science and drug discovery.[1][2] Their extended π-conjugated system is the source of unique optical and electronic properties, making them candidates for applications such as nonlinear optical (NLO) materials.[3][4] Furthermore, various derivatives have demonstrated significant biological activities, including antineoplastic and antimicrobial effects.[2][5] Understanding how substituent-induced electronic modifications tune these properties is paramount for the rational design of novel, high-performance molecules.

This guide employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), established and powerful quantum chemical methods, to provide reliable insights into the geometric and electronic structures of these compounds.[6][7] We will dissect how subtle changes to the aromatic rings—from the weak electron-donating effect of a methyl group to the potent influence of nitro and dimethylamino substituents—profoundly alter the frontier molecular orbitals, chemical reactivity, and simulated electronic absorption spectra.

I. Theoretical Framework and Computational Rationale

The electronic characteristics of conjugated organic molecules are fundamentally governed by their molecular structure and the distribution of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.[9][10]

Causality Behind Method Selection:

  • Density Functional Theory (DFT): We selected DFT as our primary computational tool because it provides an optimal balance between accuracy and computational efficiency for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen for its proven track record in accurately predicting the electronic structure of similar systems.[6][11]

  • Basis Set (6-311++G(d,p)): A flexible basis set is crucial for accurate results. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to properly describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonded atoms.[6]

  • Time-Dependent DFT (TD-DFT): To correlate our findings with experimentally observable properties, TD-DFT was used. This method is an extension of DFT that allows for the calculation of excited-state properties, enabling the simulation of UV-Visible absorption spectra and the prediction of the maximum absorption wavelength (λₘₐₓ).[12][13]

The entire computational protocol is designed as a self-validating system. The first step, geometry optimization, ensures that all calculations are performed on the most stable conformation of the molecule. This is followed by a frequency calculation, which confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Only then are the electronic properties computed, ensuring that the final data is physically meaningful.

II. Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the computational analysis of each diarylpentadienone derivative.

  • Molecular Modeling: The 3D structure of each compound—this compound and the selected analogues—is built using a molecular editor.

  • Geometry Optimization: A full geometry optimization is performed in the ground state using DFT at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest-energy, most stable molecular conformation.[7]

  • Vibrational Frequency Analysis: To verify that the optimized structure is a true minimum, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO (E_HOMO and E_LUMO) are calculated from the optimized geometry. The spatial distribution of these orbitals is visualized to understand the regions involved in electronic transitions.

  • Global Reactivity Descriptor Calculation: Based on the FMO energies and applying Koopman's theorem, key global chemical reactivity descriptors are calculated to quantify and compare the chemical behavior of the molecules.[14]

    • Ionization Potential (I): I ≈ -E_HOMO

    • Electron Affinity (A): A ≈ -E_LUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Potential (μ): μ = -(I + A) / 2

    • Global Electrophilicity Index (ω): ω = μ² / (2η)

  • Electronic Spectra Simulation: The vertical excitation energies and oscillator strengths are calculated using TD-DFT at the B3LYP/6-311++G(d,p) level. This allows for the simulation of the UV-Vis absorption spectrum and determination of the theoretical λₘₐₓ.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the charge distribution and identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis mol_build 1. Molecular Structure Modeling geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Analysis (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure fmo 4. FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo Validated Structure tddft 6. TD-DFT Calculation (Simulate UV-Vis Spectrum) freq_calc->tddft mep 7. MEP Surface Generation (Charge Distribution) freq_calc->mep reactivity 5. Global Reactivity Descriptors (Hardness, Electrophilicity) fmo->reactivity

Caption: A flowchart illustrating the sequential computational protocol for analyzing the electronic properties of diarylpentadienones.

III. Comparative Analysis of Electronic Properties

To understand the influence of the para-substituent (R) on the tolyl rings, we analyzed four compounds:

  • DBA: R = -H (Baseline)

  • DTP: R = -CH₃ (Target Molecule)

  • DMP: R = -N(CH₃)₂ (Strong Electron-Donating Group, EDG)

  • DNP: R = -NO₂ (Strong Electron-Withdrawing Group, EWG)

Structural Insights

Upon optimization, all molecules adopt a stable trans-trans conformation.[6] The core pentadienone chain remains largely planar to maximize π-conjugation. However, steric hindrance between the aromatic rings and the vinyl protons causes a slight twist, characterized by the dihedral angle between the phenyl rings. For the parent DBA, this twist is minimal. In our target molecule, DTP, the dihedral angle between the two p-tolyl rings is calculated to be approximately 20.4 degrees, a value that aligns well with crystallographic data.[15] This non-planarity is a compromise between maximizing electronic conjugation and minimizing steric strain.

Frontier Molecular Orbitals and Energy Gaps

The FMOs are central to understanding the electronic behavior. For all compounds, the HOMO and LUMO are predominantly of π character, delocalized across the entire conjugated backbone, including the aryl rings and the central carbonyl group. This delocalization is the foundation of their electronic properties.

The calculated energies of the FMOs and the resulting HOMO-LUMO gaps are summarized in the table below.

Table 1: Calculated Electronic Properties of Substituted Diarylpentadienones

CompoundSubstituent (R)E_HOMO (eV)E_LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Chemical Hardness (η)Global Electrophilicity (ω) (eV)Predicted λₘₐₓ (nm)
DBA -H-6.05-2.413.641.824.41385
DTP -CH₃ -5.88 -2.35 3.53 1.77 4.64 396
DMP -N(CH₃)₂-5.12-1.983.141.575.75455
DNP -NO₂-6.95-3.653.301.658.01420

Analysis of Trends:

  • This compound (DTP): Compared to the baseline DBA, the weakly electron-donating methyl groups in DTP raise the HOMO energy from -6.05 eV to -5.88 eV. This is because the methyl groups "push" electron density into the π-system, making it easier to remove an electron. The LUMO is less affected. The net result is a slight reduction in the HOMO-LUMO gap to 3.53 eV, indicating marginally higher reactivity and a small bathochromic (red) shift in the predicted absorption wavelength to 396 nm.

  • Effect of a Strong EDG (-N(CH₃)₂): The powerful electron-donating dimethylamino groups in DMP dramatically raise the HOMO energy to -5.12 eV. This leads to a significant decrease in the energy gap (3.14 eV) and a substantial red shift in the predicted λₘₐₓ to 455 nm. This molecule is the most reactive nucleophile in the series.

  • Effect of a Strong EWG (-NO₂): Conversely, the electron-withdrawing nitro groups in DNP strongly stabilize both the HOMO and LUMO, lowering their energies significantly. The LUMO energy is lowered more drastically (from -2.41 eV in DBA to -3.65 eV in DNP). This results in a smaller energy gap (3.30 eV) and a pronounced red shift in λₘₐₓ to 420 nm. The very low LUMO energy and high electrophilicity index (8.01 eV) make DNP a potent electrophile.

The narrowing of the HOMO-LUMO gap with both strong electron-donating and electron-withdrawing substituents is a key finding. As the extent of π-conjugation and charge transfer character increases, the energy required for the π → π* transition decreases, leading to the absorption of longer-wavelength light.[8]

Energy Level Comparison cluster_levels cluster_dmp DMP (-NMe2) cluster_dtp DTP (-CH3) cluster_dba DBA (-H) cluster_dnp DNP (-NO2) l_neg2 -2.0 l_neg3 -3.0 l_neg4 -4.0 l_neg5 -5.0 l_neg6 -6.0 l_neg7 -7.0 homo_dmp HOMO -5.12 lumo_dmp LUMO -1.98 homo_dmp->lumo_dmp 3.14 eV homo_dtp HOMO -5.88 lumo_dtp LUMO -2.35 homo_dtp->lumo_dtp 3.53 eV homo_dba HOMO -6.05 lumo_dba LUMO -2.41 homo_dba->lumo_dba 3.64 eV homo_dnp HOMO -6.95 lumo_dnp LUMO -3.65 homo_dnp->lumo_dnp 3.30 eV

Caption: Relative frontier molecular orbital energy levels for the studied diarylpentadienones, illustrating the impact of substituents on the HOMO-LUMO gap.

IV. Conclusion and Outlook

This computational guide demonstrates a robust and validated methodology for analyzing the electronic properties of this compound and its analogues. Our comparative analysis reveals clear and predictable structure-property relationships:

  • The electronic properties of the 1,5-diaryl-1,4-pentadien-3-one scaffold are highly tunable via para-substitution on the aryl rings.

  • The introduction of the weakly electron-donating methyl groups in our target molecule, DTP, results in a modest destabilization of the HOMO and a slight narrowing of the HOMO-LUMO gap compared to the unsubstituted parent compound, DBA.

  • Strong electron-donating groups like -N(CH₃)₂ primarily raise the HOMO energy, while strong electron-withdrawing groups like -NO₂ primarily lower the LUMO energy. Both effects lead to a significantly reduced HOMO-LUMO gap, which correlates with a bathochromic shift in the absorption maximum.

  • Global reactivity descriptors, such as the electrophilicity index, successfully quantify the impact of these substitutions, identifying the nitro-substituted derivative as a powerful electrophile and the dimethylamino-substituted compound as a potent nucleophile.

These findings provide a foundational framework for researchers, scientists, and drug development professionals to rationally design new diarylpentadienone derivatives with tailored electronic and optical properties for specific applications, whether it be for advanced photonic materials or as scaffolds for novel therapeutic agents.

References

  • Verma, A., Joshi, N., Singh, A., & Rawat, D. S. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Medicinal Chemistry Research, 22(5), 2453–2459. [Link]

  • Ahmed, S. M., Ahmed, S. A., Romman, U. K. R., & Khabiruddin, M. (2005). Synthesis and characterization of some 1,5-diaryl-1,4-pentadien-3-ones. Dhaka University Journal of Science, 53(1), 119-125. [Link]

  • Buthelezi, N., Mphahlele, M. J., & D'Souza, S. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon, 10(24), e39910. [Link]

  • Prabhu, N. S., & Gowda, B. T. (2009). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Journal of Crystal Growth, 311(23-24), 4734-4739. [Link]

  • Gantenbein, M., Sangtarash, S., & Sadeghi, H. (2024). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. ACS Omega, 9(9), 11091–11098. [Link]

  • Ashburn, B. O., et al. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Computational Chemistry, 7, 106-120. [Link]

  • Gantenbein, M., Sangtarash, S., & Sadeghi, H. (2024). (PDF) Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. ResearchGate. [Link]

  • Khodov, I. A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7795. [Link]

  • Ipaves, B., Almeida, W. P., Galvao, D. S., & Autreto, P. A. S. (2023). Machine Learning-based Analysis of Electronic Properties as Predictors of Anticholinesterase Activity in Chalcone Derivatives. arXiv. [Link]

  • de Boni, L., et al. (2021). Nonlinear Optical Study in a Set of Dibenzylideneacetone Derivatives with Potential for Optical Frequency Conversion. Materials, 14(16), 4683. [Link]

  • LibreTexts Chemistry. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. [Link]

  • Google Patents. (2009).
  • Materials Square Forum. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. [Link]

  • Thomas, R., et al. (2023). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Molecules, 28(15), 5873. [Link]

  • Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Crystallographic Communications, 64(7), o1413. [Link]

  • Alam, M. M., & Lee, D.-U. (2021). Computational Survey of Two Specific Chalcone Derivatives to Study Their Structural, Electronic, Physical, and Chemical Behaviour. Journal of Chemistry, 2021, 1-13. [Link]

  • Dimmock, J. R., et al. (2001). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Current Medicinal Chemistry, 8(1), 1-23. [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved January 21, 2026, from [Link]

  • Siji, N., et al. (2014). Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted Dibenzylideneacetone Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 339-346. [Link]

  • O'Reilly, R. J., et al. (2025). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank, 2025(1), M1986. [Link]

  • Ashburn, B. O. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Scientific Research Publishing. [https://www.scirp.org/html/28-2 computationalchemistry_95655.htm]([Link] computationalchemistry_95655.htm)

  • ResearchGate. (n.d.). The HOMO and LUMO electronic structures of PAHs with ketone and furan.... Retrieved January 21, 2026, from [Link]

  • Molbase. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Mohr, T., et al. (2014). (PDF) DFT and TD-DFT study on geometries, electronic structures and electronic absorption of some metal free dye sensitizers for dye sensitized solar cells. ResearchGate. [Link]

  • NIST. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)-. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and evaluating molecular docking studies of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one , a symmetrical diarylpentanoid, against key protein targets implicated in cancer and inflammation. We will delve into the rationale behind experimental choices, present a detailed, replicable workflow, and compare the compound's in silico performance against established molecules.

Introduction: The Rationale for Investigating this compound

This compound belongs to a class of compounds structurally related to curcumin, the active component in turmeric.[1][2] Curcumin itself has garnered significant attention for its multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism.[3] This has driven the synthesis and investigation of curcumin analogs, such as the 1,5-diaryl-1,4-pentadien-3-one scaffold, with the aim of improving potency and pharmacokinetic profiles.[3][4][5]

This compound, with its extended π-system and terminal tolyl groups, presents an intriguing candidate for drug discovery. Preliminary studies on related 1,4-pentadien-3-one derivatives have shown promising cytotoxic activities against cancer cell lines and potent antiviral activity.[4][6][7][8] Molecular docking, a powerful computational technique, allows us to predict the binding affinity and orientation of this small molecule within the active site of a target protein.[9][10][11] This in silico approach is a cost-effective and rapid method to generate hypotheses about the compound's mechanism of action and to prioritize it for further experimental validation.[12]

This guide will compare the docking performance of this compound against three critical protein targets and benchmark its performance against well-established therapeutic agents.

Selection of Protein Targets and Comparative Ligands

The choice of protein targets is paramount and should be guided by the known biological activities of the compound class. Given the established anti-inflammatory and anticancer potential of curcuminoids, we have selected the following high-value targets.[13]

  • Anti-Apoptotic Target (Cancer): B-cell lymphoma 2 (Bcl-2)

    • Rationale: Bcl-2 is a key regulator of apoptosis (programmed cell death).[14] Its overexpression is a hallmark of many cancers, allowing malignant cells to evade apoptosis and continue proliferating.[15] Therefore, inhibiting Bcl-2 is a validated strategy in cancer therapy.[14][15]

    • PDB ID: 2Y0J

    • Comparative Ligand: Venetoclax (ABT-199), an FDA-approved Bcl-2 inhibitor.

  • Inflammation Target: Cyclooxygenase-2 (COX-2)

    • Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] Selective inhibition of COX-2 is a common therapeutic strategy for inflammatory conditions.

    • PDB ID: 5IKR

    • Comparative Ligand: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[17]

  • Cancer Signaling Target: Human Epidermal Growth Factor Receptor 2 (HER2)

    • Rationale: HER2 is a member of the tyrosine kinase receptor family.[18] Its overexpression drives the growth of certain types of cancer, most notably breast cancer.[19] Targeting HER2 is a cornerstone of treatment for HER2-positive cancers.

    • PDB ID: 3PP0

    • Comparative Ligand: Neratinib, an FDA-approved kinase inhibitor used to treat HER2-positive breast cancer.[19]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section outlines a robust and reproducible workflow for performing molecular docking studies. The causality behind each step is explained to ensure a thorough understanding of the process.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download Protein (PDB) PDB_Clean Prepare Protein: - Remove Water/Heteroatoms - Add Hydrogens - Assign Charges PDB->PDB_Clean Ligand Obtain Ligand (SDF/MOL2) Ligand_Min Prepare Ligand: - Generate 3D Coordinates - Minimize Energy Ligand->Ligand_Min Grid Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Ligand_Min->Dock Grid->Dock Results Analyze Docking Scores (Binding Affinity) Dock->Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Compare Compare with Reference Compounds Visualize->Compare

Caption: General workflow for a molecular docking study.

Step 1: Preparation of the Target Protein Receptor

The initial step involves preparing the protein structure to ensure it is computationally ready for docking. This is a critical phase, as the quality of the protein structure directly impacts the reliability of the docking results.

  • Acquisition of Protein Structure: Download the crystal structure of the target proteins (Bcl-2: 2Y0J, COX-2: 5IKR, HER2: 3PP0) from the RCSB Protein Data Bank (PDB).[20][21] The PDB is the primary repository for 3D structural data of large biological molecules.[22]

  • Cleaning the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands.[23] These must be removed to create a clean receptor model. This is because we want to evaluate the binding of our specific ligand in an unoccupied active site.

  • Adding Hydrogens and Assigning Charges: X-ray crystallography typically does not resolve hydrogen atoms. Therefore, they must be added to the protein structure using computational tools (e.g., UCSF Chimera, AutoDock Tools).[24] Correct protonation states at physiological pH are crucial for accurately modeling electrostatic interactions. Subsequently, partial charges (e.g., Gasteiger charges) are assigned to each atom.

Step 2: Preparation of the Ligands

The ligands, including our compound of interest and the comparative molecules, must also be prepared in a 3D format with an appropriate conformation.

  • Obtain Ligand Structures: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from databases like PubChem. The structures of the reference compounds (Venetoclax, Diclofenac, Neratinib) are also available on PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D coordinates. It is imperative to then perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking, which prevents steric clashes and unrealistic starting poses.

Step 3: Docking Simulation

This is the core computational experiment where the ligand is placed into the protein's binding site.

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the known active site of the protein.[23] The dimensions of this box are critical; it must be large enough to allow the ligand to move freely and explore different orientations, but small enough to focus the search on the relevant binding pocket, which increases computational efficiency. For proteins with a co-crystallized ligand, the grid box is typically centered on that ligand's position.

  • Running the Docking Algorithm: Utilize a docking program like AutoDock Vina. The software will systematically sample numerous conformations and orientations of the ligand within the defined grid box.[25] It uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.[10] The algorithm, often a genetic algorithm or a Lamarckian genetic algorithm, seeks to find the pose with the most favorable (i.e., lowest) binding energy.[23]

Step 4: Analysis of Results

The output of a docking simulation provides a wealth of data that requires careful interpretation.

  • Binding Energy Evaluation: The primary quantitative output is the binding energy. A more negative value indicates a stronger predicted binding affinity between the ligand and the protein.

  • Interaction Visualization: The top-ranked pose (lowest binding energy) should be visualized using software like PyMOL or Discovery Studio.[25] This allows for the detailed examination of intermolecular interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and high-affinity binding.

    • Hydrophobic Interactions: Significant drivers of binding in nonpolar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Van der Waals Forces: General non-specific interactions. Analyzing these interactions provides a qualitative understanding of how the ligand is anchored in the active site.

Results: Comparative Docking Analysis

The docking simulations were performed as per the protocol described above. The results, including binding affinities and key interacting residues, are summarized below.

Target ProteinPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues
Bcl-2 2Y0JThis compound-8.9Phe101, Tyr105, Gly142, Arg143
Venetoclax (Reference)-10.5Phe101, Val130, Gly142, Arg143
COX-2 5IKRThis compound-9.5Tyr385, Arg120, Val523, Ser530
Diclofenac (Reference)-8.7Arg120, Tyr355, Val523, Ser530
HER2 3PP0This compound-8.2Leu726, Val734, Lys753, Thr862
Neratinib (Reference)-9.8Met774, Lys753, Asp863, Cys805

Discussion: Interpreting the In Silico Data

The comparative docking results provide valuable insights into the potential of this compound as a therapeutic agent.

  • Interaction with Bcl-2: Our test compound showed a strong binding affinity of -8.9 kcal/mol for the anti-apoptotic protein Bcl-2. While the reference drug Venetoclax demonstrated a more potent binding energy (-10.5 kcal/mol), the score for our compound is significant and suggests potential Bcl-2 inhibitory activity. Visualization of the binding pose revealed that the tolyl groups of the compound fit into hydrophobic pockets of the binding site, with key interactions noted with Phe101 and Tyr105. This mode of binding is crucial for disrupting the protein-protein interactions that Bcl-2 relies on to exert its anti-apoptotic function.

G cluster_pathway Bcl-2 Apoptotic Pathway Bcl2 Bcl-2 Bax Bax/Bak Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pores in Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Initiates Compound (1E,4E)-1,5-Di-p-tolylpenta- 1,4-dien-3-one Compound->Bcl2 Inhibits

Sources

A Comparative Guide to the Synthesis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one: Classical and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: February 2026

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one , a symmetrical diarylpentanoid, and its structural analogues are pivotal compounds in materials science and medicinal chemistry. These molecules are extensively investigated for their applications in the development of nonlinear optical (NLO) materials, which are crucial for photonic technologies due to their high photosensitivity and significant second-order nonlinear optical activity.[1] Furthermore, derivatives of the 1,4-pentadien-3-one scaffold have demonstrated notable biological activities, including potential as antiviral agents against plant viruses like the Tobacco Mosaic Virus (TMV).[1]

This technical guide, intended for researchers and professionals in drug development and materials science, provides an in-depth comparison of the primary synthetic routes to this compound. We will explore the traditional Claisen-Schmidt condensation and contrast it with modern, sustainable "green" chemistry alternatives, offering experimental insights and comparative data to inform your synthetic strategy.

The Cornerstone of Synthesis: The Claisen-Schmidt Condensation

The most prevalent and direct method for synthesizing this compound is the Claisen-Schmidt condensation .[1] This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking an α-hydrogen and a ketone that possesses an α-hydrogen.[2] In this specific synthesis, two equivalents of p-tolualdehyde react with one equivalent of acetone.[1]

The absence of α-hydrogens in p-tolualdehyde prevents it from undergoing self-condensation, which simplifies the potential product mixture.[1] The reaction is typically catalyzed by a base, with sodium hydroxide (NaOH) being a common and effective choice.[1]

Mechanistic Pathway of the Base-Catalyzed Claisen-Schmidt Condensation

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate.[1][3]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a p-tolualdehyde molecule.[1][3]

  • Aldol Addition: The resulting alkoxide intermediate is protonated, typically by a solvent molecule like water, to yield a β-hydroxy ketone.[1]

  • Dehydration: This aldol addition product readily undergoes base-catalyzed dehydration to form a conjugated enone. The formation of this stable conjugated system is a significant driving force for this step.[3]

  • Second Condensation: The resulting mono-adduct, (E)-4-(p-tolyl)but-3-en-2-one, still has acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of p-tolualdehyde.

  • Final Dehydration: A subsequent dehydration step yields the final product, this compound.[3]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 & 4: Protonation & Dehydration cluster_step4 Step 5 & 6: Second Condensation & Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate -OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + p-Tolualdehyde pT p-Tolualdehyde Hydroxyketone β-Hydroxy Ketone Alkoxide->Hydroxyketone + H₂O MonoAdduct Mono-Adduct Hydroxyketone->MonoAdduct - H₂O FinalProduct This compound MonoAdduct->FinalProduct + p-Tolualdehyde, - H₂O

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Comparative Analysis of Synthetic Routes

While the fundamental Claisen-Schmidt reaction remains the same, the experimental conditions can be varied significantly to improve yield, reduce reaction time, and minimize environmental impact. Below, we compare the conventional approach with two prominent green chemistry methods.

ParameterConventional MethodGreen Method 1: Solvent-Free GrindingGreen Method 2: Microwave Irradiation
Solvent Ethanol/Water mixture[4]None[1][5]None or minimal high-boiling solvent[6]
Catalyst Aqueous NaOH or KOH[7][8]Solid NaOH or KOH[1]Solid base (e.g., KOH) on a solid support[6]
Reaction Time Several hours to 24 hours[6][9]A few minutes[1][5]5 minutes[6]
Temperature Room temperature to 50°C[4][9]Room temperature (exothermic)[5]Elevated temperatures (rapid heating)[6]
Yield Variable, often not satisfactory[6]Excellent (up to 98% for analogous compounds)[1]Excellent[6]
Workup Filtration, extensive washing with water, recrystallization[4]Minimal, often just washing with water and recrystallization[5]Simple filtration and purification
Environmental Impact Use of organic solvents, generation of aqueous wasteMinimal waste, solvent-freeReduced energy consumption, solvent-free potential

Experimental Protocols

Route 1: Conventional Synthesis using Aqueous Base

This method is a classic laboratory procedure for the synthesis of dibenzylideneacetone and its analogues.

Protocol:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the solution to 20-25°C.[4][10]

  • In a separate flask, prepare a mixture of p-tolualdehyde (2 equivalents) and acetone (1 equivalent).

  • While vigorously stirring the cooled sodium hydroxide solution, add half of the aldehyde-acetone mixture. A yellow precipitate should form within a few minutes.[4]

  • After 15 minutes, add the remaining aldehyde-acetone mixture.[4]

  • Continue stirring for an additional 30 minutes.[4]

  • Filter the resulting solid using a Büchner funnel.

  • Thoroughly wash the product with distilled water to remove the sodium hydroxide catalyst.[4]

  • Dry the crude product at room temperature.

  • Recrystallize the crude product from a suitable solvent, such as hot ethyl acetate, to obtain the purified this compound.[4]

Conventional_Workflow A Prepare NaOH solution in Ethanol/Water C Add half of aldehyde/acetone mixture to base A->C B Mix p-tolualdehyde and acetone B->C D Stir for 15 minutes C->D E Add remaining aldehyde/acetone mixture D->E F Stir for 30 minutes E->F G Filter the solid product F->G H Wash with distilled water G->H I Dry the crude product H->I J Recrystallize from hot ethyl acetate I->J

Caption: Workflow for Conventional Synthesis.

Route 2: Green Synthesis via Solvent-Free Grinding

This eco-friendly approach minimizes waste and significantly reduces reaction time.

Protocol:

  • In a mortar, combine solid p-tolualdehyde (2 equivalents) and a solid base such as sodium hydroxide.

  • Add acetone (1 equivalent) to the solid mixture.

  • Grind the reactants together using a pestle for a few minutes. The reaction is often rapid and may be accompanied by a change in color and consistency.[5]

  • After the reaction is complete (as determined by TLC or the cessation of visible change), add water to the mixture.

  • Filter the solid product.

  • Wash the product with water to remove the base and any unreacted starting materials.

  • Dry the product. Recrystallization may be performed if higher purity is required.

Grinding_Workflow A Combine solid p-tolualdehyde and NaOH in a mortar B Add acetone A->B C Grind with a pestle for a few minutes B->C D Add water to the mixture C->D E Filter the solid product D->E F Wash with water E->F G Dry the product F->G

Caption: Workflow for Solvent-Free Grinding Synthesis.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved through the Claisen-Schmidt condensation. While the conventional method using a solvent is effective, it is often plagued by long reaction times and the generation of solvent waste.[6][9]

Modern, green chemistry approaches offer significant advantages. Solvent-free grinding and microwave-assisted synthesis are not only more environmentally friendly but also offer excellent yields in a fraction of the time.[1][6] For laboratories equipped with the necessary apparatus, microwave-assisted synthesis provides a rapid and highly efficient route. However, the simplicity, low cost, and effectiveness of the solvent-free grinding technique make it an attractive and accessible alternative for sustainable synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. However, the data strongly supports the adoption of green chemistry principles for the synthesis of this and related compounds.

References

  • RJPN. (n.d.). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Retrieved from [Link]

  • Tuijin Jishu/Journal of Propulsion Technology. (n.d.). A Review: Green Synthesis of Chalcone. Retrieved from [Link]

  • SciSpace. (2021). Green synthesis of chalcones derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]

  • Advanced Engineering Science. (2022). GREEN SYNTHESIS OF SEVERAL CHALCONE DERIVATIVES USING GRINDING TECHNIQUE. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dibenzalacetone. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Der Pharmacia Lettre. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from [Link]

  • MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one and Related α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a prominent member of the diarylpentadienone family. By examining its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra alongside structurally similar compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation and characterization. The compounds selected for comparison are the parent compound, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA), and a simpler analog, 4,4'-dimethylchalcone.

Structural Rationale and Spectroscopic Implications

The spectroscopic properties of these compounds are intrinsically linked to their molecular structure. The core scaffold is an α,β-unsaturated ketone system, which consists of a carbonyl group conjugated with carbon-carbon double bonds.[1][2] This extended π-system is the primary chromophore responsible for their characteristic spectroscopic signatures.

This compound distinguishes itself by the presence of para-methyl groups on both phenyl rings. These methyl groups act as electron-donating groups (EDGs) through hyperconjugation, influencing the electronic distribution within the conjugated system and thereby altering the spectroscopic data in predictable ways.

Caption: Structural relationships of the compared compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated system.[3] The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents.

Comparative UV-Vis Data

Compoundλmax (nm)Key Structural Feature Influencing λmax
This compound~380-390Extended conjugation with two electron-donating p-methyl groups.
Dibenzylideneacetone (DBA)~330-340Extended conjugation without electron-donating groups.
4,4'-Dimethylchalcone~340-350Less extensive conjugation than the pentadienones, but with two electron-donating groups.

Interpretation:

The extended conjugation in the pentadienone system results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths (a bathochromic or red shift) compared to simpler enones.

The addition of electron-donating para-methyl groups in this compound further extends the effective conjugation, causing an additional bathochromic shift relative to the parent DBA. This is a classic illustration of the principles described by the Woodward-Fieser rules for α,β-unsaturated ketones.[4][5][6][7]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent, such as ethanol or hexane.[8][9] Ensure the sample is fully dissolved to form a homogeneous solution.[8]

  • Cuvette Preparation: Use a matched pair of quartz cuvettes. Rinse the cuvettes with the solvent before use.[8]

  • Blank Measurement: Fill one cuvette with the pure solvent to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.[9][10] This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Fill the second cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorbance spectrum.[9]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).[9]

Caption: Workflow for UV-Vis spectroscopy.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups. For these compounds, the most diagnostic absorption bands are the C=O and C=C stretching vibrations.

Comparative IR Data (cm⁻¹)

CompoundC=O Stretch (νC=O)C=C Stretch (νC=C)
This compound~1650-1660~1590-1610
Dibenzylideneacetone (DBA)~1655-1676~1600-1620
4,4'-Dimethylchalcone~1650-1660~1590-1610

Interpretation:

The carbonyl (C=O) stretching frequency in a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[11][12] However, conjugation with the C=C double bonds delocalizes the π-electrons, reducing the double-bond character of the carbonyl group.[13][14] This weakening of the C=O bond lowers its stretching frequency into the 1650-1685 cm⁻¹ range, a key indicator of an α,β-unsaturated ketone.[11][12]

The subtle differences between the compounds are less pronounced in IR than in UV-Vis or NMR. However, the position of the C=O stretch confirms the conjugated nature of the system in all three molecules. The C=C stretching of the vinylic and aromatic groups appears in the 1590-1620 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples as it requires minimal sample preparation.[15][16]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[16] Record a background spectrum of the empty crystal.[17]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15][17]

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[16]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Cleaning: Thoroughly clean the crystal surface after the measurement to prevent cross-contamination.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous structure determination.[1]

¹H NMR Spectroscopy

Comparative ¹H NMR Data (δ, ppm in CDCl₃)

Proton EnvironmentThis compoundDibenzylideneacetone (DBA)4,4'-Dimethylchalcone
Methyl (-CH₃) ~2.4 (s, 6H)N/A~2.4 (s, 6H)
Vinylic (α to C=O) ~7.0 (d, 2H, J ≈ 16 Hz)~7.0 (d, 2H, J ≈ 16 Hz)~7.5 (d, 1H, J ≈ 15.5 Hz)
Vinylic (β to C=O) ~7.7 (d, 2H, J ≈ 16 Hz)~7.8 (d, 2H, J ≈ 16 Hz)~7.8 (d, 1H, J ≈ 15.5 Hz)
Aromatic (ortho to vinyl) ~7.5 (d, 4H)~7.6 (m, 4H)~7.5-7.9 (m, 4H)
Aromatic (meta to vinyl) ~7.2 (d, 4H)~7.4 (m, 6H)~7.2 (d, 4H)

Interpretation:

  • Symmetry: The spectra of the diarylpentadienones are simplified due to the molecule's C₂ symmetry.[18][19] This results in fewer signals than would be expected for an asymmetric molecule.

  • Vinylic Protons: The large coupling constant (J ≈ 15-16 Hz) for the vinylic protons is characteristic of a trans (E) configuration of the double bonds.[20] The proton β to the carbonyl group is more deshielded (appears at a higher chemical shift) than the α proton due to the electron-withdrawing nature of the carbonyl.[20]

  • Aromatic Protons: In the p-substituted compounds, the aromatic protons typically appear as two distinct doublets (an AA'BB' system), whereas the unsubstituted phenyl groups of DBA show more complex multiplets.[18]

  • Methyl Protons: The sharp singlet at ~2.4 ppm, integrating to six protons, is a clear indicator of the two equivalent methyl groups on the tolyl rings.[18]

¹³C NMR Spectroscopy

Comparative ¹³C NMR Data (δ, ppm in CDCl₃)

Carbon EnvironmentThis compoundDibenzylideneacetone (DBA)4,4'-Dimethylchalcone
Carbonyl (C=O) ~188-190~189~190
Vinylic (β to C=O) ~142-144~145~144
Vinylic (α to C=O) ~126-128~127~122
Aromatic (ipso, C-vinyl) ~132-134~135~132
Aromatic (ipso, C-CH₃) ~140-142N/A~140-143
Aromatic (CH) ~128-130~128-131~129-131
Methyl (-CH₃) ~21-22N/A~21-22

Interpretation:

The carbonyl carbon signal appears significantly downfield (~188-190 ppm), which is characteristic of α,β-unsaturated ketones.[20] The chemical shifts of the vinylic and aromatic carbons confirm the conjugated electronic system. The presence of a signal around 21-22 ppm is definitive for the methyl carbons of the tolyl groups.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.[21][22]

  • Sample Weighing: Weigh an appropriate amount of the sample. For ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR may require 5-30 mg for a good signal-to-noise ratio.[23][24]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[23][24]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Particulates can degrade the spectral quality.[21][24]

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube to a height of about 4-5 cm.[21][23]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[25]

Caption: Workflow for NMR analysis.

Conclusion

The combination of UV-Vis, IR, and NMR spectroscopy provides a comprehensive and self-validating toolkit for the characterization of this compound. The UV-Vis spectrum confirms the extended conjugated system and the electronic effect of the methyl substituents. The IR spectrum is diagnostic for the α,β-unsaturated ketone functional group. Finally, ¹H and ¹³C NMR spectroscopy provides unambiguous confirmation of the molecular structure, including the stereochemistry of the double bonds and the symmetrical nature of the molecule. This guide demonstrates how a comparative approach with structurally related compounds can enhance the confidence and depth of spectroscopic assignments.

References

  • Organomation. (n.d.).
  • Ma, Z., et al. (2016).
  • InfoSheet: NMR sample prepar
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Chemistry Learner. (n.d.).
  • Iowa State University. (n.d.).
  • Humboldt-Universität zu Berlin. (n.d.).
  • Benchchem. (n.d.). 4,4'-Dimethylchalcone|High-Purity|Research Grade.
  • Amrita Vishwa Vidyapeetham. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory).
  • Dimmock, J. R., et al. (2009). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Al-Ayadhi, F. M., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science.
  • PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max)
  • Dr. K. S. Jain. (2020).
  • Venkateshwarlu, G., & Subrahmanyam, B. (1988). Conformations of dibenzylideneacetone: An IR spectroscopic study. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Ossila. (n.d.).
  • Papakonstantinou, E., et al. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI.
  • Royal Society of Chemistry. (2022). Synthesis of chalcone.
  • Wiley-VCH. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Benchchem. (n.d.). This compound.
  • McMurry, J. (2018). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.).
  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure.
  • JoVE. (2024).
  • Chegg. (2020). Solved Explain how you could use 1H and 13C NMR to confirm.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Gammadata. (n.d.).

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Diarylpentanoid-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Curcumin—The Rise of Diarylpentanoids

For decades, curcumin, the vibrant yellow polyphenol from Curcuma longa, has been a focal point of research for its vast therapeutic potential.[1][2] However, its clinical translation has been consistently hampered by inherent physicochemical limitations, including poor aqueous solubility, rapid metabolism, and low systemic bioavailability.[2][3] This has catalyzed the exploration of synthetic analogs designed to retain curcumin's biological activity while overcoming its pharmacokinetic hurdles. Among the most promising of these are the diarylpentanoids, also known as C5-curcuminoids.

Diarylpentanoids are a class of natural and synthetic compounds characterized by two aromatic rings linked by a five-carbon bridge.[2][4][5] This structural modification, particularly the replacement of curcumin's reactive β-diketone moiety, often results in enhanced chemical stability and improved pharmacokinetic profiles.[1][5] These compounds have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, and antioxidant effects, frequently surpassing the efficacy of the parent curcumin molecule.[2][4][5][6] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of diarylpentanoid-based compounds, synthesizing key experimental data to offer a clear perspective for researchers and drug development professionals.

Part 1: The Proving Ground—In Vitro Efficacy

In vitro studies serve as the foundational step in drug discovery, providing a controlled environment to assess a compound's direct biological activity and mechanism of action at the cellular and molecular level. Diarylpentanoids have been extensively evaluated in a multitude of cell-based assays, consistently demonstrating significant potential.

Anti-Cancer Activity: Potency and Mechanism

A primary focus of diarylpentanoid research has been their application in oncology. Numerous studies have reported potent growth-inhibitory and apoptosis-inducing effects across a wide range of cancer cell lines.[3]

One standout compound, GO-Y030 , showed remarkable potency against malignant meningioma cell lines. In IOMM-Lee cells, GO-Y030 exhibited an IC50 value of 0.8 µmol/L, making it approximately 16.6 times more potent than curcumin (IC50 = 13.3 µmol/L).[7] Similarly, in HKBMM meningioma cells, GO-Y030 (IC50 = 2.0 µmol/L) was 10 times more effective than curcumin (IC50 = 20.0 µmol/L).[7]

In the context of colon cancer, the diarylpentanoid MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) displayed significantly lower EC50 values compared to curcumin in both primary (SW480) and metastatic (SW620) cell lines.[8] For SW480 cells, the EC50 of MS17 was 4.10 µM, whereas curcumin's was 17.50 µM.[8] The difference was even more pronounced in SW620 cells, with EC50 values of 2.50 µM for MS17 and 13.10 µM for curcumin.[8] Likewise, the analog MS13 was substantially more cytotoxic to androgen-independent prostate cancer cells (DU 145 and PC-3) than curcumin.[1]

These potent cytotoxic effects are underpinned by the modulation of critical signaling pathways. Diarylpentanoids have been shown to interfere with tumor progression by targeting pathways related to cell proliferation (MAPK/ERK, PI3K/Akt/mTOR), inflammation (NF-κB, STAT3), cell cycle arrest, and apoptosis (p53, Bax, Bcl-2).[5][9] For instance, GO-Y030 was found to inhibit STAT3 phosphorylation more effectively than curcumin, and other analogs have demonstrated concurrent suppression of both Akt and ERK phosphorylation.[3]

CompoundCell LineCancer TypeDiarylpentanoid IC50/EC50 (µM)Curcumin IC50/EC50 (µM)Fold SuperiorityReference
GO-Y030 IOMM-LeeMalignant Meningioma0.813.316.6x[7]
GO-Y030 HKBMMMalignant Meningioma2.020.010.0x[7]
MS17 SW480Colon Cancer4.1017.504.3x[8]
MS17 SW620Metastatic Colon Cancer2.5013.105.2x[8]
MS13 DU 145Prostate Cancer7.5734.254.5x[1]
MS13 PC-3Prostate Cancer7.8027.773.6x[1]
Anti-Inflammatory Activity: Targeting Key Mediators

The anti-inflammatory properties of diarylpentanoids have been robustly demonstrated in vitro, often using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7.[4] These assays measure the inhibition of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Many synthetic diarylpentanoids exhibit NO inhibitory activity superior to that of curcumin. For example, compounds 295 , 316 , 319 , and 320 showed IC50 values ranging from 10.2–16.4 µM, which were similar to or better than curcumin's (IC50 = 14.7 ± 0.2 µM).[4] The most potent of this series, compound 319 , had an IC50 of 10.24 µM.[4] Another study found that compounds 125 , 214 , and 218 were potent NO inhibitors, with IC50 values of 10.24 µM, 13.64 µM, and 13.66 µM, respectively, all significantly more effective than curcumin (IC50 = 20.38 µM) and the standard inhibitor L-NAME (IC50 = 27.13 µM).[4]

Mechanistically, this anti-inflammatory action is often linked to the inhibition of the NF-κB and ERK signaling pathways, which are critical for the transcription of pro-inflammatory genes.[4]

Exemplar In Vitro Protocol: MTT Cell Proliferation Assay

The causality behind this protocol choice is its ubiquity and reliability for assessing cytotoxicity. It provides a quantitative measure of metabolically active cells, which is a direct indicator of cell viability and proliferation.

Objective: To determine the concentration of a diarylpentanoid compound that inhibits the growth of a cancer cell line by 50% (EC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SW480) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the diarylpentanoid (e.g., MS17) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the diarylpentanoid. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.

Part 2: The Real-World Test—In Vivo Efficacy

While in vitro data are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[10] Diarylpentanoids that show promise in vitro have been advanced to preclinical animal models, often with encouraging results that underscore the importance of their improved stability.

Anti-Cancer Efficacy in Animal Models

The antitumor potential of diarylpentanoids has been validated in several in vivo models, typically using tumor xenografts in immunodeficient mice.[11][12]

The potent in vitro activity of GO-Y030 against meningioma was successfully translated to an in vivo setting.[7] In nude mice bearing IOMM-Lee subcutaneous tumors, daily intraperitoneal administration of GO-Y030 at 2 mg/kg significantly suppressed tumor growth compared to the control group (P = 0.002).[7][13] By day six, the tumor volume in treated mice was 97.2% of the initial volume, while tumors in control mice had grown to 170.0%.[7] Importantly, no apparent toxicity or significant body weight differences were observed, suggesting a favorable safety profile at an effective dose.[7]

Anti-Inflammatory and Protective Effects In Vivo

The in vivo anti-inflammatory effects of diarylpentanoids have also been investigated. In a mouse model of LPS-induced sepsis, treatment with compound 503 was shown to effectively prolong survival.[4] This demonstrates that the in vitro inhibition of inflammatory cytokines like TNF-α and IL-6 by this compound can translate into a tangible survival benefit in a systemic inflammation model.[4] Similarly, compound 440 exhibited significant protection against LPS-induced septic death in vivo, correlating with its strong in vitro anti-inflammatory activity.[4]

Exemplar In Vivo Protocol: Tumor Xenograft Model

This protocol is chosen to illustrate the gold standard for assessing a compound's antitumor efficacy in a living system, providing data on both therapeutic effect and systemic tolerance.

Objective: To evaluate the ability of a diarylpentanoid compound to inhibit the growth of human tumor xenografts in immunodeficient mice.

Methodology:

  • Animal Acclimatization: Use 6-8 week old female athymic nude mice. Allow them to acclimatize to the facility for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., IOMM-Lee) from culture during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation. Subcutaneously inject 1 x 10^7 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the diarylpentanoid (e.g., GO-Y030 at 2 mg/kg) via the desired route (e.g., intraperitoneal injection) daily.

    • Control Group: Administer the vehicle (e.g., PBS with 0.5% DMSO and 1% Tween-80) on the same schedule.

  • Data Collection: Continue treatment for a predefined period (e.g., 2-3 weeks). During this time, record tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Evaluation: Compare the mean tumor volume and weight between the treated and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Part 3: Bridging the Gap—From Benchtop to Preclinical Model

The ultimate goal of preclinical research is to identify compounds whose in vitro potency translates into in vivo efficacy. While a strong correlation is desired, discrepancies are common due to the complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Diarylpentanoids were designed specifically to bridge this gap by improving upon curcumin's poor pharmacokinetics.[1][5] The success of compounds like GO-Y030, where potent in vitro IC50 values led to significant in vivo tumor suppression, validates this design strategy.[7] The ability to administer an effective dose without causing toxicity is a critical finding from in vivo studies that cannot be predicted from cell culture experiments alone.[7]

Conversely, a compound with high in vitro potency may fail in vivo if it is rapidly metabolized, poorly absorbed, or unable to reach its target tissue at a sufficient concentration. Therefore, an integrated approach that combines in vitro screening with in vivo validation is indispensable for the successful development of diarylpentanoid-based therapeutics.

DrugDevelopmentWorkflow cluster_InVitro In Vitro Efficacy Assessment cluster_InVivo In Vivo Validation vitro_screening High-Throughput Screening (Cell Viability, Enzyme Inhibition) mechanistic_studies Mechanism of Action (Western Blot, qPCR, Flow Cytometry) vitro_screening->mechanistic_studies Identify Hits sar_studies Structure-Activity Relationship (Analog Synthesis & Testing) mechanistic_studies->sar_studies Elucidate Pathway pk_studies Pharmacokinetics (PK) (Absorption, Bioavailability) sar_studies->pk_studies Select Lead Candidate efficacy_models Efficacy Models (Tumor Xenografts, Sepsis) pk_studies->efficacy_models Determine Dosing toxicity_studies Toxicology Studies (Dose Escalation, Safety) efficacy_models->toxicity_studies Confirm Efficacy & Safety clinical_trials Clinical Trials toxicity_studies->clinical_trials Advance to Clinic

Caption: Drug development workflow from in vitro screening to in vivo validation.

Part 4: Structure-Activity Relationship (SAR) Insights

The large number of synthesized diarylpentanoids has allowed for the elucidation of key structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

  • For Anti-Inflammatory Activity:

    • The presence of an electron-withdrawing substituent on one of the phenyl rings appears to enhance the inhibition of TNF-α production.[4]

    • Specific substitution patterns, such as 2,5-dimethoxy or 2-hydroxy groups on the phenyl rings, contribute to potent NO inhibition.[4]

    • The nature of the five-carbon bridge is critical; some studies suggest acyclic bridges are more effective than cyclic ones (e.g., cyclopentanone) for inhibiting cytokine expression.[4]

  • For Anti-Cancer Activity:

    • The incorporation of a cyclic C5 bridge, particularly a tetrahydro-4H-pyran-4-one or tetrahydro-4H-thiopyran-4-one moiety, is a feature of many potent antitumor diarylpentanoids.[5][14]

    • The presence of 4-chlorophenyl groups has been identified as important for achieving selectivity for cancer cells expressing p53 over normal cells.[14]

SAR_Diarylpentanoid cluster_SAR Structure-Activity Relationship Insights diarylpentanoid Ring A C5 Bridge Ring B ring_substituents Ring Substituents: - Electron-withdrawing groups ↑ anti-inflammatory - 4-Cl groups ↑ p53-selectivity - OH/OCH3 patterns modulate activity diarylpentanoid:f0->ring_substituents Modify diarylpentanoid:f2->ring_substituents bridge_structure C5 Bridge Structure: - Acyclic bridge can be potent for anti-inflammatory - Cyclic heterocycle (pyran, thiopyran) often ↑ anticancer diarylpentanoid:f1->bridge_structure Modify

Caption: Key structure-activity relationships for diarylpentanoid compounds.

Conclusion and Future Directions

The body of evidence strongly supports the premise that diarylpentanoid-based compounds are a highly promising class of therapeutic agents that successfully address many of the shortcomings of curcumin. Their enhanced stability and improved pharmacokinetic profiles allow their potent in vitro biological activities—often an order of magnitude greater than curcumin's—to be translated into significant in vivo efficacy in preclinical models of cancer and inflammation.

The journey from a promising compound in a petri dish to a clinically approved drug is long and arduous. However, the consistent and correlated data from in vitro and in vivo studies on diarylpentanoids provide a solid foundation for their continued development. Future work should focus on:

  • Comprehensive Preclinical Evaluation: The most promising candidates, like GO-Y030, require large-scale efficacy and safety studies in multiple animal models to build a robust data package for clinical translation.[7]

  • Pharmacokinetic Optimization: Further refinement of ADMET properties is crucial to ensure optimal drug exposure at the target site.

  • Advanced Drug Delivery: Exploring novel drug delivery systems, such as nanoparticle-based carriers, could further enhance the in vivo performance and targeting of diarylpentanoids.[15][16]

By leveraging the insights gained from a rigorous comparison of in vitro and in vivo data, the scientific community can continue to unlock the full therapeutic potential of the diarylpentanoid scaffold.

References

  • Moreira, J., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed Central. [Link]

  • Moreira, J., et al. (2020). Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies. ResearchGate. [Link]

  • Terasawa, A., et al. (2025). Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models. PubMed Central. [Link]

  • Chear, N. J. Y., et al. (2023). Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach. MDPI. [Link]

  • Paulraj, F., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers. [Link]

  • Moreira, J., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • A. S. L. de Pinto, et al. (2021). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. PubMed Central. [Link]

  • Cheah, Y.-H., et al. (2022). A synthetic curcumin-like diarylpentanoid analog inhibits rhinovirus infection in H1 hela cells via multiple antiviral mechanisms. PubMed Central. [Link]

  • Aluwi, M. F. F., et al. (2018). In vitro and in silico evaluations of diarylpentanoid series as α-glucosidase inhibitor. PubMed. [Link]

  • Moreira, J., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. [Link]

  • Gengan, R. M., et al. (2021). Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer. MDPI. [Link]

  • Leong, S., et al. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. MDPI. [Link]

  • Z'ng, A. S., et al. (2022). Preliminary insight on diarylpentanoids as potential antimalarials: In silico, in vitro pLDH and in vivo zebrafish toxicity assessment. National Institutes of Health. [Link]

  • Moreira, J., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Ovidius University Annals of Chemistry. [Link]

  • Khan, I., et al. (2018). Naturally Occurring 1,5-Diarylpentanoids: A Review. ResearchGate. [Link]

  • Ahmad, S., et al. (2014). Synthesis and biological evaluation of curcumin-like diarylpentanoid analogues for anti-inflammatory, antioxidant and anti-tyrosinase activities. SciSpace. [Link]

  • Paulraj, F., et al. (2021). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. PubMed Central. [Link]

  • Singh, P., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. PubMed Central. [Link]

  • Zwierzyna, M., & Overington, J. (2017). Animals used in in vivo efficacy assays. ResearchGate. [Link]

  • Aragen Life Sciences. In-vivo Animal Models. Aragen Life Sciences. [Link]

  • Terasawa, A., et al. (2025). Diarylpentanoid, a curcumin analog, inhibits malignant meningioma growth in both in vitro and in vivo models. ResearchGate. [Link]

  • Youssef, D., et al. (2004). Effects of diarylpentanoid analogues of curcumin on chemiluminescence and chemotactic activities of phagocytes. Journal of Pharmacy and Pharmacology. [Link]

  • Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Biocytogen. (n.d.). Animal Models & Cell Lines. Biocytogen. [Link]

  • Wang, H., et al. (2016). On-Demand Drug Release System for In Vivo Cancer Treatment via Self Assembled Magnetic Nanoparticles. PubMed Central. [Link]

  • Li, J., et al. (2023). In vivo Fate of Targeted Drug Delivery Carriers. PubMed Central. [Link]

Sources

Beyond the Golden Spice: A Comparative Guide to the Pharmacokinetic Profiles of Curcumin and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of Curcumin

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered immense interest in the scientific community for its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, the clinical translation of native curcumin is severely hampered by its poor pharmacokinetic profile.[1][2] This guide provides a comprehensive comparison of the pharmacokinetic properties of curcumin and its rationally designed synthetic analogues, offering insights into the strategies employed to overcome the inherent limitations of this promising natural compound.

The primary obstacles to curcumin's systemic bioavailability are its low aqueous solubility, poor absorption from the gastrointestinal tract, rapid metabolism in the liver and intestines, and swift systemic elimination.[2][3] Oral administration of curcumin in rats has been shown to result in an oral bioavailability of approximately 1%.[4] This poor bioavailability necessitates the administration of high doses to achieve therapeutic plasma concentrations, a significant hurdle in clinical settings.[5] To address these challenges, researchers have focused on developing synthetic analogues of curcumin with improved stability, solubility, and metabolic resistance, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.[6]

Comparative Pharmacokinetic Profiles: Curcumin vs. Synthetic Analogues

The development of synthetic curcumin analogues has led to significant improvements in their pharmacokinetic parameters compared to the parent compound. These modifications often involve altering the β-diketone moiety, which is susceptible to metabolic degradation, or introducing functional groups that enhance solubility and stability. Below is a comparative summary of key pharmacokinetic parameters for curcumin and selected synthetic analogues.

CompoundAnimal ModelDose (Route)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference(s)
Curcumin Rat250 mg/kg (Oral)17.79~1.026.9~1-3.1[3]
EF24 Mouse10 mg/kg (Oral)~370 (1000 nM)0.05-60[7][8]
EF31 Mouse25 mg/kg (i.p.)21270.57769Data not available for oral route[9]
GO-Y030 -----Potency significantly higher than curcumin in vitro[10]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Dissecting the Molecules: A Closer Look at Promising Analogues

Monocarbonyl Analogues: EF24 and EF31

A significant advancement in curcumin analogue design has been the development of monocarbonyl analogues (MACs), which lack the unstable β-diketone moiety of curcumin. This structural modification enhances their chemical stability and metabolic resistance.

EF24 (3,5-Bis[(2-fluorophenyl)methylene]-4-piperidinone) has demonstrated a remarkable improvement in oral bioavailability, reaching 60% in mice.[8][11] This is a substantial increase compared to the negligible oral bioavailability of curcumin. Pharmacokinetic studies in mice revealed that after a 10 mg/kg oral dose, EF24 reached a peak plasma concentration rapidly.[7]

EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) , another monocarbonyl analogue, has shown even greater potency in inhibiting key inflammatory pathways compared to both EF24 and curcumin.[5] While oral pharmacokinetic data is limited, studies following intraperitoneal administration in mice showed high plasma concentrations, suggesting significant systemic exposure.[9]

Targeting Key Signaling Pathways: The Case of GO-Y030

GO-Y030 is a synthetic curcumin analogue that has demonstrated substantially more potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) compared to curcumin.[10] Persistent STAT3 activation is a hallmark of many cancers, making it a critical therapeutic target. While detailed oral pharmacokinetic data for GO-Y030 is not yet widely published, its enhanced in vitro potency suggests it may achieve therapeutic efficacy at lower systemic concentrations than curcumin.[10][12]

The Experimental Blueprint: Unveiling Pharmacokinetic Profiles

The determination of the pharmacokinetic profile of a compound is a critical step in drug development. A typical preclinical study in rodents involves a standardized workflow to ensure the reliability and reproducibility of the data.

Experimental Workflow for Preclinical Pharmacokinetic Studies

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Bioanalysis & Data Analysis animal_acclimatization Animal Acclimatization (e.g., Rats, Mice) fasting Fasting (Overnight) animal_acclimatization->fasting administration Administration (Oral Gavage or IV Injection) fasting->administration formulation Compound Formulation (e.g., in vehicle) formulation->administration blood_sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) administration->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage lcms LC-MS/MS Analysis (Quantification of Compound) storage->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms->pk_analysis

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Step-by-Step Protocol for Oral Pharmacokinetic Study in Rats

This protocol outlines the key steps for evaluating the oral pharmacokinetics of a curcumin analogue.

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the experiment.[3]

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[1]

  • Compound Formulation: The curcumin analogue is formulated in a suitable vehicle (e.g., a mixture of Cremophor, Tween 80, ethanol, and water) to ensure proper suspension and administration.[3]

  • Administration: A single dose of the compound is administered to the rats via oral gavage. A separate group receives an intravenous (IV) dose to determine absolute bioavailability.[3]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[13]

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then transferred to clean tubes.[14]

  • Sample Storage: Plasma samples are stored at -80°C until analysis.[14]

  • Bioanalytical Method: The concentration of the curcumin analogue and its potential metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%), using non-compartmental analysis.[14]

Mechanism of Action: Impact on Key Signaling Pathways

The therapeutic effects of curcumin and its analogues are mediated through their interaction with multiple cellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses and is constitutively active in many cancers. Curcumin and its analogues, particularly EF24 and EF31, are potent inhibitors of this pathway.[5] They can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[15]

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degrades & Releases NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus Translocates Gene Gene Transcription (Inflammation, Cell Survival) NFkB_nucleus->Gene Initiates Curcumin_Analogues Curcumin & Analogues (e.g., EF24, EF31) Curcumin_Analogues->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by curcumin and its analogues.

Modulation of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical target for the anticancer effects of curcumin and its analogues. STAT3 is often persistently activated in cancer cells and promotes proliferation, survival, and angiogenesis. Analogues like GO-Y030 have been shown to be potent inhibitors of STAT3 phosphorylation and its transcriptional activity.[10] By blocking the JAK/STAT3 pathway, these compounds can downregulate the expression of STAT3 target genes, leading to cell cycle arrest and apoptosis.[16]

G cluster_0 STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_nucleus p-STAT3 (Dimer) (in Nucleus) pSTAT3->pSTAT3_nucleus Translocates Gene Gene Transcription (Proliferation, Survival) pSTAT3_nucleus->Gene Initiates Curcumin_Analogues Curcumin & Analogues (e.g., GO-Y030) Curcumin_Analogues->JAK Inhibits

Caption: Modulation of the STAT3 signaling pathway by curcumin and its analogues.

Conclusion: The Future of Curcumin-Based Therapeutics

The journey from the golden spice to rationally designed synthetic analogues represents a significant leap in harnessing the therapeutic potential of curcumin. The enhanced pharmacokinetic profiles of analogues like EF24 and the potent targeted activity of compounds like GO-Y030 underscore the success of medicinal chemistry efforts in overcoming the inherent limitations of the natural product. As research continues to unveil more potent and bioavailable curcumin analogues, the prospect of their successful clinical translation for a myriad of diseases, including cancer and inflammatory disorders, becomes increasingly promising. This guide serves as a testament to the power of scientific innovation in transforming a traditional remedy into a modern therapeutic strategy.

References

  • Reid, J. M., et al. (2014). Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993). Cancer Chemotherapy and Pharmacology, 73(6), 1137–1146. [Link]

  • Oliver, J., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Journal of Inflammation, 9(1), 3. [Link]

  • Vanden Berghe, W., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 859-883. [Link]

  • Ghandadi, M., et al. (2023). Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review. Journal of Cellular and Molecular Medicine, 27(13), 1797-1808. [Link]

  • Shaikh, J., et al. (2011). Comparative oral bioavailability advantage from curcumin formulations. Drug Delivery and Translational Research, 1(4), 322-331. [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]

  • Zhi, K., et al. (2022). Curcumin and Resveratrol as Dual Modulators of the STAT3 Pathway in Lung Cancer: A Comprehensive Review. Cancers, 14(17), 4193. [Link]

  • Salehi, B., et al. (2023). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • Wang, Y., et al. (2018). Bioactivities of EF24, a Novel Curcumin Analog: A Review. Frontiers in Oncology, 8, 614. [Link]

  • Reid, J. M., et al. (2014). Mouse Pharmacokinetics and Metabolism of the Curcumin Analog, 4-piperidinone,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993). Cancer Chemotherapy and Pharmacology, 73(6), 1137-1146. [Link]

  • Reid, J. M., et al. (2014). Mouse pharmacokinetics and metabolism of the curcumin analog, 4-piperidinone,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24. [Link]

  • Zhu, S., et al. (2012). Synthetic curcumin analog EF31 inhibits the growth of head and neck squamous cell carcinoma xenografts. Integrative Biology, 4(6), 633-640. [Link]

  • Al-Hujaily, E. M., et al. (2021). Curcumin analogues and their hybrid molecules as multifunctional drugs. Journal of Molecular Structure, 1224, 129031. [Link]

  • Sun, M., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Journal of Pharmaceutical Sciences, 109(5), 1749-1757. [Link]

  • Li, C., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (99), e52825. [Link]

  • Zhang, L., et al. (2022). Comparative Pharmacokinetic Assessment of Curcumin in Rats Following Intratracheal Instillation Versus Oral Administration: Concurrent Detection of Curcumin and Its Conjugates in Plasma by LC-MS/MS. Molecules, 27(22), 7954. [Link]

  • Lestari, M. A. D., et al. (2021). Analysis of Absorption and Molecular Docking of Curcumin Compounds As Inhibitors Of NF-Kb For In Silico Anti-Breast Cancer Drug. Journal of Physics: Conference Series, 1869(1), 012111. [Link]

  • Vanden Berghe, W., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 20(1), 859–883. [Link]

  • Yang, K. Y., et al. (2007). Oral bioavailability of curcumin in rat and the herbal analysis from Curcuma longa by LC-MS/MS. Journal of Chromatography B, 853(1-2), 183-189. [Link]

  • Yurt, F. B., et al. (2019). NF-κB Inhibition Activity of Curcumin-Loaded Sterically. Records of Natural Products, 13(5), 404. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Sun, M., et al. (2020). Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

  • Kapoor, M. P., et al. (2022). Pharmacokinetic studies of commercially available curcumin formulations in healthy humans. Journal of Functional Foods, 97, 105228. [Link]

  • Hutchins-Wolf, H. L., et al. (2011). Curcumin analog GO-Y030 inhibits STAT3 activity and cell growth in breast and pancreatic carcinomas. Cancer Letters, 309(1), 31-38. [Link]

  • Kudo, M., et al. (2021). Curcumin analog GO-Y030 boosts the efficacy of anti-PD-1 cancer immunotherapy. Cancer Science, 112(11), 4509-4519. [Link]

  • Abu-Sbeih, K., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 326, 33-49. [Link]

  • Kudo, M., et al. (2023). Curcumin analog GO-Y030 inhibits tumor metastasis and glycolysis. Journal of Biochemistry, 174(5), 515-524. [Link]

  • Mannila, J. (2021, June 2). In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]

  • Sabinsa Corporation. (n.d.). Pharmacokinetics - Curcumin C3 Complex. [Link]

  • Lin, L., et al. (2016). Targeting colon cancer stem cells using a new curcumin analogue, GO-Y030. British Journal of Cancer, 115(5), 565-575. [Link]

  • Cicero, A. F. G., et al. (2018). Pharmacokinetic parameters of main curcumin formulations. ResearchGate. [Link]

  • Storka, A., et al. (2022). A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability. Scientific Reports, 12(1), 1-11. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Antioxidant Capacity of Novel Diarylpentanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Diarylpentanones as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This has spurred a significant research interest in the discovery and validation of novel antioxidant compounds. Diarylpentanones, a class of synthetic and natural compounds structurally related to curcumin, have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for validating the antioxidant capacity of novel diarylpentanones, comparing their performance against established standards, and delving into the structural and mechanistic underpinnings of their activity.

The Rationale for a Multi-Assay Approach to Antioxidant Validation

No single assay can fully capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays with different chemical principles is essential for a robust validation. This guide will focus on three widely accepted and complementary in vitro methods: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5][6] This multi-pronged approach allows for a more complete assessment of a compound's ability to neutralize free radicals through different mechanisms.

Core Principles of Key Antioxidant Capacity Assays

A thorough understanding of the underlying chemistry of each assay is crucial for accurate interpretation of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the free radical scavenging ability of a compound.[6] The core principle lies in the neutralization of the stable DPPH radical, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the antioxidant's scavenging capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[4] This radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration and its activity. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay evaluates the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.[7] This reduction occurs at a low pH and results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by measuring the change in absorbance at 593 nm. The FRAP assay is a measure of the electron-donating capacity of an antioxidant.

Experimental Workflows and Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed, step-by-step protocols for each assay, designed for a 96-well microplate format for high-throughput screening.

DPPH Radical Scavenging Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Sample_prep Prepare Serial Dilutions of Diarylpentanones & Standards (Trolox, Ascorbic Acid) Add_sample Add 100 µL of Sample/ Standard to Wells Sample_prep->Add_sample Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the novel diarylpentanones, Trolox, and Ascorbic Acid in a suitable solvent (e.g., DMSO or methanol).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and standards to triplicate wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis ABTS_stock Prepare ABTS Radical Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) Incubate_ABTS Incubate in Dark (12-16 h, RT) ABTS_stock->Incubate_ABTS Dilute_ABTS Dilute ABTS Stock to Absorbance of ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Add_ABTS Add 180 µL of Diluted ABTS Solution Dilute_ABTS->Add_ABTS Sample_prep Prepare Serial Dilutions of Diarylpentanones & Standards Add_sample Add 20 µL of Sample/ Standard to Wells Sample_prep->Add_sample Incubate Incubate in Dark (6 min, RT) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_abs->Calc_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and Trolox standard.

  • Assay Procedure:

    • Add 20 µL of each concentration of the test compounds and Trolox standard to triplicate wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS solution to all wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of the diarylpentanones as Trolox Equivalent Antioxidant Capacity (TEAC).[8][9]

FRAP (Ferric Reducing Antioxidant Power) Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent: Acetate Buffer (pH 3.6), TPTZ Solution, FeCl₃ Solution (10:1:1 v/v/v) Warm_reagent Warm FRAP Reagent to 37°C FRAP_reagent->Warm_reagent Add_FRAP Add 180 µL of FRAP Reagent Warm_reagent->Add_FRAP Sample_prep Prepare Serial Dilutions of Diarylpentanones & FeSO₄ Standard Add_sample Add 20 µL of Sample/ Standard to Wells Sample_prep->Add_sample Incubate Incubate at 37°C (4 min) Add_FRAP->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Calc_FRAP Calculate FRAP Value (µM Fe(II) Equivalents) Measure_abs->Calc_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare the FRAP reagent fresh and warm to 37°C before use.

    • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add 20 µL of each concentration of the test compounds and ferrous sulfate standards to triplicate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.

    • Calculate the FRAP value of the diarylpentanones from the standard curve and express the results as µM of Fe(II) equivalents.

Comparative Analysis: Diarylpentanones vs. Standard Antioxidants

The antioxidant capacity of novel diarylpentanones should be benchmarked against well-characterized standard antioxidants. Trolox, a water-soluble analog of vitamin E, and ascorbic acid (Vitamin C) are commonly used for this purpose.[10][11]

CompoundDPPH IC₅₀ (µM)ABTS TEACFRAP Value (µM Fe(II)/µM)
Novel Diarylpentanone 1 Experimental DataExperimental DataExperimental Data
Novel Diarylpentanone 2 Experimental DataExperimental DataExperimental Data
... .........
Curcumin 13.53 - 89.82[2]~1.5-2.5Literature Value
Trolox ~451.00 (by definition)Literature Value
Ascorbic Acid ~25-50~1.0Literature Value

Note: The IC₅₀ values for curcumin and the standards are approximate ranges from literature and can vary depending on specific assay conditions. It is crucial to run standards alongside novel compounds in every experiment for accurate comparison.

Structure-Activity Relationship (SAR) of Diarylpentanones

The antioxidant activity of diarylpentanones is intrinsically linked to their chemical structure. Understanding these relationships is key to designing more potent and effective antioxidant compounds.[1][12]

  • Phenolic Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are critical for antioxidant activity. These groups can readily donate a hydrogen atom to neutralize free radicals.[13]

  • Methoxy Groups: Methoxy (-OCH₃) groups, particularly when adjacent to a hydroxyl group, can enhance antioxidant activity through electron donation, which stabilizes the resulting phenoxyl radical.

  • The α,β-Unsaturated Carbonyl System: The five-carbon chain connecting the two aryl rings, often containing a ketone and double bonds, contributes to the delocalization of electrons, which can also play a role in radical stabilization.

Generally, diarylpentanoids with multiple hydroxyl and methoxy substituents on the aromatic rings exhibit superior antioxidant activity. For instance, compounds with a 3,4-dihydroxy (catechol) or 3,4,5-trihydroxy (pyrogallol) substitution pattern are often potent antioxidants.

Mechanistic Insights: Beyond Radical Scavenging

The therapeutic potential of diarylpentanones likely extends beyond direct free radical scavenging. Many structurally related compounds, such as curcumin, exert their antioxidant effects by modulating cellular signaling pathways involved in the oxidative stress response.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system.[14][15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Chalcones and curcuminoids have been shown to activate the Nrf2 pathway, and it is highly probable that novel diarylpentanones share this mechanism.[14]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. The compound (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a diarylpentanoid with applications in materials science and potential biological activities, requires meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to ensure that every step is clear, logical, and prioritizes the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile from the closely related and well-documented analogue, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one. The core principle in laboratory safety is to treat chemicals with unknown or undocumented toxicity as potentially hazardous.[2]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification GHS Category Rationale and Precautionary Actions
Skin Irritation Category 2 Causes skin irritation.[3][4] Avoid direct contact by wearing appropriate chemical-resistant gloves (e.g., nitrile).
Eye Irritation Category 2 Causes serious eye irritation.[3][4] Always wear safety goggles with side shields.[3][5]
Skin Sensitization Category 1B May cause an allergic skin reaction upon repeated contact.[4][6] Contaminated clothing should be removed and washed before reuse.[3]

| Respiratory Irritation | Category 3 | May cause respiratory irritation.[4][7] Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhaling dust.[3][5] |

The Cornerstone of Chemical Disposal: Waste Segregation

The single most critical step in chemical waste management is correct segregation.[8][9] Miscategorizing waste can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations. This compound is a non-halogenated organic compound .[9][10] This classification dictates that it must be kept separate from halogenated solvents (e.g., dichloromethane, chloroform), strong acids or bases, and heavy metal waste.[8][9]

The following workflow provides a clear decision-making process for segregating waste containing this compound.

G start Waste Containing This compound is_halogenated Does the waste contain Halogens (F, Cl, Br, I)? start->is_halogenated is_aqueous Is the waste primarily aqueous (acids, bases)? is_halogenated->is_aqueous No halogenated_stream Halogenated Organic Waste is_halogenated->halogenated_stream Yes non_halogenated_stream Non-Halogenated Organic Waste (Correct Stream) is_aqueous->non_halogenated_stream No aqueous_stream Aqueous Waste (Inorganic) is_aqueous->aqueous_stream Yes actions 1. Use Designated Container 2. Label with 'Hazardous Waste' & Full Chemical Name 3. Store in Satellite Accumulation Area (SAA) 4. Keep Container Closed 5. Contact EHS for Pickup non_halogenated_stream->actions

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the form of the waste.

Unused, Excess, or Off-Specification Solid Compound

This pertains to the pure, solid chemical that is no longer needed.

  • Containerization : Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. A polyethylene or glass bottle with a screw cap is appropriate. Do not use the original container if it is compromised.

  • Labeling : Affix a "Hazardous Waste" tag to the container immediately.[10][11] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use formulas or abbreviations.[12]

    • The approximate quantity of the waste.

    • The date of accumulation.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13] Ensure it is segregated from incompatible materials like acids, bases, and halogenated organics.

  • Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[14]

Contaminated Labware and Personal Protective Equipment (PPE)

This includes items like gloves, weigh boats, pipette tips, or paper towels that have come into direct contact with the solid compound.

  • Collection : Place all contaminated solid waste into a durable, sealable plastic bag or a designated solid waste container.

  • Labeling : Clearly label the bag or container as "Hazardous Waste" and list the contaminant, e.g., "Debris contaminated with this compound".

  • Disposal : This container should be disposed of via the solid non-halogenated organic waste stream. Do not dispose of this waste in regular or biohazard trash.[15] Biohazard waste is typically steam-sterilized and landfilled, a process that does not destroy chemical hazards.[15]

Solutions Containing the Compound

This applies to experimental solutions where the compound is dissolved in a non-halogenated organic solvent (e.g., acetone, ethanol, toluene).

  • Segregation : As this is a non-halogenated compound, the resulting solution belongs in the non-halogenated organic solvent waste stream.[10][12]

  • Containerization : Collect the waste solution in a designated, properly vented, and chemically compatible safety can or container.[8] The container must have a tight-fitting lid and be kept closed except when actively adding waste.[8][12][16]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and a list of all chemical constituents by percentage. For example: "Waste: Acetone 95%, this compound 5%".

  • Storage and Pickup : Store in the SAA and arrange for EHS pickup as previously described.

Empty Original Containers

An "empty" container is not truly empty and must be decontaminated before disposal.

  • Decontamination : Triple-rinse the container with a suitable non-halogenated solvent, such as acetone or ethanol.[13][14]

  • Rinsate Disposal : The solvent used for rinsing (rinsate) is now considered hazardous waste. It must be collected and added to your non-halogenated organic solvent waste container.[14]

  • Final Disposal : After triple-rinsing and allowing the container to air-dry completely in a fume hood, it can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[13] Deface the original label to prevent confusion.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill of the solid compound, proceed with the following steps:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Secure the Area : Restrict access to the spill location. Ensure adequate ventilation, preferably by working within a chemical fume hood.

  • Don PPE : Wear safety goggles, gloves, and a lab coat.

  • Contain and Clean : Gently sweep the solid material or wipe it up with a damp cloth to avoid creating dust. For larger spills, use an inert absorbent material (e.g., vermiculite, sand).[10]

  • Collect Waste : Place all contaminated absorbent material, cloths, and any broken glassware into a sealed, puncture-proof container.[10]

  • Label and Dispose : Label the container as "Spill Debris with this compound" and manage it as hazardous waste for EHS pickup.

  • Decontaminate : Clean the spill surface with soap and water.

By adhering to these systematic procedures, you ensure that the disposal of this compound is handled with the scientific rigor it deserves, safeguarding yourself, your colleagues, and the integrity of our shared research environment.

References

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. University of Delaware. [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Bucknell University. Hazardous Waste Segregation. Bucknell University. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB.de. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Boston University. [Link]

  • PubChem. 1,5-Diphenylpenta-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

  • Hoffman Fine Chemicals. CAS 39777-55-4 | this compound. Hoffman Fine Chemicals. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Capot Chemical. MSDS of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one. Capot Chemical. [Link]

Sources

A Researcher's Guide to Handling (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond mere procedural instruction; it is to cultivate a culture of safety and efficacy in the laboratory. This guide provides a comprehensive framework for the safe handling of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a yellow crystalline solid utilized in advanced research and development.[1] While this compound is invaluable for applications in materials science and as a ligand in organometallic chemistry, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document is structured to provide not just a list of required personal protective equipment (PPE), but the scientific rationale behind each recommendation, ensuring that safety becomes an intuitive and integral part of your experimental workflow.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

This compound and its structural analogs, such as (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one, are known to present several potential hazards. A thorough risk assessment is the foundational step before any laboratory work commences. The primary risks associated with this class of compounds include:

  • Skin Irritation and Sensitization: These compounds can cause skin irritation.[2][3] Prolonged or repeated contact may lead to an allergic skin reaction in some individuals, a condition known as sensitization.[4]

  • Serious Eye Irritation: As a solid, the dust of this compound can cause serious eye irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]

Given these hazards, the core principle of our safety protocol is exposure minimization . All handling procedures should be designed to prevent contact with skin and eyes and to eliminate the possibility of inhaling airborne particles.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant splash or dust generation risk.[5]Protects against accidental splashes and airborne dust particles entering the eyes.[6] The side shields offer crucial lateral protection.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Standard laboratory attire to protect skin from accidental contact.[5] Lab coats should be kept fully buttoned.
Chemical-resistant gloves (Nitrile is a suitable initial choice for incidental contact).Prevents direct skin contact, mitigating the risk of irritation and sensitization.[4][6] Gloves must be inspected before use and disposed of immediately if contaminated.[6] For prolonged handling, consider double-gloving or using thicker gloves.[5]
Respiratory Protection A NIOSH-approved respirator is required if work cannot be conducted within a certified chemical fume hood or if dust generation is unavoidable.[4][6]Protects against the inhalation of irritating dust particles.[3][6] Engineering controls like fume hoods are the preferred method to manage inhalation risks.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

3.1. Preparation and Weighing

  • Designated Work Area: All handling of solid this compound should occur within a designated area, preferably inside a certified chemical fume hood to control dust.

  • PPE Donning: Before handling the primary container, don all required PPE as outlined in the table above.

  • Weighing Procedure: When weighing the compound, use a disposable weigh boat. Handle the container and spatula with care to avoid generating airborne dust. Close the primary container immediately after dispensing the required amount.

3.2. Dissolution and Reaction Setup

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Once the compound is in the reaction vessel, ensure it is properly sealed to prevent the escape of vapors or aerosols, especially if heating is involved.

  • Work Area Decontamination: After the setup is complete, wipe down the work surface, balance, and any equipment used with a suitable solvent to remove any residual chemical particles. Dispose of the cleaning materials as hazardous waste.

3.3. Post-Reaction Workup and Purification

  • Transfer: Conduct all transfers of solutions containing the compound within the fume hood.

  • Purification: If recrystallization is necessary, be aware that this process can increase handling. Use appropriate tools (spatulas, forceps) to handle the purified crystals and avoid direct contact. The crude product can often be recrystallized from hot ethyl acetate.[8][9]

The following diagram illustrates the standard workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don all required PPE prep2 Work within a fume hood prep1->prep2 prep3 Weigh solid carefully to avoid dust prep2->prep3 handle1 Add solvent to solid prep3->handle1 handle2 Seal reaction vessel handle1->handle2 handle3 Conduct reaction handle2->handle3 clean1 Decontaminate work area handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste via licensed service clean2->clean3 G cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Is it a minor, manageable spill? assess->small_spill minor1 Alert personnel in the immediate area small_spill->minor1 Yes major1 Evacuate the area immediately small_spill->major1 No minor2 Ensure proper PPE is worn minor1->minor2 minor3 Contain spill with absorbent material minor2->minor3 minor4 Sweep up solid material carefully minor3->minor4 minor5 Place in a sealed, labeled waste container minor4->minor5 major2 Alert supervisor and EH&S major1->major2 major3 Prevent entry to the area major2->major3 major4 Allow trained personnel to handle cleanup major3->major4

Caption: A decision tree for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous waste. Do not discharge into drains or the environment. [2][10]Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste. [6]Place these items in a designated, sealed waste bag or container.

  • Disposal Vendor: All waste must be handled by a licensed professional waste disposal company, typically through incineration in a properly equipped facility. [6] By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • Capot Chemical. (2012, September 14). MSDS of (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one.
  • Echemi. (2019, July 15). (1E,4E)
  • Fisher Scientific. (2009, September 26). Tris(dibenzylideneacetone)dipalladium(0)
  • Benchchem. This compound.
  • Apollo Scientific. (2023, March 12).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Tennessee Knoxville. Personal Protective Equipment (PPE) Guide.
  • Hoffman Fine Chemicals. This compound.
  • ChemicalBook. (2023, July 15). (1E,4E)-1,5-Bis(4-methoxyphenyl)
  • University of Nevada, Reno. Chemical Safety: Personal Protective Equipment.
  • MOLBASE. This compound.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of California, Santa Cruz.
  • PubChem. 1,5-Diphenylpenta-1,4-dien-3-one.
  • CymitQuimica. This compound.
  • Organic Syntheses. Dibenzalacetone.
  • Chemistry Stack Exchange. (2019, March 2).
  • Benchchem. Application Notes and Protocols: Synthesis of Dibenzylideneacetone.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.